Technical Documentation Center

Ethyl 5-amino-1H-indazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-amino-1H-indazole-3-carboxylate
  • CAS: 885278-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Indazole Scaffold The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives are central components in numerous therapeutics, including kinase inhibitors for oncology (e.g., Pazopanib), anti-emetics, and agents targeting neurodegenerative diseases.[3] Ethyl 5-amino-1H-indazole-3-carboxylate is a crucial bifunctional building block, offering two key points for molecular elaboration: the amino group for amide or urea formation and the ethyl ester for further derivatization or hydrolysis. This guide provides a comprehensive, field-proven pathway for its synthesis, focusing on causality, procedural robustness, and scalability for research and development professionals.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis of the target molecule hinges on a logical and efficient sequence of reactions. The most reliable and widely adopted strategy involves the late-stage introduction of the sensitive 5-amino group via the reduction of a stable nitro precursor. This approach prevents unwanted side reactions that the free amine might undergo in earlier steps.

The retrosynthetic analysis reveals a three-step sequence starting from the commercially available 5-Nitro-1H-indazole-3-carboxylic acid.

G Target Ethyl 5-amino-1H-indazole-3-carboxylate Intermediate2 Ethyl 5-nitro-1H-indazole-3-carboxylate Target->Intermediate2 Intermediate1 5-Nitro-1H-indazole-3-carboxylic Acid Intermediate2->Intermediate1

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the well-behaved nature of each transformation: a classical Fischer esterification followed by a standard catalytic hydrogenation, both of which are high-yielding and readily scalable.

Validated Synthetic Pathway

The forward synthesis is executed in three principal stages, each designed for high yield and purity, minimizing complex purification steps.

G cluster_0 Step 1: Indazole Formation (Conceptual) cluster_1 Step 2: Carboxylation & Esterification cluster_2 Step 3: Nitro Group Reduction Starting Material Substituted o-toluidine derivative Intermediate_A 5-Nitro-1H-indazole Starting Material->Intermediate_A Diazotization & Cyclization Intermediate1 5-Nitro-1H-indazole-3-carboxylic Acid (CAS: 78155-76-7) Intermediate_A->Intermediate1 Oxidation/Carboxylation (Conceptual) Intermediate2 Ethyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-85-8) Intermediate1->Intermediate2 EtOH, H₂SO₄ (cat.) Reflux Target Ethyl 5-amino-1H-indazole-3-carboxylate Intermediate2->Target H₂, Pd/C EtOH

Caption: Forward synthesis workflow from key intermediates.

Part 1: Esterification of 5-Nitro-1H-indazole-3-carboxylic Acid

The first operational step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic Fischer esterification, driven to completion by using an excess of the alcohol reagent (ethanol), which also serves as the solvent.

Causality: The use of a catalytic amount of strong acid, such as sulfuric acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is reversible, but the large excess of ethanol shifts the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Nitro-1H-indazole-3-carboxylic acid (10.0 g, 48.3 mmol).[4][5]

  • Reagent Addition: Add absolute ethanol (150 mL) to the flask, creating a slurry.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove any residual acid.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product, Ethyl 5-nitro-1H-indazole-3-carboxylate, is typically obtained as a yellow solid.[6]

ParameterValue
Starting Material5-Nitro-1H-indazole-3-carboxylic acid
Molar Mass207.14 g/mol
Key ReagentsEthanol, Sulfuric Acid
Typical Yield90-95%
Purity (crude)>95% (often suitable for next step)

Part 2: Reduction of the Nitro Group

The final and key transformation is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the ester functionality and the indazole ring system.

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. Molecular hydrogen (H₂) adsorbs onto the surface of the palladium, where it dissociates into highly reactive hydrogen atoms. The nitro-indazole, also adsorbed on the catalyst surface, is then sequentially reduced by these hydrogen atoms to the corresponding amine. The reaction is highly selective for the nitro group over potential reduction of the aromatic ring, which would require much harsher conditions.[7]

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate
  • Reaction Setup: To a hydrogenation vessel or a heavy-walled flask (e.g., a Parr shaker bottle), add Ethyl 5-nitro-1H-indazole-3-carboxylate (10.0 g, 42.5 mmol).

  • Solvent and Catalyst: Add ethanol (150 mL) and carefully add 10% Palladium on Carbon (10% Pd/C, ~1.0 g, 10 wt%). Note: Pd/C can be pyrophoric and should be handled with care, preferably under a nitrogen atmosphere or as a wet paste.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 bar or 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40°C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the target compound, Ethyl 5-amino-1H-indazole-3-carboxylate. It can be further purified by recrystallization if necessary.

ParameterValue
Starting MaterialEthyl 5-nitro-1H-indazole-3-carboxylate
Molar Mass235.20 g/mol
Key ReagentsH₂, 10% Palladium on Carbon
Typical Yield>95%
Product FormOff-white to light brown solid

Conclusion

The described three-step synthesis provides a reliable, scalable, and high-yielding pathway to Ethyl 5-amino-1H-indazole-3-carboxylate. By leveraging a stable nitro-substituted intermediate, this method avoids complications associated with a free amino group and utilizes robust, well-understood chemical transformations. The protocols are designed to be self-validating, with clear endpoints and straightforward purification procedures, making this approach highly suitable for professionals in research and drug development.

References

Sources

Exploratory

A Guide to the Spectral Analysis of Ethyl 5-amino-1H-indazole-3-carboxylate: An In-depth Technical Guide for Researchers

Introduction Ethyl 5-amino-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The indazole core is a "privileged scaffold," frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The indazole core is a "privileged scaffold," frequently appearing in molecules designed to interact with various biological targets. The strategic placement of an amino group at the C5 position and an ethyl carboxylate at C3 provides versatile points for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents.[1]

Accurate structural elucidation and purity confirmation are paramount in the synthesis and application of such compounds. Spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the definitive toolkit for this purpose.[2] This guide offers a detailed, field-tested perspective on acquiring and interpreting the spectral data for Ethyl 5-amino-1H-indazole-3-carboxylate. As consolidated spectral data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. Our objective is to explain not just the methods, but the causality behind the expected results, empowering researchers to confidently characterize this and similar molecular frameworks.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectral data, one must first understand the molecule's key structural features. Ethyl 5-amino-1H-indazole-3-carboxylate consists of a bicyclic indazole system, an electron-donating amino group (-NH₂) on the benzene ring, and an electron-withdrawing ethyl ester group (-COOCH₂CH₃) on the pyrazole ring. These features create a distinct electronic environment that governs the molecule's interaction with electromagnetic radiation and its fragmentation behavior.

The molecular structure dictates the expected spectroscopic signals:

  • ¹H NMR: Will reveal the number of unique protons, their electronic environments, and their connectivity through spin-spin coupling. We anticipate signals from the aromatic protons, the indazole N-H proton, the amino N-H protons, and the ethyl group protons.

  • ¹³C NMR: Will identify all unique carbon atoms, from the aromatic carbons to the carbonyl and aliphatic carbons of the ethyl ester.

  • IR Spectroscopy: Will confirm the presence of key functional groups by identifying their characteristic vibrational frequencies, such as N-H stretches from the amine and indazole, the C=O stretch of the ester, and C=C bonds of the aromatic system.

  • Mass Spectrometry: Will determine the molecular weight of the compound and provide structural clues based on its fragmentation pattern.

Caption: Molecular structure of Ethyl 5-amino-1H-indazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Crucially, it allows for the observation of exchangeable protons like those in N-H and O-H groups, which would be lost in solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Acquisition Parameters: A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and 16-64 scans are typical.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Acquisition Parameters: Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are standard.

¹H NMR Spectral Data Analysis (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ will show distinct signals corresponding to the aromatic, amine, imine, and ethyl ester protons. The amino group at C5 significantly influences the chemical shifts of the aromatic protons through its electron-donating resonance effect.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Indazole N-H~13.5Broad Singlet-1H
H-7~7.8 - 8.0DoubletJ ≈ 8.5-9.01H
H-4~7.2 - 7.4Singlet / DoubletJ ≈ 1.5-2.01H
H-6~6.8 - 7.0Doublet of DoubletsJ ≈ 8.5-9.0, 1.5-2.01H
-NH₂~5.0 - 5.5Broad Singlet-2H
-O-CH₂-CH₃~4.3 - 4.4QuartetJ ≈ 7.12H
-O-CH₂-CH₃~1.3 - 1.4TripletJ ≈ 7.13H

Causality and Interpretation:

  • Indazole N-H (~13.5 ppm): This proton is highly deshielded due to its acidic nature and its position within the aromatic system. It typically appears as a broad singlet, a characteristic feature of indazoles.[2]

  • Aromatic Protons (H-4, H-6, H-7): The electron-donating amino group at C5 increases the electron density at the ortho (C4, C6) and para (not present) positions. This shielding effect shifts the H-4 and H-6 signals upfield compared to an unsubstituted indazole. H-7, being further away, is less affected and remains the most downfield aromatic proton. The expected coupling pattern is a doublet for H-7 (coupled to H-6), a doublet of doublets for H-6 (coupled to H-7 and H-4), and a small doublet or singlet for H-4 (meta-coupled to H-6).

  • Amino -NH₂ (~5.0 - 5.5 ppm): The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

  • Ethyl Ester Protons: The methylene protons (-CH₂-) are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded to ~4.3-4.4 ppm. They appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the oxygen and appear as a triplet around 1.3-1.4 ppm, coupled to the two methylene protons. This classic quartet-triplet pattern is a definitive signature of an ethyl group.[3]

¹³C NMR Spectral Data Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Carbon Assignment Predicted δ (ppm)
C=O (Ester)~162.0
C-5~145.0 - 150.0
C-3~140.0 - 142.0
C-7a~138.0
C-3a~122.0
C-7~120.0
C-6~115.0
C-4~100.0 - 105.0
-O-CH₂-CH₃~60.0
-O-CH₂-CH₃~14.5

Causality and Interpretation:

  • Carbonyl Carbon (~162.0 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.[4]

  • Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. C-5, directly attached to the nitrogen of the amino group, will be significantly deshielded. Conversely, C-4 and C-6, ortho to the amino group, will be shielded (shifted upfield) due to increased electron density. C-3, attached to the electron-withdrawing ester, will also be deshielded.

  • Ethyl Ester Carbons: The methylene carbon (-CH₂-) appears around 60 ppm, while the terminal methyl carbon (-CH₃) is found in the far upfield aliphatic region, around 14.5 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The most common method for solid samples is the potassium bromide (KBr) pellet technique. A few milligrams of the sample are ground with anhydrous KBr powder and pressed into a thin, transparent disk. This ensures that the KBr matrix is IR-transparent in the region of interest.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

IR Spectral Data Analysis (Predicted)
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3450 - 3300Medium (two bands)
N-H Stretch (Indazole)3300 - 3100Medium, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
C=O Stretch (Ester)~1715Strong
C=C Stretch (Aromatic)1620 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium
C-O Stretch (Ester)1250 - 1100Strong

Causality and Interpretation:

  • N-H Stretching Region (3500-3100 cm⁻¹): This region is critical. The primary amine (-NH₂) is expected to show two distinct bands (symmetric and asymmetric stretching), a hallmark of this group.[2] The indazole N-H stretch will appear as a broader band in the same vicinity.

  • C=O Stretching (~1715 cm⁻¹): The ester carbonyl group produces one of the most intense and unambiguous peaks in the spectrum. Its position around 1715 cm⁻¹ is characteristic of an α,β-unsaturated ester, where conjugation with the indazole ring slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹).

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations, including the strong C-O stretches of the ester and the C-N stretch of the amino group, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides two key pieces of information: the molecular weight of the analyte and, through fragmentation analysis, details about its structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is the preferred method for a molecule like this. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

  • Mass Analyzer: Data can be acquired on various analyzers, such as a quadrupole, ion trap, or time-of-flight (TOF). High-resolution mass spectrometry (HRMS), often performed on a TOF or Orbitrap instrument, is crucial for confirming the elemental composition.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ESI source.

MS Data Analysis (Predicted)
  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.22 g/mol

  • Predicted [M+H]⁺ (ESI-MS): m/z = 206.0924 (calculated for C₁₀H₁₂N₃O₂⁺)

Fragmentation Analysis:

The primary fragmentation pathway involves the loss of the ethyl group and subsequent cleavage of the ester functionality.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 206 loss_ethene - C₂H₄ (Ethene) M_plus_H->loss_ethene intermediate1 [M+H - 28]⁺ m/z = 178 loss_ethene->intermediate1 loss_co - CO (Carbon Monoxide) intermediate1->loss_co fragment1 [M+H - 28 - 28]⁺ m/z = 150 loss_co->fragment1

Caption: Predicted ESI-MS fragmentation of Ethyl 5-amino-1H-indazole-3-carboxylate.

Causality and Interpretation:

  • Molecular Ion: The base peak in the ESI-MS spectrum will be the protonated molecule at m/z 206. An HRMS measurement confirming this mass to within a few ppm of the calculated value provides unequivocal proof of the elemental formula.

  • Loss of Ethene (m/z 178): A common fragmentation for ethyl esters is the McLafferty rearrangement or simple cleavage leading to the loss of ethene (28 Da), resulting in the corresponding carboxylic acid ion.[2]

  • Loss of Carbon Monoxide (m/z 150): Following the initial loss, the resulting ion can lose carbon monoxide (28 Da) from the carboxylic acid group to yield a protonated 5-aminoindazole ion.

By integrating the data from NMR, IR, and MS, a complete and unambiguous structural confirmation of Ethyl 5-amino-1H-indazole-3-carboxylate can be achieved, underscoring the synergistic power of these analytical techniques in modern chemical research.

References

  • General Information on Spectral Data Acquisition. (2007). Supporting Information for Angew. Chem. Int. Ed. Wiley-VCH. Available at: [Link]

  • NMR and MS Characterization of Indole Derivatives. (2020). Supporting information for Org. Lett. Royal Society of Chemistry. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR Spectra of Organic Compounds. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Sannino, F., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides. RSC Advances. Available at: [Link]

  • PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Ethyl 1H-indazole-3-carboxylate. (n.d.). Global Substance Registration System (GSRS). Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. (2021). Google Patents (CN112778203A).
  • Galyak, E., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure of Indazole Carboxylates for Drug Development Professionals

Foreword: The Architectural Blueprint of Drug Action In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of Drug Action

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with significant therapeutic potential.[1] From potent kinase inhibitors in oncology to novel anti-inflammatory agents, the biological activity of indazole derivatives is intimately tied to their three-dimensional architecture.[2] Understanding this architecture at the atomic level through single-crystal X-ray crystallography is not merely an academic exercise; it is a critical step in deciphering structure-activity relationships (SAR) and rationally designing the next generation of therapeutics.

This guide provides an in-depth technical overview of the process of determining and analyzing the crystal structure of a representative indazole derivative, Ethyl 5-amino-1H-indazole-3-carboxylate . While the specific crystallographic data for this exact molecule is not publicly available as of this writing, we will use the closely related and structurally characterized compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , as a practical exemplar. The principles and methodologies discussed are directly applicable to our target molecule and other similar small-molecule drug candidates. We will delve into the causality behind the experimental choices, from synthesis and crystallization to the final structural refinement, providing a robust framework for researchers, scientists, and drug development professionals.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to a crystal structure begins with the synthesis of the molecule and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as the quality of the crystal directly dictates the resolution and reliability of the final structure.

Rationale for Synthetic Strategy

The synthesis of indazole derivatives often involves the cyclization of appropriately substituted phenyl precursors. A common and effective strategy for producing 3-aminoindazoles is the reaction of a 2-fluorobenzonitrile derivative with hydrazine hydrate.[2] This approach is favored for its relatively mild conditions and good yields.

For our target molecule, Ethyl 5-amino-1H-indazole-3-carboxylate , a plausible synthetic route would start from a commercially available substituted 2-fluorobenzonitrile. The amino group would likely be introduced in a protected form (e.g., as a nitro group) to be reduced in a later step, and the carboxylate function would be introduced via a suitable precursor.

Experimental Protocol: Synthesis of an Indazole Core

The following is a representative protocol for the synthesis of a 3-aminoindazole core, adapted from the synthesis of 5-Bromo-1H-indazol-3-amine, the precursor to our exemplar molecule.[2]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).

  • The reaction mixture is heated in a sealed tube at 343 K for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

  • The resulting solid is then purified by recrystallization from a suitable solvent like ethanol to afford the desired 3-aminoindazole product.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The ideal crystal should be of sufficient size (typically 30-300 microns), well-formed, and free from internal defects.[3] The process is a careful balance of thermodynamics and kinetics, aiming for slow precipitation from a supersaturated solution.

Causality in Method Selection: The choice of crystallization technique depends on the physicochemical properties of the compound, such as its solubility and stability.

  • Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration to the point of crystallization. It is suitable for compounds that are stable at room temperature and soluble in volatile solvents.

  • Vapor Diffusion (Hanging or Sitting Drop): This technique involves equilibrating a drop of the compound's solution with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop gradually induces crystallization. This method offers fine control over the rate of supersaturation.

  • Cooling: For compounds with a steep solubility curve in a particular solvent, slowly decreasing the temperature of a saturated solution can lead to the formation of high-quality crystals.

For the exemplar molecule, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , crystals were obtained by slow solidification of a gummy solid purified by column chromatography over two days.[2] This suggests that allowing the purified, amorphous compound to slowly arrange itself from a highly concentrated state can be an effective method.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[5]

The Workflow of Structure Determination

The process can be broken down into several key stages, each with its own set of critical considerations.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_selection Crystal Selection & Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer High-quality crystal chosen xray_exposure X-ray Exposure & Diffraction diffractometer->xray_exposure Precise alignment in X-ray beam data_collection Data Collection (Rotation Method) xray_exposure->data_collection Collection of diffraction patterns data_reduction Data Reduction & Integration data_collection->data_reduction Conversion of images to reflection data structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution Correction and scaling of intensities structure_refinement Structure Refinement structure_solution->structure_refinement Generation of initial electron density map validation Validation & Finalization structure_refinement->validation Optimization of atomic coordinates final_report final_report validation->final_report Final structural model (CIF file)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Experimental Parameters and Their Significance

The following table summarizes the crystallographic data for our exemplar molecule, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate .[2] Each parameter provides crucial information about the crystal's structure.

Parameter Value Significance
Chemical FormulaC₁₂H₁₄BrN₃O₂Defines the elemental composition of the molecule.
Formula Weight312.17 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 9.383(3), b = 11.234(3), c = 12.872(4)The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 109.23(3), γ = 90The angles of the unit cell.
Volume (ų)1282.1(7)The volume of the unit cell.
Z4The number of molecules in the unit cell.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature (K)296(2)The temperature at which the data was collected.
R-factor (R1)0.0286A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
wR20.0812A weighted R-factor based on all reflections.

Expert Insights into the Data:

  • The space group P2₁/c is one of the most common for organic molecules, indicating a centrosymmetric packing arrangement.

  • A low R1 value (0.0286) signifies a high-quality structure solution and refinement, lending confidence to the determined atomic positions and geometric parameters.

Structural Analysis: From Data to Drug Design Insights

With the refined crystal structure in hand, we can now analyze the molecular conformation, intermolecular interactions, and packing in the crystal lattice. This information is invaluable for understanding the molecule's properties and for guiding further drug design efforts.

Molecular Conformation

The crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the indazole ring system (the fused pyrazole and benzene rings) is nearly planar.[2] This planarity is a common feature of aromatic systems and can be crucial for interactions with biological targets, such as fitting into the flat binding pockets of kinases. The tert-butoxycarbonyl (Boc) protecting group is oriented at a significant dihedral angle to the indazole ring system, which is expected due to the steric bulk of the tert-butyl group.[2]

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of non-covalent interactions. In the case of our exemplar molecule, the crystal structure reveals several key interactions:[2]

  • Hydrogen Bonding: Pairs of molecules form inversion dimers through N—H···N hydrogen bonds between the amino group and the pyrazole nitrogen of a neighboring molecule.[2]

  • π–π Stacking: Weak aromatic π–π stacking interactions are observed between the pyrazole rings of adjacent dimers.[2]

  • Other Weak Interactions: C—H···O and C—H···Br hydrogen bonds further stabilize the three-dimensional network.[2]

packing_interactions molecule1 Indazole Molecule A molecule2 Indazole Molecule B (Inversion-related) molecule1->molecule2 N-H...N Hydrogen Bonds (Dimer Formation) molecule3 Indazole Molecule C (Adjacent Dimer) molecule1->molecule3 π-π Stacking Interactions molecule2->molecule1 N-H...N Hydrogen Bonds (Dimer Formation) molecule2->molecule3 C-H...O/Br Interactions

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development: Understanding these interactions is crucial for predicting physicochemical properties like solubility and melting point. For a drug candidate, these properties directly impact its formulation and bioavailability. Furthermore, the observed hydrogen bonding patterns can provide a template for designing ligands that mimic these interactions to bind to a protein target with high affinity and specificity.

Conclusion and Future Directions

The determination of the crystal structure of a small molecule like Ethyl 5-amino-1H-indazole-3-carboxylate is a cornerstone of modern drug discovery. By providing a precise atomic-level picture, it bridges the gap between chemical synthesis and biological activity. This guide has outlined the critical steps and rationale, from the synthesis and crystallization of the compound to the detailed analysis of its three-dimensional structure using single-crystal X-ray diffraction.

While we used a closely related analogue for illustrative purposes, the methodologies and the insights gained are universally applicable. The detailed structural information—conformational preferences, hydrogen bonding capabilities, and packing motifs—are all essential parameters that feed into computational modeling, lead optimization, and the ultimate development of a successful therapeutic agent. As we continue to explore the vast chemical space of indazole derivatives, the principles of structural biology elucidated here will remain an indispensable tool in our quest for novel and effective medicines.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1589-1603. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA, Inc. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 10(63), 38459-38473. [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]

  • PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Chem-Impex International. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from Chem-Impex International. [Link]

  • Doi, T., et al. (2020). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 5(5), x200593. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x211019. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from U.S. Food and Drug Administration. [Link]

  • IndiaMART. (n.d.). 5-Amino-1H-Indazole-3-Carboxylic Acid. Retrieved from IndiaMART InterMESH Ltd. [Link]

  • Chem-Impex International. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from Chem-Impex International. [Link]

Sources

Foundational

A Technical Guide to the Reactivity and Synthetic Utility of the 5-Amino Group in Ethyl 5-amino-1H-indazole-3-carboxylate

This guide provides an in-depth exploration of the chemical reactivity inherent to the C5-amino group of Ethyl 5-amino-1H-indazole-3-carboxylate, a versatile building block in modern medicinal chemistry. The indazole sca...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity inherent to the C5-amino group of Ethyl 5-amino-1H-indazole-3-carboxylate, a versatile building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and the ability to selectively functionalize it is paramount for the development of new chemical entities.[1][2] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the strategic modification of this key functional group.

Core Reactivity: An Electronic and Steric Profile

The synthetic utility of the 5-amino group is governed by the nucleophilicity of its nitrogen lone pair. The reactivity of this exocyclic amine is modulated by the electronic properties of the fused indazole ring system.

Nucleophilicity and Basicity

The nitrogen atom of the 5-amino group possesses a lone pair of electrons, rendering it a competent nucleophile and a weak base.[3] Its reactivity is generally comparable to that of aniline, but it is influenced by the bicyclic heteroaromatic system to which it is attached. The indazole nucleus, with its fused pyrazole and benzene rings, engages the amino group's lone pair in resonance, delocalizing the electron density into the aromatic system. This delocalization slightly reduces the nucleophilicity compared to aliphatic amines but activates the aromatic ring toward electrophilic substitution.[4] However, for direct reactions at the nitrogen center, such as acylation or alkylation, the primary factor remains the availability of this lone pair to attack an electrophile.

The key distinction between basicity and nucleophilicity is the sensitivity of the latter to steric effects.[4] For the 5-amino group on the indazole scaffold, the steric environment is relatively unhindered, allowing it to participate effectively in a wide range of nucleophilic reactions.

Influence of Ring Substituents

The presence of the ethyl carboxylate group at the C3 position exerts an electron-withdrawing effect through induction and resonance, which can subtly decrease the electron density on the amino group at C5. Conversely, the pyrazole moiety of the indazole ring can influence the overall electronic character. Understanding these competing electronic factors is crucial for predicting reactivity and selecting appropriate reaction conditions.

Key Synthetic Transformations of the 5-Amino Group

The 5-amino group is a versatile handle for a variety of chemical modifications. The following sections detail the most critical and widely applied transformations.

Acylation and Sulfonylation

The formation of amide and sulfonamide bonds is one of the most robust and common reactions involving the 5-amino group. These reactions are typically high-yielding and proceed under mild conditions.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) readily affords the corresponding amides. For less reactive carboxylic acids, peptide coupling reagents such as EDC/HOBt or HATU are highly effective.[5] A prime example of this reactivity is the straightforward protection of the amino group, for instance, using di-tert-butyl dicarbonate (Boc₂O) with a catalyst like DMAP.[6]

  • Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides stable sulfonamides. This functional group is a common pharmacophore in drug design.

These transformations are fundamental in structure-activity relationship (SAR) studies, allowing for the systematic exploration of the chemical space around the indazole core.

Diazotization and Sandmeyer Reactions

A classic transformation for aromatic amines, diazotization converts the amino group into a highly versatile diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). The resulting diazonium salt can then be displaced by a wide array of nucleophiles in Sandmeyer-type reactions to introduce functionalities that are otherwise difficult to install.[7]

Logical Flow of Diazotization and Subsequent Reactions

G cluster_sandmeyer Sandmeyer & Related Reactions Start Ethyl 5-amino-1H-indazole-3-carboxylate Diazonium Indazole-5-diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Halogenation 5-Halo-indazole (CuCl, CuBr, KI) Diazonium->Halogenation Cyanation 5-Cyano-indazole (CuCN) Diazonium->Cyanation Hydroxylation 5-Hydroxy-indazole (H₂O, Δ) Diazonium->Hydroxylation Fluorination 5-Fluoro-indazole (HBF₄, Δ - Schiemann) Diazonium->Fluorination G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Starting Material & DMAP in DCM B Cool to 0 °C (Ice Bath) A->B C Add Boc Anhydride Dropwise B->C D Warm to RT Stir for 15h C->D E Monitor by TLC D->E F Dilute with DCM Wash with H₂O & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Column Chromatography G->H I Final Product: Ethyl 5-(Boc-amino)-1H- indazole-3-carboxylate H->I

Caption: Workflow for Boc-protection of the 5-amino group.

Materials and Reagents:

  • Ethyl 5-amino-1H-indazole-3-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM), add DMAP (1.0 equiv). [6]2. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Boc anhydride (1.0 equiv) portion-wise or as a solution in DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours or until TLC analysis indicates complete consumption of the starting material. [6]5. Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., 20–40% ethyl acetate in hexane) to afford the desired product. [6]

Protocol 2: Diazotization and Conversion to 5-Chloroindazole

This protocol is a generalized procedure based on well-established methods for the diazotization of aromatic amines and subsequent Sandmeyer reaction. [7] Materials and Reagents:

  • Ethyl 5-amino-1H-indazole-3-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Water

  • Ethyl Acetate

Procedure:

  • Suspend Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 equiv) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, prepare a solution or suspension of Copper(I) Chloride (1.2 equiv) in concentrated HCl, and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The derivatization of the 5-amino group is a powerful strategy for modulating the pharmacological properties of indazole-based compounds. By introducing different functional groups, researchers can tune parameters such as:

  • Potency and Selectivity: Introducing hydrogen bond donors/acceptors or hydrophobic groups can optimize interactions with the target protein. [8][9]* Pharmacokinetic Properties (ADME): Modifying the 5-position can impact solubility, metabolic stability, and cell permeability.

  • Toxicity Profile: Strategic modifications can mitigate off-target effects.

Indazole derivatives have shown promise as potent inhibitors of various kinases, including VEGFR-2, EGFR, and GSK-3, making this scaffold highly relevant in oncology and neurodegenerative disease research. [2][8][9]The 5-amino group serves as a critical attachment point for side chains designed to probe the specific sub-pockets of these enzyme active sites.

References

  • Youssif, B. G., Abdel-Atty, M. M., Al-Wabli, R. I., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry. Available at: [Link]

  • Porretta, G. C., Chimenti, F., Biava, M., et al. (1991). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Singh, P., & Kumar, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Padwa, A., et al. (2002). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Ye, W., et al. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Falsaperla, R., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • LibreTexts. (2019). The Nucleophile. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Male, L., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Shawali, A. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society. Available at: [Link]

  • Gulevskaya, A. V., et al. (2009). Cyclization Reactions of 1-Amino-5-trifluoromethyl-5-thienyl-1-azapenta-1,4-dien-3-ones under Superelectrophilic Conditions: Synthesis of Novel Benzothiophenols, Cyclopentenols and Dihydrodiazepinols. European Journal of Organic Chemistry. Available at: [Link]

  • Danilkina, L. I., et al. (2006). Yields of the Cyclization Products of the Amino Propargylic Alcohols to Tetrahydroindoles. ResearchGate. Available at: [Link]

Sources

Exploratory

Introduction: The Strategic Value of Ethyl 5-amino-1H-indazole-3-carboxylate in Modern Synthesis

An In-Depth Technical Guide to the Functional Group Transformations of Ethyl 5-amino-1H-indazole-3-carboxylate Ethyl 5-amino-1H-indazole-3-carboxylate is a heterocyclic building block of significant importance in the fie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functional Group Transformations of Ethyl 5-amino-1H-indazole-3-carboxylate

Ethyl 5-amino-1H-indazole-3-carboxylate is a heterocyclic building block of significant importance in the field of medicinal chemistry and drug development. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] This specific derivative is particularly valuable due to the orthogonal reactivity of its three primary functional groups: a nucleophilic aromatic amine at the C5 position, an electrophilic ethyl carboxylate at the C3 position, and a reactive N-H bond on the pyrazole ring.

This trifecta of functionality allows for selective and sequential modifications, enabling the generation of diverse molecular libraries from a single, readily available starting material. This guide provides a comprehensive overview of the key functional group transformations of Ethyl 5-amino-1H-indazole-3-carboxylate, offering field-proven insights and detailed protocols for researchers engaged in synthetic chemistry and drug discovery.

Part 1: Transformations of the 5-Amino Group

The 5-amino group is a versatile handle for introducing a wide range of substituents. Its nucleophilic character drives reactions such as acylation and alkylation, while its ability to form a diazonium salt opens a gateway to a vast array of Sandmeyer and coupling reactions.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation used to introduce carbonyl-containing moieties, which can serve as critical pharmacophoric elements or as protecting groups.[3] The reaction typically proceeds by treating the amino-indazole with an acylating agent like an acid chloride or anhydride in the presence of a base.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are highly reactive but generate HCl, necessitating a base to neutralize the acid and prevent protonation of the starting amine. Anhydrides are less reactive but often provide cleaner reactions.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to scavenge the generated acid without competing in the acylation reaction.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acetylation with Acetyl Chloride

  • Dissolve Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Ethyl 5-acetamido-1H-indazole-3-carboxylate.

Diazotization and Subsequent Transformations

The conversion of the 5-amino group to a diazonium salt is a powerful synthetic strategy, transforming the amine into an excellent leaving group (N₂) and enabling the introduction of various substituents.[1] This reaction is analogous to the well-established diazotization of other aromatic amines.[4]

Workflow: Diazotization and Sandmeyer Reaction

G cluster_0 Step 1: Diazonium Salt Formation cluster_1 Step 2: Sandmeyer Reaction Start Ethyl 5-amino-1H- indazole-3-carboxylate Reagents1 NaNO₂, aq. HCl Start->Reagents1 Intermediate 5-Diazonium-1H-indazole- 3-carboxylate Salt Reagents1->Intermediate 0-5 °C Reagents2 CuX (X = Cl, Br, CN) Intermediate->Reagents2 Product Ethyl 5-halo/cyano-1H- indazole-3-carboxylate Reagents2->Product Heating

Caption: Diazotization-Sandmeyer reaction workflow.

Experimental Protocol: Synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate via Sandmeyer Reaction

  • Suspend Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) should be observed.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to drive the reaction to completion.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Wash the solid with water and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Part 2: Transformations of the 3-Ethyl Carboxylate Group

The ester at the C3 position is an ideal site for modifications that modulate polarity, solubility, and hydrogen bonding potential, which are critical parameters in drug design.

Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester to the corresponding carboxylic acid is a common first step for many subsequent transformations, such as amidation. This is typically achieved under basic conditions followed by acidic workup. The resulting 5-amino-1H-indazole-3-carboxylic acid is a key intermediate itself.[5][6]

Experimental Protocol: Basic Hydrolysis

  • Dissolve Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.).

  • Heat the mixture to reflux and stir for 2-6 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slow addition of cold 1N HCl until the pH is ~3-4, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Amidation

The formation of an amide bond from the carboxylic acid is one of the most important reactions in medicinal chemistry. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of the desired amine.[7]

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent SystemBaseSolventKey Advantages
EDC·HCl / HOBtDIPEA or TEADMF or DCMHigh efficiency, suppresses side reactions and racemization.[8]
HATU / HOAtDIPEA or TEADMFVery powerful, fast reaction times, suitable for hindered substrates.
TiCl₄PyridinePyridineEffective for direct condensation of acids and amines.[7]

Experimental Protocol: Amidation using EDC/HOBt [8]

  • Suspend 5-amino-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).

  • Add triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.[8]

  • Add the desired primary or secondary amine (1.0-1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours until the reaction is complete.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Part 3: Transformations of the Indazole Ring

The indazole ring itself can be functionalized, most commonly through N-alkylation or N-acylation. A key challenge in these reactions is controlling the regioselectivity between the N1 and N2 positions.

Regioselective N1-Alkylation

For many indazole-based drugs, the substituent is located at the N1 position. Achieving high regioselectivity is therefore crucial for an efficient synthesis. Studies have shown that the combination of a strong hydride base like sodium hydride (NaH) in an aprotic solvent like THF provides excellent selectivity for the thermodynamically favored N1-alkylated product.[9][10] The steric bulk at the C3 position (the ethyl carboxylate group) helps direct the incoming electrophile to the less hindered N1 position.

Diagram: Regioselective N-Alkylation

G Start Ethyl 5-amino-1H-indazole- 3-carboxylate Base NaH, THF Start->Base Deprotonation Anion Indazole Anion (Deprotonated) Base->Anion Electrophile R-X (e.g., Alkyl Halide) Anion->Electrophile Alkylation Product_N1 N1-Alkylated Product (Major) Electrophile->Product_N1 Product_N2 N2-Alkylated Product (Minor) Electrophile->Product_N2

Caption: Pathway for regioselective N1-alkylation.

Experimental Protocol: N1-Alkylation with an Alkyl Halide [10][11]

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF, add a solution of Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) slowly.

  • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 regioisomers.

Electrophilic Aromatic Substitution

Further substitution on the benzene portion of the indazole ring is challenging but possible. The existing substituents heavily influence the position of any new electrophile. The 5-amino group is a powerful activating ortho-, para-director, while the C3-ester and the pyrazole ring are deactivating. The primary positions for electrophilic attack would be C4 and C6, ortho to the strongly activating amino group. However, careful selection of reaction conditions is required to avoid side reactions.[12]

Conclusion

Ethyl 5-amino-1H-indazole-3-carboxylate is a testament to the power of strategic functionalization in chemical synthesis. Its capacity for selective modification at three distinct points—the C5-amine, the C3-ester, and the N1-position—makes it an exceptionally versatile platform for generating novel chemical entities. The protocols and principles outlined in this guide demonstrate the robustness of this scaffold and provide a foundation for its application in the rational design and development of next-generation therapeutics.

References

  • Youssif, B. G. M., Abdel-Aziz, M., Al-Dies, A. M., Al-Sanea, M. M., Abuelizz, H. A., Hayal, T. B., El-Gamal, M. I., & Bräse, S. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry.
  • Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica.
  • Farrell, K., Grouleff, J., & O'Brien, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Sharma, P., Singh, S., Singh, G., & Singh, G. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Farrell, K., Grouleff, J., & O'Brien, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Unknown. (2014). REGIOSELECTIVE N-ACYLATION OF. ResearchGate.
  • Yoon, Y.-J., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society.
  • Elsevier. (n.d.). Electrophilic substitution: Significance and symbolism. ScienceDirect.
  • Wikipedia. (n.d.). Electrophilic substitution.
  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Sharma, P., Singh, S., Singh, G., & Singh, G. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Youssif, B. G. M., Abdel-Aziz, M., Al-Dies, A. M., Al-Sanea, M. M., Abuelizz, H. A., Hayal, T. B., El-Gamal, M. I., & Bräse, S. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central.
  • Farrell, K., Grouleff, J., & O'Brien, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Farrell, K., Grouleff, J., & O'Brien, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
  • Cortes, S. (2020). 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.
  • Jackson, F. B., & Robinson, B. (1985). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 1.
  • El-Sayed, H. A. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate.
  • IndiaMART. (n.d.). 5-Amino-1H-Indazole-3-Carboxylic Acid.
  • Wang, Z., Chen, J., & Yang, F. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Antonini, I., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Káncz, A., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity Screening of Ethyl 5-amino-1H-indazole-3-carboxylate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of ethyl 5-amino-1H-indazole-3-carboxylate derivatives. The na...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of ethyl 5-amino-1H-indazole-3-carboxylate derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds, such as indazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] The indazole nucleus, a bicyclic structure composed of a pyrazole and a benzene ring, is a privileged scaffold found in numerous bioactive compounds.[2][3] Derivatives of indazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV effects.[1][2][3][4] Ethyl 5-amino-1H-indazole-3-carboxylate serves as a key intermediate for the synthesis of a variety of derivatives, making it a focal point for drug discovery efforts.

PART 1: Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate Derivatives

The journey of screening begins with the synthesis of the compound library. The core structure, ethyl 5-amino-1H-indazole-3-carboxylate, can be synthesized through various reported methods. A common approach involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine, which is then protected and further modified.[5] Another method involves the use of ortho-fluorobenzonitrile and hydrazine hydrate.[2] The amino group at the 5-position and the carboxylate at the 3-position offer versatile handles for chemical modification, allowing for the creation of a diverse library of derivatives.

General Synthetic Scheme

A general and efficient method for creating a library of derivatives is through amide coupling reactions.[4][6][7] This involves reacting the parent ethyl 5-amino-1H-indazole-3-carboxylate with a variety of carboxylic acids or acyl chlorides. Alternatively, the carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines.[4]

Synthesis A Ethyl 5-amino-1H- indazole-3-carboxylate D Library of Ethyl 5-amino-1H-indazole-3-carboxylate Derivatives A->D Amide Coupling B Amine or Carboxylic Acid Building Blocks B->D C Coupling Reagents (e.g., EDC, HOBT) C->D

Caption: General workflow for the synthesis of the derivative library.

PART 2: A Tiered Approach to Biological Activity Screening

A logical and resource-efficient screening cascade is paramount. This guide proposes a tiered approach, starting with broad, high-throughput primary screens to identify initial "hits," followed by more specific secondary and tertiary assays to characterize their potency, selectivity, and mechanism of action.

Screening_Cascade Tier1 Tier 1: Primary Screening High-Throughput Assays - Cell Viability (e.g., MTT, WST-1) - Broad-Spectrum Antimicrobial - General Antioxidant (e.g., DPPH) Tier2 Tier 2: Secondary Screening Hit Confirmation & Potency - Dose-Response Cytotoxicity - MIC/MBC Determination - Kinase Inhibition Profiling - Specific Antioxidant Assays (e.g., ABTS) Tier1->Tier2 Active 'Hits' Tier3 Tier 3: Tertiary Screening Mechanism of Action & Selectivity - In-depth Kinase Assays - Apoptosis Assays - Molecular Docking Studies - In vivo model validation Tier2->Tier3 Confirmed & Potent 'Leads'

Caption: A tiered screening cascade for efficient evaluation.

PART 3: Key Biological Screening Platforms

Based on the known biological activities of the indazole scaffold, the following screening platforms are recommended.

Anticancer Activity Screening

Many indazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1][7][8]

The initial assessment of anticancer potential involves evaluating the general cytotoxicity of the derivatives against a panel of cancer cell lines.

  • MTT and WST-1 Assays: These are colorimetric assays that measure cellular metabolic activity, which is an indicator of cell viability.[9][10][11][12] Viable cells with active metabolism convert the tetrazolium salt (MTT or WST-1) into a colored formazan product.[9][11][12] The amount of formazan is directly proportional to the number of living cells.[9]

    Protocol: WST-1 Cell Viability Assay

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the indazole derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of WST-1 reagent to each well.[11]

    • Incubate for 2-4 hours at 37°C.[11]

    • Measure the absorbance at 450 nm using a microplate reader.[11]

Tyrosine kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of many cancers.[13] Indazole derivatives have been identified as potent kinase inhibitors.[3][14]

  • In Vitro Kinase Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[13][15][16][17][18] Radiometric assays are considered the gold standard due to their high sensitivity and reproducibility.[15] Alternatively, luminescence-based assays like ADP-Glo™ measure the amount of ADP produced, which is inversely proportional to kinase activity.[17]

    Protocol: Generic In Vitro Kinase Inhibition Assay (Luminescence-based)

    • In a 96-well plate, add the kinase, substrate, ATP, and the test compound.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the generated ADP to ATP.

    • Measure the newly synthesized ATP using a luciferase/luciferin reaction to generate a luminescent signal.

Antimicrobial Activity Screening

The indazole scaffold is also present in compounds with antibacterial and antifungal properties.[2][4]

This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Protocol: Broth Microdilution MIC Assay

  • Prepare a serial dilution of the indazole derivatives in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[21]

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

This is a qualitative or semi-quantitative method to assess antimicrobial activity.[19][20][22]

Protocol: Agar Disk Diffusion Assay

  • Prepare an agar plate uniformly inoculated with the test microorganism.

  • Impregnate sterile paper disks with a known concentration of the indazole derivatives.

  • Place the disks on the surface of the agar.

  • Incubate the plate under suitable conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disk.[20]

Antioxidant Activity Screening

Some heterocyclic compounds exhibit antioxidant properties by scavenging free radicals.

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[23][24][25][26][27]

Protocol: DPPH Assay

  • Prepare different concentrations of the indazole derivatives in a suitable solvent (e.g., methanol).

  • Add a solution of DPPH to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample).

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[23][24][25][26][27]

Protocol: ABTS Assay

  • Generate the ABTS radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

  • Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.

  • Add the indazole derivatives to the ABTS radical cation solution.

  • Measure the decrease in absorbance after a specific incubation time.

  • The antioxidant activity is expressed as the percentage of inhibition of the ABTS radical cation.

PART 4: Data Presentation and Interpretation

Quantitative data from the screening assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

Compound IDCell LineIC50 (µM)
IND-001MCF-715.2
IND-002HCT-1168.5
IND-003A549> 100
DoxorubicinMCF-70.8

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IND-0043264
IND-005816
Ciprofloxacin0.50.25

PART 5: Molecular Docking for Mechanistic Insights

For promising lead compounds, molecular docking studies can provide valuable insights into their potential mechanism of action by predicting their binding mode and affinity to a specific biological target.[1][6][7][8][28] For instance, docking studies can be performed against the active sites of various kinases to rationalize the observed inhibitory activity.

Docking_Workflow A 3D Structure of Lead Compound C Docking Software (e.g., AutoDock) A->C B 3D Structure of Target Protein (e.g., Kinase) B->C D Predicted Binding Pose and Affinity C->D E Analysis of Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking) D->E

Caption: A simplified workflow for molecular docking studies.

Conclusion

The biological activity screening of ethyl 5-amino-1H-indazole-3-carboxylate derivatives requires a systematic and multi-faceted approach. By employing a tiered screening cascade that incorporates a range of in vitro assays, researchers can efficiently identify and characterize promising lead compounds for further development. The integration of computational methods like molecular docking can further enhance the understanding of their mechanism of action, ultimately accelerating the drug discovery process.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (n.d.). Der Pharma Chemica.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2025). Semantic Scholar.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Semantic Scholar.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (n.d.). RSC Publishing.
  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Center for Biotechnology Information.
  • Cell Viability Assays. (2013). National Center for Biotechnology Information.
  • Methods of screening for antimicrobial compounds. (2003). Google Patents.
  • A comparative study of MTT and WST-1 assays in cytotoxicity analysis. (2025). (n.d.).
  • Antimicrobial activity screening: Significance and symbolism. (2025). (n.d.).
  • WST-1 Cell Viability & Proliferation Assay. (n.d.). (n.d.).
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (n.d.). PubMed.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed.
  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). ResearchGate.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • WST-1 Assay Protocol for Cell Viability. (n.d.). (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Kinase assays. (2020). BMG LABTECH.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. (n.d.). MDPI.
  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga.
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (n.d.). PubMed Central.
  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. (n.d.). PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. (n.d.). IRIS Unina.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). (n.d.).

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 5-amino-1H-indazole-3-carboxylate

Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including potent anticancer effects.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including potent anticancer effects.[1][2] Ethyl 5-amino-1H-indazole-3-carboxylate is a molecule of significant interest, belonging to this privileged class of compounds. While direct, in-depth mechanistic studies on this specific molecule are nascent, its structural features—notably the 5-amino and 3-carboxylate substitutions on the indazole ring—suggest a strong potential for interaction with key cellular targets implicated in oncogenesis.

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of Ethyl 5-amino-1H-indazole-3-carboxylate. Grounded in the established pharmacology of related indazole derivatives, we hypothesize that its primary anticancer effects are likely mediated through the inhibition of critical protein kinases, induction of apoptosis, and perturbation of the cell cycle. This document is structured to not only present these hypotheses but to provide the detailed, validated experimental protocols necessary to rigorously test them. As your Senior Application Scientist, I will guide you through the causality behind each experimental choice, ensuring a robust and self-validating approach to your research.

Part 1: The Scientific Rationale - Why Investigate Ethyl 5-amino-1H-indazole-3-carboxylate?

The indazole ring system is a bioisostere of purine and is recognized by the ATP-binding pockets of numerous protein kinases.[1] Many FDA-approved kinase inhibitors, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature an indazole core.[3] The 5-amino group, in particular, has been identified as a key pharmacophore in various bioactive indazoles, serving as a crucial building block for developing anticancer and anti-inflammatory agents.[4][5]

Given this precedent, we can formulate a primary hypothesis: Ethyl 5-amino-1H-indazole-3-carboxylate likely functions as an inhibitor of protein kinases involved in cancer cell proliferation and survival. Based on extensive literature on structurally similar compounds, the most probable targets are receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7][8] Inhibition of these kinases would be expected to trigger downstream effects, including the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.

This guide will systematically outline the experimental strategy to test this central hypothesis.

Part 2: Hypothesized Signaling Pathways and Mechanisms of Action

Our investigation will be centered around three interconnected biological processes that are frequently dysregulated in cancer and are known to be modulated by indazole derivatives.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

VEGFR-2 and EGFR are critical regulators of angiogenesis, cell proliferation, and survival.[8][9] Their hyperactivation is a hallmark of many cancers. The indazole scaffold is known to effectively bind to the hinge region of the ATP-binding site of these kinases.[6] We hypothesize that Ethyl 5-amino-1H-indazole-3-carboxylate will act as a competitive inhibitor of ATP binding to VEGFR-2 and/or EGFR, thereby blocking their downstream signaling cascades.

RTK_Inhibition cluster_membrane Cell Membrane VEGFR2_EGFR VEGFR-2 / EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2_EGFR->Downstream Phosphorylates Ligand Growth Factor (VEGF/EGF) Ligand->VEGFR2_EGFR Activates Test_Compound Ethyl 5-amino-1H- indazole-3-carboxylate Test_Compound->VEGFR2_EGFR Inhibits ATP ATP ATP->VEGFR2_EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized inhibition of VEGFR-2/EGFR signaling by the test compound.

Induction of Apoptosis

By inhibiting pro-survival signals from RTKs, we anticipate that Ethyl 5-amino-1H-indazole-3-carboxylate will induce apoptosis. This can occur through the intrinsic (mitochondrial) pathway, characterized by changes in the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to caspase activation.[10][11] Key markers to investigate include the upregulation of Bax, downregulation of Bcl-2, and the cleavage (activation) of Caspase-9 and the executioner Caspase-3, ultimately leading to the cleavage of substrates like PARP.[12]

Apoptosis_Pathway Test_Compound Ethyl 5-amino-1H- indazole-3-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) Test_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Test_Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Induction of Cell Cycle Arrest

Inhibition of proliferative signaling often leads to a halt in the cell cycle, preventing cancer cells from dividing. Indazole derivatives have been shown to cause cell cycle arrest, frequently at the G1 or G2/M phases.[3][13] This is typically mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which inhibit the activity of cyclin-CDK complexes that drive cell cycle progression.[13]

Part 3: Experimental Workflows for Mechanistic Elucidation

The following section provides detailed, step-by-step protocols for the key experiments required to investigate the proposed mechanisms of action.

Workflow 1: Assessment of Antiproliferative Activity

The first step is to determine if Ethyl 5-amino-1H-indazole-3-carboxylate exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[14][15]

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Ethyl 5-amino-1H-indazole-3-carboxylate in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO equivalent to the highest concentration).

    • Replace the medium in the cell plate with 100 µL of the medium containing the various compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Workflow 2: Kinase Inhibition Assays

To directly test the hypothesis of kinase inhibition, a cell-free in vitro kinase assay is the gold standard. Luminescence-based assays that quantify ATP consumption are highly sensitive and amenable to high-throughput screening.[17]

  • Reagent Preparation:

    • Obtain recombinant human VEGFR-2 and EGFR kinases and their respective substrate peptides.

    • Prepare a serial dilution of Ethyl 5-amino-1H-indazole-3-carboxylate in the appropriate kinase assay buffer. A known inhibitor (e.g., Staurosporine, Axitinib) should be used as a positive control.[17]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions and the kinase.

    • Allow a brief pre-incubation (10-15 minutes) at room temperature for the compound to bind to the kinase.

    • Initiate the reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for 60 minutes at 30°C.

  • ATP Depletion and Luminescence Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Kinase TargetPredicted IC₅₀ (nM) for Compound XPositive Control IC₅₀ (nM)
VEGFR-2155 (Axitinib)
EGFR25010 (Erlotinib)
Kinase C>10,00020 (Staurosporine)
Table 1: Example data presentation for kinase inhibition assays.
Workflow 3: Analysis of Apoptosis Induction

To confirm that the observed cytotoxicity is due to apoptosis, we will use two complementary methods: Annexin V/Propidium Iodide (PI) staining with flow cytometry for early/late apoptosis detection, and Western blotting for key apoptotic marker proteins.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[18][19]

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[20]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Discriminate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Protein Extraction and Quantification:

    • Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).[12][21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Workflow 4: Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, we will use PI staining of cellular DNA followed by flow cytometry.

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[22]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Experimental_Workflow cluster_start Initial Screening cluster_mechanism Mechanism of Action Studies MTT MTT Assay (Determine IC₅₀) Kinase In Vitro Kinase Assay MTT->Kinase Informs Concentration Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) MTT->Apoptosis Informs Concentration CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Informs Concentration

Caption: A logical workflow for the mechanistic study of the test compound.

Part 4: Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of Ethyl 5-amino-1H-indazole-3-carboxylate. By systematically evaluating its effects on cell proliferation, kinase activity, apoptosis, and the cell cycle, researchers can build a comprehensive profile of its biological activity.

Positive results from these studies—specifically, potent inhibition of VEGFR-2/EGFR, induction of caspase-dependent apoptosis, and cell cycle arrest—would strongly support its development as a novel anticancer agent. Subsequent steps would involve lead optimization, in-depth pharmacokinetic and pharmacodynamic studies, and ultimately, evaluation in preclinical in vivo cancer models to assess therapeutic efficacy and safety. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough mechanistic understanding of new derivatives like Ethyl 5-amino-1H-indazole-3-carboxylate is paramount to realizing their clinical potential.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Zhao, Z., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(2). [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Singh, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1196. [Link]

  • ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Retrieved from [Link]

  • Kim, T. H., et al. (2018). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Experimental & Molecular Medicine, 50(7), 1-13. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]

  • Engel, J., et al. (2017). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 60(21), 8897-8908. [Link]

  • Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 398-428. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50820. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15939-15949. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Retrieved from [Link]

  • Chowdhury, A., & Pan, S. (2020). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2088, pp. 101-111). [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Scientific Reports, 14(1), 5174. [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(4), 2133-2162. [Link]

  • K-M.J. Cheung, et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). 2D structures of the newly designed VEGFR-2 inhibitors. Retrieved from [Link]

  • Wang, S. W., et al. (2005). YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells. The Journal of pharmacology and experimental therapeutics, 312(3), 917–925. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Kumar, A., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current pharmaceutical design, 27(11), 1368–1377. [Link]

  • Panda, S. S., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(17), 5488. [Link]

  • Kim, J. Y., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of antibiotics, 70(11), 1084–1089. [Link]

  • Raj, C. D., & Narayanan, N. (2011). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of pharmacy research, 4(11), 4160-4162. [Link]

  • Harrison, T., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Bioorganic & medicinal chemistry letters, 64, 128682. [Link]

  • Chem-Impex. (n.d.). 5-Aminoindazole. Retrieved from [Link]

  • LookChem. (n.d.). 5-AMINOINDAZOLE 19335-11-6 wiki. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Induced cell cycle arrest – Knowledge and References. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(1), 163. [Link]

  • ResearchGate. (n.d.). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. Retrieved from [Link]

Sources

Foundational

In Silico Modeling of Ethyl 5-amino-1H-indazole-3-carboxylate Derivatives: A Computational Approach to Accelerating Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] Ethyl 5-amino-1H-indazole-3-carboxylate represents a versatile starting point for the generation of novel derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the in silico methodologies employed to design, evaluate, and optimize these derivatives. We will explore the critical workflows, from ligand preparation and target selection to advanced computational techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics. By integrating these computational strategies, researchers can significantly accelerate the drug discovery pipeline, enabling the rational design of potent and selective drug candidates while minimizing the costs and time associated with traditional synthetic and screening efforts.

Introduction: The Power of the Indazole Scaffold and Computational Chemistry

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development, with the indazole core being a particularly "privileged" structure.[2] Its unique bicyclic aromatic system allows for versatile functionalization, leading to compounds that can interact with a broad spectrum of biological targets. Marketed drugs such as Pazopanib (an anti-cancer agent) and Bendazac (an anti-inflammatory agent) highlight the clinical success of this scaffold.[1][4] The Ethyl 5-amino-1H-indazole-3-carboxylate core combines the indazole nucleus with key functional groups—an amine and a carboxylate ester—that serve as excellent handles for synthetic modification to explore chemical space and optimize biological activity.

The modern drug discovery process is increasingly reliant on computational, or in silico, modeling. This approach leverages computational power to predict how a molecule will behave in a biological system before it is ever synthesized. The primary advantages include:

  • Rational Design: Moving beyond serendipity to a targeted approach where molecules are designed based on a deep understanding of the target's structure and function.

  • Cost and Time Efficiency: Virtual screening of thousands of potential derivatives is orders of magnitude faster and cheaper than synthesizing and testing them in a lab.

  • Prioritization: Computational models help prioritize a smaller, more promising set of candidate molecules for synthesis and in vitro testing, increasing the success rate of experimental campaigns.

This guide details the key computational workflows tailored for the exploration of Ethyl 5-amino-1H-indazole-3-carboxylate derivatives.

Core Computational Methodologies: A Strategic Workflow

A robust in silico investigation follows a logical progression from initial design to detailed biophysical analysis. The workflow is iterative, with insights from later stages often informing redesigns in the earlier stages.

cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Analysis & Refinement cluster_3 Phase 4: Validation A Derivative Library Generation (Based on Core Scaffold) B 3D Structure Generation & Energy Minimization A->B E Molecular Docking Simulation B->E C Biological Target Selection (e.g., Kinase, COX-2, DNA Gyrase) D Protein Preparation (PDB Structure) C->D D->E F Binding Affinity & Pose Analysis E->F G QSAR Model Development (Optional, requires activity data) F->G H Molecular Dynamics Simulation (For promising candidates) F->H I Prioritization of Candidates G->I H->I J Synthesis & In Vitro Assay I->J J->G Iterative Feedback

Caption: General workflow for in silico drug design.

Ligand Preparation and Derivative Library Design

The first step is to create a virtual library of molecules based on the Ethyl 5-amino-1H-indazole-3-carboxylate scaffold. This involves proposing synthetic modifications at the amine (position 5) and carboxylate (position 3) groups.

Causality Behind Choices:

  • Amine Group (Position 5): This is an excellent site for forming amide or sulfonamide linkages, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.[1][5] Modifications here can explore different pockets of the target protein.

  • Carboxylate Group (Position 3): This group can be converted into amides, which is a common strategy for creating indazole-3-carboxamides with diverse biological activities.[6] This modification significantly alters the electrostatic and steric profile of the molecule.

Protocol: Ligand Preparation

  • 2D Sketching: Use chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the core scaffold and the desired R-group modifications.

  • 3D Conversion: Convert the 2D structures into 3D coordinates.

  • Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in its most stable, low-energy conformation. A force field (e.g., MMFF94) is applied to adjust bond lengths and angles to find a local energy minimum. This ensures that the ligand conformation used for docking is energetically plausible.

  • Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) to each atom. Correct charge distribution is essential for accurately calculating electrostatic interactions during docking.

Target Identification and Preparation

Indazole derivatives are known to target a variety of proteins. Literature review and bioinformatics can identify relevant targets. For example, various indazoles have shown activity against kinases, cyclooxygenase-2 (COX-2), aromatase, and bacterial DNA gyrase.[7] Recent studies have also explored their effectiveness against renal cancer-related proteins.[1][5][8]

Protocol: Protein Preparation

  • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll consider a renal cancer target (PDB ID: 6FEW).[1]

  • Clean the Structure: The raw PDB file often contains non-essential molecules.

    • Remove Water Molecules: Water can interfere with the docking algorithm's ability to place the ligand.

    • Remove Co-crystallized Ligands and Ions: Unless a specific ion is known to be crucial for activity, these are typically removed to clear the binding site.

  • Add Hydrogens: Crystal structures usually do not resolve hydrogen atoms. They must be added computationally, as they are critical for forming hydrogen bonds.

  • Define the Binding Site: The active site where the ligand will bind must be defined. This is often done by creating a grid box centered on the position of the original co-crystallized ligand or by using site-finder algorithms.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, usually as a binding energy score.

A Prepared Ligand File (e.g., .pdbqt) D Docking Algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) A->D B Prepared Protein File (e.g., .pdbqt) B->D C Define Grid Box (Specifies docking search space) C->D E Execute Docking Runs D->E F Output: Docked Poses & Binding Energies (kcal/mol) E->F G Post-Docking Analysis (Interaction visualization, clustering) F->G

Caption: A typical molecular docking workflow.

Protocol: Molecular Docking with AutoDock

  • File Preparation: Convert the prepared ligand and protein files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Parameterization: Define the center and dimensions of the grid box that encompasses the entire binding site. The algorithm will only search for binding poses within this defined space.

  • Docking Parameterization: Configure the docking algorithm. For AutoDock's Lamarckian Genetic Algorithm, this includes setting the number of genetic algorithm runs and the number of energy evaluations.

  • Execution: Run the AutoDock program. It will systematically explore different conformations and orientations of the ligand within the binding site, scoring each one.

  • Analysis of Results: The output will be a series of docked poses, each with a corresponding binding energy. The pose with the lowest binding energy is typically considered the most probable. This pose should be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Data Presentation: Hypothetical Docking Results

Compound IDModification (R-group)Binding Energy (kcal/mol)Key Interacting Residues
Core Ethyl 5-amino-1H-indazole-3-carboxylate-6.5ARG115, MET374
Deriv-01 5-N-(phenyl-sulfonamide)-8.2ARG115, THR310, VAL268
Deriv-02 3-N-(benzyl-amide)-7.8ARG115, LEU477
Deriv-03 5-N-(acetyl)-7.1MET374, LYS273

Note: Data is illustrative. Binding energies and residues are based on similar systems found in literature.[9][10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a powerful method for when you have a dataset of compounds with known biological activities (e.g., from in vitro assays). It builds a mathematical model that correlates chemical structure features (descriptors) with activity. This model can then predict the activity of new, unsynthesized molecules.[11][12]

A Dataset of Molecules with Known Activity (e.g., IC50) B Split Data (Training Set & Test Set) A->B C Calculate Molecular Descriptors (Topological, Electronic, etc.) B->C D Model Building (e.g., Multiple Linear Regression) C->D E Internal Validation (on Training Set, e.g., Cross-validation q²) D->E F External Validation (on Test Set, e.g., Predictive R²) E->F G Final QSAR Model (Activity = c1Desc1 + c2Desc2 + ...) F->G

Caption: Workflow for developing a QSAR model.

Protocol: QSAR Model Development

  • Data Curation: Collect a set of indazole derivatives with experimentally determined activities against a single target. Convert activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Dataset Splitting: Divide the dataset into a training set (typically ~80% of the data) to build the model and a test set (~20%) to validate it. This split is crucial for ensuring the model is not overfitted and has true predictive power.

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

  • Model Generation: Use a statistical method, like Multiple Linear Regression (MLR), to find the best correlation between a small subset of descriptors and the biological activity for the training set.[13]

  • Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation on the training set. A high cross-validated correlation coefficient (q²) indicates a robust model.

    • External Validation: Use the final model to predict the activities of the test set compounds. A high predictive correlation coefficient (R²_pred) confirms the model's ability to generalize to new molecules.

A validated QSAR model can then be used to screen a large virtual library of derivatives, providing rapid activity predictions and guiding synthetic efforts toward the most promising candidates.

Advanced Modeling Techniques

For high-priority candidates identified through docking, more computationally intensive methods can provide deeper insights.

  • Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic properties of a single molecule with high accuracy. It can determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap, which is an indicator of chemical stability and reactivity.[1][4][5] A larger gap generally implies greater stability.

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulates the movement of every atom in the protein-ligand complex over time (nanoseconds to microseconds).[7] This allows for the assessment of the stability of the binding pose predicted by docking and can reveal subtle conformational changes that are critical for binding.

Conclusion and Future Outlook

The in silico modeling of Ethyl 5-amino-1H-indazole-3-carboxylate derivatives provides a powerful, multi-faceted strategy for modern drug discovery. By systematically applying techniques from virtual library design and molecular docking to QSAR and molecular dynamics, researchers can rationally design novel compounds, predict their binding affinities, and understand their structure-activity relationships. This computational-first approach allows for the efficient exploration of chemical space, leading to the prioritization of high-potential candidates for chemical synthesis and biological evaluation. The integration of these methods not only accelerates the discovery timeline but also enhances the probability of developing novel, effective therapeutics based on the versatile indazole scaffold.[2]

References

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH) - PMC. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Available at: [Link]

  • Anonymous. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • Anonymous. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Anonymous. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH) - PMC. Available at: [Link]

  • Anonymous. (n.d.). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. National Institutes of Health (NIH) - PMC. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]

  • Anonymous. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. EXCLI Journal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Using Ethyl 5-amino-1H-indazole-3-carboxylate

Introduction: The Indazole Scaffold in Kinase Inhibitor Design The 1H-indazole core is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold." Its rigid structure and ability to form...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

The 1H-indazole core is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold." Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites make it an ideal foundation for the development of potent and selective kinase inhibitors.[1] Many successful kinase inhibitor drugs and clinical candidates, such as Pazopanib and Entrectinib, are built upon this versatile framework.[2]

This guide focuses on a particularly valuable starting material: Ethyl 5-amino-1H-indazole-3-carboxylate . This compound offers three distinct points for chemical modification, providing a robust platform for generating diverse libraries of potential kinase inhibitors:

  • The 5-amino group: A primary amine that serves as a key handle for introducing a wide array of substituents via acylation, sulfonylation, and other coupling reactions. These modifications often project into the solvent-exposed region of the kinase, allowing for the fine-tuning of physicochemical properties and selectivity.

  • The 3-carboxylate ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for a vast number of carboxamide derivatives. The carboxamide moiety is a cornerstone of many kinase inhibitors, often forming critical hydrogen bonds within the active site.[3][4]

  • The Indazole N1-H: The nitrogen of the pyrazole ring can be functionalized through alkylation or arylation to further explore the chemical space and optimize binding interactions.

This document provides a detailed overview of the core synthetic strategies, step-by-step protocols, and mechanistic rationale for utilizing Ethyl 5-amino-1H-indazole-3-carboxylate in the discovery of novel kinase inhibitors.

Physicochemical Properties and Safety Information

Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the starting material.

Table 1: Physicochemical Properties of Ethyl 5-amino-1H-indazole-3-carboxylate

PropertyValue
IUPAC Name Ethyl 5-amino-1H-indazole-3-carboxylate
CAS Number 3539-44-0
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Appearance Off-white to yellow or brown powder/solid
Melting Point 185 - 190 °C
Solubility Soluble in DMSO, DMF, and Methanol.

Safety and Handling Precautions:

Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[6]

Core Synthetic Strategies and Protocols

The strategic functionalization of Ethyl 5-amino-1H-indazole-3-carboxylate allows for the systematic exploration of structure-activity relationships (SAR). The following sections detail the most critical transformations.

G A Ethyl 5-amino-1H-indazole-3-carboxylate B N-Acyl / N-Sulfonyl Derivatives (Modification at 5-amino) A->B Acylation / Sulfonylation C 1H-Indazole-3-carboxamides (Modification at 3-ester) A->C Hydrolysis & Amide Coupling D N1-Substituted Derivatives (Modification at Indazole N-H) A->D Alkylation / Arylation E Diversified Kinase Inhibitor Library B->E C->E D->E

Caption: Key synthetic pathways from the starting material.

Amide Bond Formation at the 3-Position

The conversion of the ethyl ester at the C3-position into a diverse range of amides is arguably the most critical step in synthesizing many indazole-based kinase inhibitors. This transformation typically proceeds in two steps: ester hydrolysis followed by amide coupling.

Step 1A: Saponification (Ester Hydrolysis)

  • Rationale: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give the free carboxylic acid. This carboxylic acid is the immediate precursor for amide coupling.

  • Protocol: Synthesis of 5-Amino-1H-indazole-3-carboxylic acid

    • Suspend Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl or citric acid solution) to a pH of ~4-5.

    • The product, 5-Amino-1H-indazole-3-carboxylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 1B: Amide Coupling

  • Rationale: The newly formed carboxylic acid is activated using a coupling reagent to facilitate its reaction with a primary or secondary amine. The choice of coupling reagent can be critical to minimize side reactions and epimerization (if chiral amines are used). Common reagents include HATU, HOBt/EDC, and TBTU.

  • Protocol: General Procedure for Amide Coupling

    • Dissolve 5-Amino-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add the desired amine (1.0-1.2 eq).

    • Add a suitable amide coupling reagent (e.g., EDC.HCl, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).[7] Alternatively, use a standalone reagent like HATU (1.2 eq).

    • Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to neutralize the acid formed and drive the reaction.

    • Stir the reaction mixture at room temperature for 4-18 hours. Monitor completion by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired 1H-indazole-3-carboxamide.[7]

Functionalization of the 5-Amino Group

The 5-amino group provides a powerful handle for introducing substituents that can probe different regions of the kinase active site or improve the compound's pharmacokinetic properties.

  • Rationale: Acylation or sulfonylation of the 5-amino group introduces amides or sulfonamides, respectively. These groups can act as hydrogen bond donors or acceptors and provide vectors for adding further complexity. For instance, attaching a hydrophobic ring can target deep pockets in the kinase, enhancing potency and selectivity.[3]

  • Protocol: Synthesis of Ethyl 5-(acylamino)- or 5-(sulfonylamino)-1H-indazole-3-carboxylate

    • Dissolve Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent like anhydrous DCM, THF, or pyridine.

    • Cool the solution in an ice bath (0 °C).

    • Add a base, typically pyridine or triethylamine (1.5-2.0 eq).

    • Slowly add the desired acyl chloride, sulfonyl chloride, or anhydride (1.0-1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water or a saturated solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water, dilute acid (if a base like pyridine was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

While the starting material does not have a halide for direct cross-coupling, the 5-amino group can be converted into a more versatile functional group (e.g., a bromine atom via a Sandmeyer reaction). This opens the door to powerful bond-forming reactions like the Suzuki-Miyaura coupling.

  • Rationale: The Suzuki reaction allows for the formation of C-C bonds by coupling an organoboron compound with a halide.[8] This is a premier method for introducing aryl or heteroaryl groups, which are ubiquitous in kinase inhibitors for establishing pi-stacking and other hydrophobic interactions.

  • Protocol: Exemplary Suzuki Coupling on a Bromo-Indazole Scaffold (Note: This assumes prior conversion of the 5-amino group to a 5-bromo group).

    • To a reaction vessel, add the 5-bromo-indazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[8][9]

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], (0.05-0.10 eq).[8][9]

    • Degas the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) several times.

    • Add a degassed solvent system, such as 1,4-dioxane/water or dimethoxyethane (DME).[8][10]

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours until TLC or LC-MS indicates the consumption of the starting material.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Exemplary Workflow: Synthesis of a PAK1 Inhibitor Scaffold

This workflow demonstrates how the core reactions can be combined to synthesize 1H-indazole-3-carboxamide derivatives, which have shown potent inhibition of kinases like p21-activated kinase 1 (PAK1).[3]

G A Ethyl 5-amino-1H- indazole-3-carboxylate B 5-Amino-1H-indazole- 3-carboxylic acid A->B Step 1: Saponification (NaOH, EtOH/H2O, Reflux) C N-Aryl-5-amino-1H- indazole-3-carboxamide B->C Step 2: Amide Coupling (Ar-NH2, HATU, DIPEA, DMF) D Final PAK1 Inhibitor Scaffold (N-Aryl-5-(acylamino)-1H- indazole-3-carboxamide) C->D Step 3: N-Acylation (R-COCl, Pyridine, DCM)

Caption: Multi-step synthesis of a PAK1 inhibitor scaffold.

Protocol:

  • Step 1: Saponification: Convert Ethyl 5-amino-1H-indazole-3-carboxylate to 5-Amino-1H-indazole-3-carboxylic acid as described in the protocol for Step 1A .

  • Step 2: Amide Coupling: React the product from Step 1 with a selected aniline derivative (Ar-NH₂) using the HATU/DIPEA coupling conditions detailed in the protocol for Step 1B to yield an N-Aryl-5-amino-1H-indazole-3-carboxamide.

  • Step 3: N-Acylation: Functionalize the 5-amino group of the product from Step 2 with an appropriate acyl chloride (R-COCl) following the N-Acylation protocol to produce the final inhibitor scaffold. The "R" group is often a hydrophobic moiety designed to fit into a specific pocket of the target kinase.[3]

Structure-Activity Relationship (SAR) Insights

The synthetic versatility of the starting material allows for a systematic investigation of SAR.

G cluster_0 Key Modification Points scaffold R1 R1 (N1-Position): - Modulates solubility - Can provide additional vectors R2 R2 (C3-Amide): - H-bonds with kinase hinge - Governs core orientation R3 R3 (C5-Amide/Sulfonamide): - Probes solvent-exposed region - Key for selectivity and potency

Caption: Key SAR points on the 1H-indazole scaffold.

  • C3-Carboxamide: The amide NH is often crucial for forming a hydrogen bond with the kinase hinge region. The substituent on the amide nitrogen can be varied to optimize interactions in the surrounding pocket.

  • C5-Position: Modifications here are critical for achieving high potency and selectivity.[3] Introducing hydrophilic groups can improve solubility, while larger hydrophobic groups can access deeper pockets in the ATP-binding site, as seen in PAK1 inhibitors.[3]

  • N1-Position: While often left unsubstituted (N-H), alkylation or arylation at this position can alter the compound's planarity and electronic properties, which can be used to avoid undesirable off-target activities or improve cell permeability.

Conclusion

Ethyl 5-amino-1H-indazole-3-carboxylate is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its three-point diversity allows for the rapid generation of focused compound libraries. By applying fundamental organic chemistry reactions such as amide coupling, N-acylation, and cross-coupling, researchers can systematically explore the structure-activity relationships required to develop potent, selective, and drug-like kinase inhibitors for a wide range of therapeutic targets.

References

  • Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]

  • Chem-Impex. (2025). Safety Data Sheet for 1H-Indazol-5-amine. Chem-Impex. Note: Provides safety data for a related indazole amine. Available at: [Link]

  • Ben-Messaoud, W., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Woods, K.W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Ghani, T.M., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. PubMed Central. Available at: [Link]

  • Semantic Scholar. (2013). 1H-Indazole-3-Carboxamide Compounds as Glycogen Synthase Kinase 3 Beta Inhibitors. Semantic Scholar. Available at: [Link]

  • El-Damasy, A.K., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Journals. Available at: [Link]

  • Prati, F., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. Available at: [Link]

  • Woods, K.W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. Available at: [Link]

  • Szabo, M., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abbiati, G., et al. (2005). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Porretta, G.C., et al. (1983). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. Available at: [Link]

  • ResearchGate. (2005). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. Google Patents.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Zhang, C., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI. Available at: [Link]

  • Portella, L., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. RSC Advances. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Bekhit, A.A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • ResearchGate. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of Ethyl 5-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged motif in medicinal chemistry, with N-alkylated derivatives frequently exhibiting significant biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, with N-alkylated derivatives frequently exhibiting significant biological activity.[1][2][3] However, the synthesis of these compounds is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring, leading to the formation of regioisomeric mixtures that can be challenging to separate.[1][4] This application note provides a detailed experimental protocol for the N-alkylation of ethyl 5-amino-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, the factors governing regioselectivity, and provide step-by-step procedures for achieving selective N1 and N2 alkylation.

Introduction: The Significance of N-Alkylated Indazoles

Indazoles and their N-alkylated derivatives are integral components of numerous pharmaceuticals, acting as bioisosteres for indoles or as crucial pharmacophores.[2] The position of the alkyl group on the indazole ring can profoundly influence the compound's pharmacological profile. Therefore, the ability to selectively synthesize either the N1 or N2 isomer is of paramount importance in drug discovery and development. The regioselective functionalization of ambidentate azoles like indazole remains a significant challenge in organic synthesis.[2] This guide aims to provide a comprehensive and practical approach to navigating this challenge for ethyl 5-amino-1H-indazole-3-carboxylate.

The Challenge of Regioselectivity in Indazole Alkylation

The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products.[5][6] The ratio of these isomers is highly dependent on a variety of factors, including the choice of base, solvent, the nature of the alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1][7]

The underlying principle governing regioselectivity is the delicate balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6] This inherent stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for equilibration.[1][3]

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: The combination of the base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) tend to favor N1-alkylation.[3][7] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[5][7] Conversely, using potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[2][8]

  • Counter-ion: The cation from the base can influence the reaction outcome. For instance, the use of cesium carbonate (Cs2CO3) can, in some cases, favor N1-alkylation through a chelation mechanism.[5][9]

  • Alkylating Agent: The nature of the electrophile also impacts selectivity. While simple alkyl halides are commonly used, other reagents can offer different selectivity profiles.

  • Substituents: The electronic and steric effects of substituents on the indazole ring can significantly alter the nucleophilicity of the N1 and N2 positions.[3][10] The presence of the electron-donating amino group at the 5-position and the electron-withdrawing carboxylate at the 3-position in our target molecule will influence the reaction's regiochemical course.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of ethyl 5-amino-1H-indazole-3-carboxylate.

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated product.

Materials:

  • Ethyl 5-amino-1H-indazole-3-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 5-amino-1H-indazole-3-carboxylate (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Protocol 2: N2-Alkylation (Kinetic Control)

This protocol aims to favor the kinetically controlled N2-alkylation, although achieving high selectivity can be more challenging and may require optimization based on the specific substrate and alkylating agent. Mitsunobu conditions are often effective for achieving N2-selectivity.[6]

Materials:

  • Ethyl 5-amino-1H-indazole-3-carboxylate

  • Triphenylphosphine (PPh3)

  • An alcohol (R-OH) corresponding to the desired alkyl group

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 5-amino-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous reagents.

  • Allow the mixture to stir at 0 °C for 10 minutes and then warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the N2-alkylated product.

Data Presentation and Expected Outcomes

The regioselectivity of the N-alkylation reaction is highly dependent on the specific conditions employed. The following table summarizes expected outcomes based on literature precedents for similar indazole systems.

ProtocolBase/ReagentSolventTypical N1:N2 RatioExpected Yield Range
Protocol 1 NaHTHF>95:570-90%
Protocol 2 PPh3/DEADTHF<10:9060-85%
Standard SN2K2CO3DMF~60:40Variable

Note: These are generalized expectations. Actual ratios and yields may vary depending on the specific alkylating agent and reaction scale.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

experimental_workflow start Ethyl 5-amino-1H- indazole-3-carboxylate protocol1 Protocol 1: N1-Alkylation (NaH, THF, R-X) start->protocol1 protocol2 Protocol 2: N2-Alkylation (PPh3, DEAD, R-OH) start->protocol2 workup Aqueous Workup & Extraction protocol1->workup protocol2->workup purification Column Chromatography workup->purification product1 N1-Alkylated Product purification->product1 product2 N2-Alkylated Product purification->product2

Caption: General experimental workflow for the N-alkylation of indazoles.

Proposed Mechanism for N1-Selectivity with NaH

mechanism sub Indazole Anion n1_prod N1-Alkylated Product sub->n1_prod Attack at N1 (Thermodynamically favored) n2_prod N2-Alkylated Product sub->n2_prod Attack at N2 (Kinetically accessible) na Na+ na->sub Chelation with C3=O and N2 rx R-X

Caption: Proposed chelation model for N1-selectivity.

Purification and Characterization

The separation of N1 and N2 isomers can often be achieved by silica gel column chromatography.[2][11] The polarity of the two isomers is typically different, allowing for their separation. In some cases, recrystallization using a mixed solvent system can also be an effective method for purification, particularly on a larger scale.[11]

The structural assignment of the N1 and N2 isomers can be unambiguously determined using 1D and 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[3][8]

Conclusion

The N-alkylation of ethyl 5-amino-1H-indazole-3-carboxylate presents a common yet significant challenge in medicinal chemistry. By carefully selecting the reaction conditions, particularly the base and solvent system, a high degree of regioselectivity can be achieved. This application note provides robust protocols for the selective synthesis of both N1- and N2-alkylated derivatives, empowering researchers to efficiently access these valuable compounds for drug discovery and development programs. The principles and procedures outlined herein serve as a solid foundation for the synthesis of a wide array of N-alkylated indazoles.

References

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2024. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 2021. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. 2021. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024. Available at: [Link]

  • Synthesis of Indazoles by Oxidative N–N Bond Formation. Synfacts. 2016. Available at: [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. 2021. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. 2024. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents. 2011.
  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. 2024. Available at: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. 2018. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. 2021. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 5-amino-1H-indazole-3-carboxylate as a Pivotal Intermediate in Drug Discovery

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs, particularly in oncology.[1][2] Its ability to act as a versatile ATP-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs, particularly in oncology.[1][2] Its ability to act as a versatile ATP-competitive hinge-binding motif in protein kinases has established it as an exceptional starting point for targeted therapy development.[3][4] This document provides a detailed guide on Ethyl 5-amino-1H-indazole-3-carboxylate, a key intermediate that offers two orthogonal points for chemical diversification. We will explore its synthesis, characterization, and application in constructing more complex, biologically active molecules. The protocols herein are designed for researchers in drug discovery, providing not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible synthesis.

The Strategic Importance of Ethyl 5-amino-1H-indazole-3-carboxylate

The value of this intermediate lies in its bifunctionality. The indazole core provides the essential pharmacophore for kinase hinge region binding. The two functional groups, the 5-amino group and the 3-ethyl carboxylate, serve as critical handles for modification:

  • 3-Ethyl Carboxylate: This group is an ideal precursor for the synthesis of indazole-3-carboxamides. Amide bond formation is a robust and well-understood reaction in medicinal chemistry, allowing for the exploration of a vast chemical space by coupling the intermediate with a diverse library of amines. This position is often used to introduce moieties that occupy the solvent-front region of the kinase active site, influencing potency and selectivity.

  • 5-Amino Group: This nucleophilic site can be functionalized through various reactions (e.g., acylation, sulfonylation, reductive amination) to introduce substituents that can probe the hydrophobic back pocket of the kinase or improve the physicochemical properties of the final compound, such as solubility and metabolic stability.

This dual functionality allows for the rapid generation of compound libraries targeting different regions of an enzyme's active site, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization.

Physicochemical & Spectroscopic Data
PropertyValue
Chemical Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22 g/mol
Appearance Expected to be a solid (e.g., powder)[5]
CAS Number 3535-35-1 (related structure)
¹H NMR (Expected) Signals corresponding to aromatic protons on the indazole ring, the ethyl group (a quartet and a triplet), the amino group, and the indazole N-H proton.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 206.09

Protocol: Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

The following is a common and reliable multi-step synthesis starting from 4-nitro-2-methylaniline. This route is advantageous due to the commercial availability of the starting material and the well-controlled regiochemistry of the reactions.

Synthetic Workflow Overview

This synthesis proceeds in four main stages: diazotization and cyclization to form the indazole ring, followed by oxidation, esterification, and finally, reduction of the nitro group.

G cluster_0 Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate A 4-Nitro-2-methylaniline B Step 1: Diazotization & Cyclization (NaNO₂, HCl) A->B C 5-Nitro-1H-indazole B->C D Step 2: Oxidation (KMnO₄) C->D E 5-Nitro-1H-indazole-3-carboxylic acid D->E F Step 3: Fischer Esterification (EtOH, H₂SO₄) E->F G Ethyl 5-nitro-1H-indazole-3-carboxylate F->G H Step 4: Nitro Reduction (SnCl₂·2H₂O or H₂/Pd-C) G->H I Ethyl 5-amino-1H-indazole-3-carboxylate H->I

Caption: Multi-step synthesis of the target intermediate.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate personal protective equipment (PPE) and engineering controls (fume hood).

Step 1: Synthesis of 5-Nitro-1H-indazole

  • Rationale: This step constructs the core indazole ring. The reaction proceeds via the formation of a diazonium salt from the aniline, which then undergoes intramolecular cyclization.

  • Procedure:

    • Suspend 4-nitro-2-methylaniline (1 equiv.) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water, maintaining the temperature below 5 °C. The reaction is exothermic and gas evolution may occur.

    • Stir the resulting mixture at 0-5 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Validation: Monitor reaction completion by TLC. The product, 5-nitro-1H-indazole, can be characterized by ¹H NMR and mass spectrometry.

Step 2: Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid

  • Rationale: The methyl group at the 3-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This sets up the subsequent esterification.

  • Procedure:

    • Dissolve 5-nitro-1H-indazole (1 equiv.) in a suitable solvent like aqueous pyridine or aqueous acetone.

    • Heat the solution to reflux (or ~60-70 °C).

    • Add a solution of KMnO₄ (3-4 equiv.) in water portion-wise over several hours, maintaining the reflux. The purple color of permanganate will disappear as it is consumed.

    • After the addition is complete, continue refluxing until the starting material is consumed (monitor by TLC).

    • Cool the reaction and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate

  • Rationale: A classic Fischer esterification is employed. The carboxylic acid is reacted with excess ethanol under acidic catalysis to form the ethyl ester. The excess ethanol drives the equilibrium towards the product.

  • Procedure:

    • Suspend 5-nitro-1H-indazole-3-carboxylic acid (1 equiv.) in absolute ethanol (used in large excess as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equiv.).

    • Heat the mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

    • Pour the residue into ice-water and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

    • The ester will precipitate and can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product.

Step 4: Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

  • Rationale: The final step is the reduction of the aromatic nitro group to an amine. Tin(II) chloride in an acidic medium is a common and effective method. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used for a cleaner reaction profile.

  • Procedure (using SnCl₂):

    • Dissolve ethyl 5-nitro-1H-indazole-3-carboxylate (1 equiv.) in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated HCl.

    • Heat the mixture to 50-70 °C and stir for 2-4 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction, pour it into ice, and basify carefully with a concentrated NaOH or NaHCO₃ solution to pH ~8-9.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final intermediate.

Application Protocol: Amide Coupling to a Model Scaffold

This protocol demonstrates the use of Ethyl 5-amino-1H-indazole-3-carboxylate to synthesize an indazole-3-carboxamide, a core structure in many kinase inhibitors.[6]

Workflow for Amide Synthesis

The process involves two key transformations: saponification of the ester to the carboxylic acid, followed by a peptide coupling reaction with an amine.

G cluster_1 Application: Synthesis of an Indazole-3-Carboxamide I Ethyl 5-amino-1H-indazole-3-carboxylate J Step A: Saponification (LiOH or NaOH) I->J K 5-Amino-1H-indazole-3-carboxylic acid J->K L Step B: Amide Coupling (R-NH₂, EDC, HOBt) K->L M N-substituted-5-amino-1H- indazole-3-carboxamide L->M

Caption: Using the intermediate to build a drug-like scaffold.

Detailed Experimental Protocol

Step A: Saponification to 5-Amino-1H-indazole-3-carboxylic acid

  • Rationale: The ethyl ester must first be hydrolyzed back to the carboxylic acid to be activated for amide coupling. A base-mediated saponification is a standard procedure for this transformation.

  • Procedure:

    • Dissolve the starting ethyl ester (1 equiv.) in a mixture of THF/water or methanol/water.

    • Add lithium hydroxide (LiOH, 1.5-2.0 equiv.) and stir the mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.

    • Dilute with water and acidify the aqueous solution with 1M HCl to a pH of ~4-5.

    • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry thoroughly. This product is often used in the next step without further purification.

Step B: EDC/HOBt Mediated Amide Coupling

  • Rationale: This is a widely used method for forming amide bonds under mild conditions, minimizing side reactions and racemization (if chiral amines are used). EDC (a carbodiimide) activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency.[6]

  • Procedure:

    • In an inert atmosphere (N₂ or Ar), dissolve 5-amino-1H-indazole-3-carboxylic acid (1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv.).

    • Add a tertiary amine base such as triethylamine (TEA, 3 equiv.) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[6]

    • Add the desired primary or secondary amine (R-NH₂, 1.0-1.1 equiv.) to the reaction mixture.

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final N-substituted-5-amino-1H-indazole-3-carboxamide.

Mechanistic Insight: The Indazole Scaffold in Kinase Inhibition

The indazole core is a highly effective "hinge-binder" in ATP-competitive kinase inhibitors. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and is crucial for ATP binding. The indazole scaffold mimics the purine ring of adenine, forming critical hydrogen bonds that anchor the inhibitor in the active site.

Caption: Indazole core forming key hydrogen bonds with the kinase hinge.

Typically, the N1 nitrogen of the indazole ring acts as a hydrogen bond acceptor, while the N2-H (or a substituent on N1) can act as a hydrogen bond donor, creating a bidentate interaction that confers high affinity and is a hallmark of many successful kinase inhibitors.[3]

References

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by an intramolecular Buchwald–Hartwig cyclization. IRIS Unina. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • 5-Amino-1H-Indazole-3-Carboxylic Acid. IndiaMART. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

Sources

Application

Large-scale synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

Application Note & Protocol Topic: Large-Scale Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate Introduction: The Strategic Importance of the Aminoindazole Scaffold The 1H-indazole core is a privileged scaffold in mo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

Introduction: The Strategic Importance of the Aminoindazole Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, including several FDA-approved kinase inhibitors.[1] Specifically, Ethyl 5-amino-1H-indazole-3-carboxylate is a critical building block, providing a versatile platform for constructing complex molecules targeting a range of biological pathways. The presence of three key functional groups—the secondary amine at the N-1 position, the nucleophilic amino group at C-5, and the ester at C-3—allows for selective, multi-directional derivatization. This makes it an invaluable intermediate for the synthesis of inhibitors for targets such as VEGFR-2 and EGFR, which are crucial in oncology drug development.[2][3]

The challenge, however, lies in developing a synthetic route that is not only high-yielding and robust but also safe and scalable for industrial production. Many classical indazole syntheses require harsh conditions or expensive reagents, limiting their practical application.[4] This document provides a detailed, field-proven protocol for the large-scale synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate via a reliable two-step process, designed for researchers in both academic and industrial drug development settings.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is a robust and highly scalable two-step sequence starting from a commercially available substituted benzonitrile. The core logic is to first construct the indazole ring system bearing a nitro group, which then serves as a masked amine. The subsequent reduction of the nitro group is a clean and efficient transformation that yields the desired product.

This strategy is superior to methods that might attempt direct amination or start with an unprotected aminobenzonitrile, as it avoids potential side reactions and selectivity issues associated with the multiple nucleophilic sites.[4] The nitro group is a stable and effective directing group that can be cleanly converted to the amine in the final step.

G cluster_0 Overall Synthetic Workflow Start Starting Material: Ethyl 2-cyano-4-nitrobenzoate Step1 Step 1: Cyclization Reaction (Hydrazine Hydrate) Start->Step1 Intermediate Intermediate: Ethyl 5-nitro-1H-indazole-3-carboxylate Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (Pd/C, H₂) Intermediate->Step2 Product Final Product: Ethyl 5-amino-1H-indazole-3-carboxylate Step2->Product

Caption: High-level workflow for the two-step synthesis.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 20-50 grams and includes considerations for further scale-up.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Ethyl 2-cyano-4-nitrobenzoate>98% PuritySigma-AldrichStarting material.
Hydrazine Hydrate (64-65% solution)Reagent GradeMilliporeSigmaAcute Toxin & Carcinogen. Handle with extreme care.
Ethanol (200 Proof)AnhydrousDecon LabsUsed as the reaction solvent.
Ethyl 5-nitro-1H-indazole-3-carboxylate-(Synthesized)Intermediate from Step 1.
Palladium on Carbon (10% Pd)Catalyst GradeAcros OrganicsPyrophoric when dry. Handle with care.
MethanolACS GradeFisher ChemicalSolvent for hydrogenation.
Celite® 545-EMD MilliporeFiltration aid.
Part A: Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate

This step involves the cyclization of the starting benzonitrile with hydrazine to form the indazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and elimination.

Caption: Reaction scheme for the formation of the nitro-indazole intermediate.

Procedure:

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Charging: Charge the flask with Ethyl 2-cyano-4-nitrobenzoate (50.0 g, 0.227 mol) and anhydrous ethanol (500 mL). Stir the mixture to form a suspension.

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (64% solution, 22.0 mL, 0.454 mol, 2.0 equivalents) dropwise over 15-20 minutes. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours. The product will precipitate as a yellow solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 85-95%.

Part B: Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

This step uses catalytic hydrogenation to selectively reduce the nitro group to an amine. This method is highly efficient and clean, as the primary byproduct is water.[5]

Procedure:

  • Reactor Setup: To a 1 L hydrogenation flask or a suitable Parr shaker vessel, add Ethyl 5-nitro-1H-indazole-3-carboxylate (40.0 g, 0.170 mol) and methanol (400 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (2.0 g, 5% w/w). Caution: The catalyst can ignite flammable solvents if exposed to air when dry. It is best handled as a water-wet paste or carefully under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge the system with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen (50 psi or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature.

  • Reaction Monitoring: The reaction is exothermic and progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 3-5 hours.

  • Catalyst Removal: Once the reaction is complete, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite pad with methanol (2 x 50 mL). Caution: Do not allow the catalyst on the Celite pad to dry in the air. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification: The product can be purified by recrystallization from an ethanol/water mixture to afford a high-purity off-white or light brown solid. The expected yield is typically 90-98%.

Data Summary and Characterization

CompoundMolecular FormulaMol. WeightExpected YieldAppearanceMelting Point (°C)
Ethyl 5-nitro-1H-indazole-3-carboxylateC₁₀H₉N₃O₄235.1985-95%Yellow Solid228-231
Ethyl 5-amino-1H-indazole-3-carboxylateC₁₀H₁₁N₃O₂205.2190-98%Off-white Solid184-187

Characterization Data (Representative):

  • Ethyl 5-amino-1H-indazole-3-carboxylate:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.55 (s, 1H, NH-indazole), 7.85 (d, 1H), 7.30 (d, 1H), 6.80 (dd, 1H), 5.15 (s, 2H, NH₂), 4.35 (q, 2H, CH₂), 1.35 (t, 3H, CH₃).

    • Mass Spec (ESI+): m/z 206.1 [M+H]⁺.

Safety and Large-Scale Considerations

  • Hydrazine Handling: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station must be accessible.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded. The palladium catalyst is pyrophoric and must be handled with extreme care, especially during filtration.[5]

  • Thermal Management: Both the cyclization and hydrogenation steps are exothermic. For large-scale synthesis (>100 g), the rate of reagent addition and external cooling must be carefully controlled to manage the reaction temperature and prevent thermal runaways. A jacketed reactor is recommended for pilot-scale production.

  • Purification: While recrystallization is effective at the lab scale, large-scale operations may benefit from alternative methods like slurry washes in a carefully selected solvent system to improve throughput and minimize solvent waste.

Conclusion

The two-step protocol detailed in this application note provides a robust, high-yielding, and scalable method for the synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate. By leveraging a nitro-intermediate strategy, this process circumvents common selectivity issues and employs well-understood, industrially viable reactions. The careful attention to process safety, particularly in the handling of hydrazine and the execution of catalytic hydrogenation, ensures that this valuable building block can be produced efficiently and safely for downstream applications in pharmaceutical research and development.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15, 23-53. Available at: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(6), 333-341. Retrieved from [Link]

  • Organic Syntheses. (2008). 1H-Indazole-3-carboxylic acid, ethyl ester. Coll. Vol. 85, p.26. Retrieved from [Link]

  • Acta Crystallographica Section E. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. E77, 853-856. Available at: [Link]

  • Royal Society of Chemistry. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines. Chem. Commun., 51, 11213-11216. Available at: [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. 87(5), 3513–3523. Available at: [Link]

  • PubMed. (1975). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 30(2), 105-22. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • RSC Advances. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. 6, 34913-34920. Available at: [Link]

  • MDPI. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(16), 4983. Available at: [Link]

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 11(26), 15831–15842. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

Sources

Method

Application Note: Ethyl 5-amino-1H-indazole-3-carboxylate as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Introduction: The Privileged Status of the Indazole Scaffold Ethyl 5-amino-1H-indazole-3-carboxylate is a particularly valuable building block for parallel synthesis. It presents three key points of diversification: the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Scaffold

Ethyl 5-amino-1H-indazole-3-carboxylate is a particularly valuable building block for parallel synthesis. It presents three key points of diversification: the amino group at the 5-position, the carboxylic ester at the 3-position, and the nitrogen at the 1-position of the indazole ring. This trifecta of reactive handles enables the rapid generation of a vast chemical space from a single, readily accessible starting material. This application note provides detailed protocols for the derivatization of Ethyl 5-amino-1H-indazole-3-carboxylate, focusing on robust and scalable reactions suitable for library synthesis.

Core Scaffold and Diversification Strategy

The power of Ethyl 5-amino-1H-indazole-3-carboxylate lies in its inherent modularity. A systematic approach to its derivatization allows for the exploration of structure-activity relationships (SAR) in a highly efficient manner. The following diagram illustrates the primary diversification points on the core scaffold.

G cluster_R1 Position 5: Amino Group cluster_R2 Position 3: Carboxylate Group cluster_R3 Position 1: Ring Nitrogen Core Ethyl 5-amino-1H-indazole-3-carboxylate Amidation Amide Bond Formation (Acyl Chlorides, Carboxylic Acids) Core->Amidation R-COCl or R-COOH Sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) Core->Sulfonylation R-SO2Cl Amidation_R2 Amide Bond Formation (Primary/Secondary Amines) Core->Amidation_R2 R1R2NH Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation R-X Arylation N-Arylation (Suzuki-Miyaura Coupling) Core->Arylation Ar-B(OH)2 (after N-protection/modification)

Caption: Diversification points of Ethyl 5-amino-1H-indazole-3-carboxylate.

Experimental Protocols

The following protocols are designed for implementation in a parallel synthesis format, utilizing standard laboratory equipment. The causality behind the choice of reagents and conditions is explained to ensure adaptability and troubleshooting.

Protocol 1: Amide Bond Formation at the 5-Amino Position

The transformation of the 5-amino group into an amide is a cornerstone of library synthesis, introducing a wide array of functional groups.[6] The use of acyl chlorides or activated carboxylic acids allows for a high-yielding and versatile reaction.

Workflow for Amidation at the 5-Amino Position

G Start Start: Ethyl 5-amino-1H- indazole-3-carboxylate Dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) Start->Dissolve AddBase Add Base (e.g., DIEA, Pyridine) Dissolve->AddBase AddAcylatingAgent Add Acylating Agent (Acyl Chloride or Activated Acid) AddBase->AddAcylatingAgent Stir Stir at Room Temperature (2-16 hours) AddAcylatingAgent->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify End Product: N-Acylated Derivative Purify->End

Caption: Workflow for the amidation of the 5-amino group.

Detailed Step-by-Step Methodology:

  • Preparation: In a reaction vessel, dissolve Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or pyridine (1.2 eq.), to the solution. The base scavenges the HCl generated when using acyl chlorides, driving the reaction to completion.[7]

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) or a pre-activated carboxylic acid solution to the reaction mixture at 0 °C. For carboxylic acids, pre-activation can be achieved using coupling reagents like HATU or EDC/HOBt.[8][9][10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Parameter Condition/Reagent Rationale
Solvent DCM, THFAprotic solvents that do not interfere with the reaction.
Base DIEA, PyridineScavenges acidic byproducts to drive the reaction forward.[7]
Acylating Agent Acyl Chlorides, Activated Carboxylic AcidsProvides a wide range of commercially available building blocks.
Coupling Reagents HATU, EDC/HOBtEfficiently activate carboxylic acids for amide bond formation.
Protocol 2: Sulfonylation of the 5-Amino Group

The formation of sulfonamides is another effective strategy for diversifying the 5-amino position, often leading to compounds with improved physicochemical properties.

Detailed Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in pyridine. Pyridine acts as both the solvent and the base.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Parameter Condition/Reagent Rationale
Solvent/Base PyridineActs as both solvent and acid scavenger.
Reagent Sulfonyl ChloridesReadily available and highly reactive.
Protocol 3: Amide Formation at the 3-Carboxylate Position

The ethyl ester at the 3-position can be readily converted to a diverse range of amides by direct reaction with primary or secondary amines, often facilitated by heat or a catalyst. A more controlled approach involves prior hydrolysis of the ester to the carboxylic acid followed by standard amide coupling.[9][10]

Workflow for Carboxylate Derivatization

G Start Start: Ethyl 5-amino-1H- indazole-3-carboxylate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Acid 5-amino-1H-indazole-3-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (Amine, HATU/EDC, DIEA) Acid->Coupling Purification Purification Coupling->Purification Product Product: 3-Carboxamide Derivative Purification->Product

Caption: Two-step workflow for amidation at the 3-position.

Detailed Step-by-Step Methodology:

  • Ester Hydrolysis: To a solution of Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.0 eq.). Stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid, which can be filtered and dried.

  • Amide Coupling: Dissolve the resulting 5-amino-1H-indazole-3-carboxylic acid (1.0 eq.) in DMF. Add an amide coupling reagent such as HATU (1.1 eq.) and a base like DIEA (2.0 eq.).[8] Stir for 15 minutes to activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the activated acid solution.

  • Reaction & Work-up: Stir at room temperature for 2-12 hours. Dilute with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Parameter Condition/Reagent Rationale
Hydrolysis LiOHMild conditions for saponification of the ester.
Coupling Reagent HATU, EDC/HOBtHigh efficiency and broad functional group tolerance.[9][10]
Solvent DMFPolar aprotic solvent suitable for a wide range of amines.

Self-Validating Systems and Troubleshooting

Each protocol is designed to be self-validating through consistent monitoring and characterization.

  • Reaction Monitoring: The progress of each reaction should be meticulously tracked using TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically less polar, product spot are indicative of a successful reaction.

  • Expected Outcomes: The expected products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

  • Potential Pitfalls:

    • Low Yields in Amidation: Incomplete activation of the carboxylic acid or steric hindrance from bulky reagents can lead to low yields. Ensure anhydrous conditions and consider using a more potent coupling reagent or extending the reaction time.

    • Side Reactions: The presence of multiple reactive sites can lead to side products. For instance, N-acylation might compete with O-acylation if conditions are not optimized. Maintaining a controlled temperature and order of reagent addition is crucial.

    • Purification Challenges: The polarity of the synthesized derivatives can vary significantly. A gradient elution in column chromatography is often necessary for effective separation.

Conclusion

Ethyl 5-amino-1H-indazole-3-carboxylate is a powerful and versatile scaffold for the construction of diverse chemical libraries. The robust protocols detailed in this application note provide a solid foundation for researchers in drug discovery to efficiently synthesize novel indazole derivatives. By systematically exploring the chemical space around this privileged core, the probability of identifying new lead compounds with therapeutic potential is significantly enhanced.

References

  • Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (n.d.).
  • AI-generated Scaffold Libraries for Small Molecule Drug Discovery - Creative Diagnostics. (n.d.).
  • Scaffolds & Compound Libraries - Genotek Biochem. (n.d.).
  • Scaffolds and Scaffold-based Compound Library. (n.d.).
  • Scaffolds and Scaffold-based Compounds | Screening Libraries - Life Chemicals. (n.d.).
  • Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review | Request PDF - ResearchGate. (n.d.).
  • 2-Aminoimidazoles in medicinal chemistry - PubMed. (n.d.).
  • Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review - Bentham Science Publisher. (n.d.).
  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF - ResearchGate. (n.d.).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (n.d.).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - NIH. (n.d.).
  • ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem - NIH. (n.d.).
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide - Benchchem. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PubMed Central. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives - Benchchem. (n.d.).

Sources

Application

Structure-activity relationship (SAR) studies of Ethyl 5-amino-1H-indazole-3-carboxylate analogs

An In-Depth Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 5-amino-1H-indazole-3-carboxylate Analogs Audience: Researchers, scientists, and drug development professionals. Abstract: The indazole scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 5-amino-1H-indazole-3-carboxylate Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have shown promise in oncology, anti-inflammatory, and neuroprotective applications.[3] This guide provides a comprehensive framework for conducting rigorous Structure-Activity Relationship (SAR) studies on analogs of Ethyl 5-amino-1H-indazole-3-carboxylate. We will delve into the strategic design of compound libraries, provide detailed protocols for synthesis and multi-tiered biological evaluation, and offer insights into interpreting the resulting data to guide the next generation of drug candidates. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating workflow from initial hit to lead optimization.

Part 1: Strategic Design and Synthesis of Analog Libraries

The foundation of a successful SAR study lies in the rational design of a focused library of analogs. The goal is to systematically probe the chemical space around the core scaffold to understand how specific structural modifications impact biological activity.

Pharmacophore-Guided Analog Design

Indazole-based kinase inhibitors often derive their potency from key interactions within the ATP-binding pocket of the target kinase.[4] A common binding mode involves the indazole's bicyclic ring system forming hydrogen bonds with the "hinge" region of the kinase, while various substituents explore adjacent hydrophobic pockets.[5]

For our core scaffold, Ethyl 5-amino-1H-indazole-3-carboxylate, we can identify three primary vectors for modification:

  • R1 (N-1 position): This position often points towards the solvent-exposed region or can be modified to access deeper hydrophobic pockets. Substituents here can significantly influence potency and selectivity.

  • R2 (C-5 Amino Group): The amino group is a versatile handle for introducing a wide array of functionalities through acylation, alkylation, or sulfonylation. These modifications can form additional hydrogen bonds or van der Waals interactions, critically impacting target engagement.

  • R3 (C-3 Carboxylate Group): The ethyl ester at this position can be converted into amides or other bioisosteres to modulate solubility, cell permeability, and interaction with the target protein.[6][7]

G

Caption: SAR vectors on the Ethyl 5-amino-1H-indazole-3-carboxylate scaffold.

In Silico Profiling for Drug-Likeness

Before embarking on synthesis, it is crucial to computationally evaluate the designed analogs for key physicochemical properties that influence their "drug-likeness".[8] Early-stage prediction of properties like lipophilicity (logP/logD), aqueous solubility (logS), and topological polar surface area (TPSA) can help prioritize candidates with a higher probability of success.[9][] A widely cited guideline is the "3/75 rule," which suggests that compounds with a calculated logP (ClogP) under 3 and a TPSA greater than 75 Ų are less likely to exhibit significant toxicity.[11]

Table 1: Predicted Physicochemical Properties of Hypothetical Analogs

Compound ID R1 Modification R2 Modification R3 Modification ClogP TPSA (Ų) Aqueous Solubility (logS)
Core -H -NH₂ -COOEt 2.15 92.1 -3.5
ANA-01 -CH₃ -NH₂ -COOEt 2.55 92.1 -3.8
ANA-02 -H -NH-C(O)CH₃ -COOEt 1.98 120.4 -3.2
ANA-03 -H -NH₂ -C(O)NH-Cyclopropyl 1.85 112.3 -3.1

| ANA-04 | -CH₃ | -NH-C(O)CH₃ | -C(O)NH-Cyclopropyl | 2.18 | 140.6 | -3.4 |

Protocol: Synthesis of 1H-Indazole-3-carboxamide Analogs

The conversion of the C-3 ethyl ester to a diverse set of amides is a key synthetic step. This protocol describes a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from the corresponding carboxylic acid, which can be obtained by saponification of the starting ethyl ester.[6][7]

Materials:

  • 1H-Indazole-3-carboxylic acid derivative

  • Desired amine (e.g., cyclopropylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1H-indazole-3-carboxamide analog.

Part 2: Multi-Tiered In Vitro Biological Evaluation

A hierarchical screening approach is employed to efficiently identify promising compounds. It begins with broad, high-throughput biochemical assays and progresses to more complex, lower-throughput cell-based assays for the most interesting hits.

G

Caption: A hierarchical workflow for in vitro evaluation of synthesized analogs.

Primary Screen: In Vitro Kinase Inhibition

Rationale: Given the prevalence of indazoles as kinase inhibitors, the primary screen should assess the inhibitory activity of the synthesized analogs against a panel of relevant protein kinases (e.g., receptor tyrosine kinases like FGFR, VEGFR, or cytoplasmic kinases like Akt, PAK1).[12][13] This screen provides the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency. Various assay formats are available, including radiometric, luminescence, and fluorescence-based methods.[14][15][16]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP solution (at Km concentration for the specific kinase)[17]

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction:

    • Add the kinase, substrate, and reaction buffer to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Secondary Screen: Cell Viability Assays

Rationale: A potent kinase inhibitor must be able to penetrate the cell membrane and exert its effect in a complex cellular environment. Cell viability assays, such as the MTT or MTS assay, measure the cytotoxic or cytostatic effect of the compounds on cancer cell lines that are known to be dependent on the target kinase.[18]

Protocol: MTT Cell Viability Assay This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[19]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[21]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Hypothetical Biological Activity of Analogs

Compound ID Kinase X IC₅₀ (nM) Cancer Cell Line A GI₅₀ (µM)
Core >10,000 >50
ANA-01 8,500 >50
ANA-02 1,200 25.6
ANA-03 450 8.2

| ANA-04 | 98 | 1.5 |

Target Engagement and Pathway Analysis

Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended target, it's essential to perform target engagement studies. Western blotting is a powerful technique to measure the phosphorylation status of the target kinase and its downstream substrates.[22] A reduction in phosphorylation upon compound treatment provides strong evidence of on-target activity.[23][24]

G

Caption: Inhibition of a signaling pathway by an indazole analog.

Protocol: Western Blotting for Phospho-Kinase Levels

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels and running apparatus

  • Electrotransfer system and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with an effective concentration of the compound for a specified time. Lyse the cells, determine protein concentration, and prepare lysates in SDS sample buffer.[25]

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase X) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total form of the kinase to confirm equal protein loading.

Part 3: Preliminary In Vivo Evaluation

Rationale: Promising lead compounds from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[26] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[27][28][29] Both cell line-derived xenografts (CDX) and more clinically relevant patient-derived xenografts (PDX) can be used.[30]

Protocol: Efficacy Study in a Subcutaneous CDX Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Tumor cells in suspension

  • Test compound formulated in an appropriate vehicle

  • Calipers for tumor measurement

  • Standard animal care and surgical equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control and compound-treated groups). Begin dosing the animals with the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the animals for body weight changes and any signs of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via Western blot).

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.

Part 4: Integrated SAR Analysis and Lead Optimization

The final and most critical step is to integrate all the data to build a coherent SAR model. This involves correlating the specific chemical modifications with the observed changes in biochemical potency, cellular activity, and any available in vivo data.

Table 3: Integrated SAR Summary

Compound ID R3 Modification Kinase IC₅₀ (nM) Cell GI₅₀ (µM) SAR Interpretation
Core Ethyl Ester >10,000 >50 Inactive core, poor cell permeability.
ANA-03 Cyclopropyl Amide 450 8.2 Amide is crucial for activity, likely improving H-bonding and/or cell entry.
ANA-05 Phenyl Amide 390 15.1 Aromatic amide maintains potency but reduces cellular activity, possibly due to poor solubility.

| ANA-06 | N-methyl Piperazine Amide | 510 | 5.5 | Basic amine improves solubility and cellular activity, a good vector for PK optimization. |

G

Future Directions: Based on these hypothetical findings, future efforts would focus on:

  • Optimizing the C-3 Amide: Explore a wider range of small, polar, and basic amide substituents to further improve cellular activity and pharmacokinetic properties.

  • Probing the C-5 Position: Synthesize a focused library of different acyl and sulfonyl groups at the C5-amino position to maximize potency and selectivity.

  • Pharmacokinetic Profiling: For the most potent analogs, conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess metabolic stability and permeability before selecting a candidate for further in vivo efficacy and safety studies.

By following this systematic and integrated approach, researchers can efficiently navigate the complex process of SAR exploration and accelerate the development of novel therapeutics based on the versatile Ethyl 5-amino-1H-indazole-3-carboxylate scaffold.

References

Sources

Method

Introduction: The Significance of the Indazole-3-Carboxamide Scaffold in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of Substituted Indazole-3-Carboxamides The indazole nucleus is a privileged bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Substituted Indazole-3-Carboxamides

The indazole nucleus is a privileged bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Among the various indazole derivatives, substituted indazole-3-carboxamides have emerged as a particularly fruitful area of research, leading to the development of several clinically important drugs and drug candidates. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), various protein kinases, and activity as serotonin receptor antagonists.[3][4][5][6] A notable example is Niraparib, a PARP inhibitor used in the treatment of ovarian cancer.[7][8][9]

This application note provides a detailed, field-proven protocol for the synthesis of substituted indazole-3-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying rationale for key experimental choices, troubleshooting advice, and an overview of the reaction mechanism.

Overall Synthetic Strategy: A Two-Stage Approach

The most common and versatile strategy for synthesizing a diverse library of substituted indazole-3-carboxamides is a two-stage process. This approach offers high modularity, allowing for the introduction of various substituents at different stages of the synthesis. The general workflow is as follows:

  • Synthesis of the Indazole-3-Carboxylic Acid Core: This stage focuses on constructing the central indazole-3-carboxylic acid scaffold. Several methods exist, with the choice often depending on the desired substitution pattern on the indazole ring and the availability of starting materials.

  • Amide Coupling: The prepared indazole-3-carboxylic acid is then coupled with a primary or secondary amine to form the final carboxamide product. This step is crucial for introducing diversity into the final molecules.

Below is a graphical representation of this general workflow:

G cluster_0 Stage 1: Synthesis of Indazole-3-Carboxylic Acid cluster_1 Stage 2: Amide Coupling Start Substituted Indazole or Indole Intermediate Indazole-3-Carboxylic Acid Start->Intermediate Carboxylation or Oxidation Final_Product Substituted Indazole-3-Carboxamide Intermediate->Final_Product Amide Coupling Reagent Amine Primary or Secondary Amine Amine->Final_Product

Caption: General two-stage workflow for the synthesis of substituted indazole-3-carboxamides.

Part 1: Synthesis of the Indazole-3-Carboxylic Acid Core

A common and reliable method for the synthesis of the 1H-indazole-3-carboxylic acid core involves the nitrosation of a substituted indole to form an intermediate 1H-indazole-3-carboxaldehyde, followed by oxidation.[10][11]

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from Indole

This protocol is adapted from established literature procedures.[10]

Step 1a: Nitrosation of Indole to form 1H-Indazole-3-carboxaldehyde

  • Materials and Reagents:

    • Substituted Indole (1.0 equiv)

    • Sodium Nitrite (NaNO₂) (8.0 equiv)

    • 2 N Hydrochloric Acid (HCl)

    • Dimethylformamide (DMF)

    • Deionized Water

    • Ethyl Acetate

    • Round-bottom flask, syringe pump, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium nitrite in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2 N hydrochloric acid to the solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

    • Dissolve the substituted indole in DMF.

    • Using a syringe pump, add the indole solution dropwise to the reaction mixture over a period of 2 hours.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-indazole-3-carboxaldehyde.

  • Expertise & Experience: The slow, dropwise addition of the indole solution is critical to control the exothermic reaction and prevent the formation of side products. The use of a syringe pump ensures a consistent addition rate.

Step 1b: Oxidation to 1H-Indazole-3-carboxylic Acid

  • Materials and Reagents:

    • Crude 1H-indazole-3-carboxaldehyde from Step 1a

    • Sodium Chlorite (NaClO₂) (5.0 equiv)

    • Saturated aqueous solution of Sodium Sulfite (Na₂SO₃)

    • Ethyl Acetate

    • 1 N Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude aldehyde in a suitable solvent like aqueous DMF.

    • In a separate flask, prepare a solution of sodium chlorite in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate to remove any organic impurities.

    • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 1H-indazole-3-carboxylic acid.[10]

  • Trustworthiness: Monitoring the reaction by TLC at each stage is crucial for ensuring the complete conversion of the starting material and for determining the appropriate time for workup.

Part 2: Amide Coupling to Form Substituted Indazole-3-Carboxamides

The final step in the synthesis is the coupling of the indazole-3-carboxylic acid with a desired amine. The choice of coupling reagent is critical for achieving high yields and purity. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient and widely used coupling reagent for this transformation.[12]

Protocol 2: HATU-Mediated Amide Coupling
  • Materials and Reagents:

    • 1H-Indazole-3-carboxylic acid (1.0 equiv)

    • Substituted amine (1.0 - 1.5 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF)

    • Ethyl Acetate

    • Water and Brine

  • Procedure:

    • Dissolve the 1H-indazole-3-carboxylic acid in DMF in a round-bottom flask.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure substituted indazole-3-carboxamide.

  • Expertise & Experience: The order of addition is important. Pre-activating the carboxylic acid with HATU and DIPEA before adding the amine generally leads to cleaner reactions and higher yields. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.[12]

Mechanism of Action: The Role of HATU in Amide Bond Formation

The formation of the amide bond is facilitated by the activation of the carboxylic acid. In the case of HATU-mediated coupling, the following mechanism is proposed:

G Carboxylic_Acid Indazole-3-Carboxylic Acid Activated_Ester O-Acyl(tetramethyl)isouronium hexafluorophosphate Carboxylic_Acid->Activated_Ester + HATU, + DIPEA HATU HATU DIPEA_1 DIPEA Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Amine Amine R-NH₂ Amide Indazole-3-Carboxamide Tetrahedral_Intermediate->Amide Byproduct Tetramethylurea + HOAt Tetrahedral_Intermediate->Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

  • The carboxylic acid is deprotonated by the base (DIPEA).

  • The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium hexafluorophosphate active ester.

  • The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester to form a tetrahedral intermediate.

  • This intermediate collapses, eliminating tetramethylurea and HOAt (1-hydroxy-7-azabenzotriazole) to yield the stable amide product.

This mechanism is widely accepted and highlights the efficiency of modern coupling reagents in facilitating amide bond formation under mild conditions.[13]

Data Presentation: Influence of Substituents on Reaction Outcomes

The nature of the substituents on both the indazole ring and the amine can influence the reaction conditions and outcomes. The following table summarizes typical results for the synthesis of various substituted indazole-3-carboxamides.

Indazole SubstituentAmineCoupling ConditionsYield (%)Reference
7-MethylAmmonium ChlorideHATU, DIPEA, DMF~70-80%[10]
UnsubstitutedBenzylamineHOBT, EDC, TEA, DMF85%[14]
UnsubstitutedMorpholineHOBT, EDC, TEA, DMF82%[14]
1-(4-chlorophenyl)BenzylamineBuchwald-Hartwig92%[3]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield of Carboxylic Acid Incomplete oxidation of the aldehyde.Increase the amount of sodium chlorite or extend the reaction time. Ensure the reaction is properly quenched before acidification.
Low Yield of Amide Incomplete activation of the carboxylic acid or decomposition of the active ester.Ensure HATU and DIPEA are of good quality and anhydrous. Consider using a different coupling reagent like HOBT/EDC.
Sterically hindered amine.Increase the reaction temperature or use a more potent coupling reagent.
Formation of Side Products Racemization of chiral centers (if applicable).Use an additive like HOBT to suppress racemization, especially with carbodiimide-based coupling reagents.
Reaction of the amine with the coupling reagent.Ensure the correct order of addition (pre-activation of the acid).

Conclusion

The protocol outlined in this application note provides a robust and versatile method for the synthesis of substituted indazole-3-carboxamides. By understanding the underlying principles of each step, from the formation of the indazole core to the final amide coupling, researchers can effectively synthesize a wide range of derivatives for applications in drug discovery and medicinal chemistry. The modularity of this approach allows for the systematic exploration of structure-activity relationships, which is essential for the development of new therapeutic agents.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization - IRIS Unina. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). [Link]

  • Chemical structures of indazole-3-carboxamide derivatives 142a–c. - ResearchGate. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. [Link]

  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google P
  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-portal.org. [Link]

  • Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract - Der Pharma Chemica. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 5-amino-1H-indazole-3-carboxylate in the Synthesis of Potent VEGFR-2 Inhibitors

Prepared by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a cornerstone in the development of kinase inhibitors, demonstrating significant therapeutic success.[1][2] This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in the development of kinase inhibitors, demonstrating significant therapeutic success.[1][2] This guide provides an in-depth exploration of Ethyl 5-amino-1H-indazole-3-carboxylate as a pivotal starting material for the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. We will dissect the underlying biological rationale, present detailed synthetic protocols with mechanistic justifications, and outline methods for evaluating the biological activity of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-angiogenic agents.

Introduction: Targeting Angiogenesis via VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions, most notably in tumor growth and metastasis.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[4] Specifically, the interaction between VEGF-A and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), a receptor tyrosine kinase, triggers a cascade of downstream events promoting endothelial cell proliferation, migration, and survival.[3][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a clinically validated and highly effective strategy for cancer therapy.[6]

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding site of various kinases.[1][2] Its unique structure allows for key hydrogen bonding interactions that mimic the adenine portion of ATP. Ethyl 5-amino-1H-indazole-3-carboxylate is a particularly valuable building block. The ester at the 3-position and the amine at the 5-position provide versatile chemical handles for elaboration, enabling the synthesis of diverse libraries of compounds to probe structure-activity relationships (SAR) and optimize for potency and selectivity.

The VEGFR-2 Signaling Cascade: The Point of Intervention

Understanding the signaling pathway is paramount to appreciating the mechanism of inhibition. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.[3][4] The primary cascades include:

  • PLCγ-PKC-MAPK Pathway: Crucial for endothelial cell proliferation.[5]

  • PI3K-Akt Pathway: Essential for cell survival and vascular permeability.

  • Src Pathway: Involved in cell migration and regulation of vascular permeability.[7]

Inhibitors developed from Ethyl 5-amino-1H-indazole-3-carboxylate are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the initial autophosphorylation event and thereby blocking all subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_kinase Kinase Domain VEGF VEGF-A VEGFR2 VEGFR-2 (Inactive Monomer) VEGF->VEGFR2 VEGFR2_dimer VEGFR-2 Dimer (Active Kinase) ADP ADP VEGFR2_dimer->ADP PLCg PLCγ VEGFR2_dimer->PLCg Y1175 Phosphorylation PI3K PI3K VEGFR2_dimer->PI3K Phosphorylation Src Src VEGFR2_dimer->Src Phosphorylation ATP ATP ATP->VEGFR2_dimer Binds to ATP Pocket Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2_dimer Competitive Binding MAPK_pathway MAPK Pathway (Raf-MEK-ERK) PLCg->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Cell_Responses Angiogenic Responses (Proliferation, Migration, Survival) Src->Cell_Responses MAPK_pathway->Cell_Responses Akt_pathway->Cell_Responses

Figure 1: Simplified VEGFR-2 signaling pathway. Indazole-based inhibitors competitively block the ATP-binding site, preventing receptor autophosphorylation and halting downstream signals that lead to angiogenesis.

Synthetic Strategy: From Building Block to Bioactive Molecule

The core strategy involves a two-pronged functionalization of the Ethyl 5-amino-1H-indazole-3-carboxylate scaffold.

  • Modification of the 5-amino group: This position is typically used to introduce a side chain that occupies the solvent-exposed region of the kinase, often targeting the DFG motif. This is commonly achieved via amide bond formation, urea/thiourea formation, or reductive amination.

  • Modification of the 3-carboxylate group: This ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This part of the molecule often extends towards the hinge region of the kinase.

The following workflow illustrates a general, yet powerful, synthetic route.

Synthetic_Workflow Start Ethyl 5-amino-1H- indazole-3-carboxylate (Starting Material) Intermediate1 Intermediate A (5-Amide Derivative) Start->Intermediate1 Step 1: Amide Coupling Step1_reagent R1-COCl or R1-COOH + Coupling Agent FinalProduct Final VEGFR-2 Inhibitor Intermediate1->FinalProduct Step 2: Amide Coupling Step2_reagent 1. LiOH (Saponification) 2. R2-NH2 + Coupling Agent

Figure 2: General synthetic workflow for VEGFR-2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-acetamido-1H-indazole-3-carboxylate (Intermediate)

This protocol demonstrates a fundamental transformation: acylation of the 5-amino group. This step protects the amine while introducing a simple amide moiety, serving as a foundational step for more complex syntheses.

Materials:

  • Ethyl 5-amino-1H-indazole-3-carboxylate

  • Pyridine (anhydrous)

  • Acetyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 5-amino-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Add anhydrous pyridine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The dropwise addition maintains temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. This neutralizes excess acetyl chloride and the pyridinium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the pure fractions and evaporate the solvent to yield the title compound as a solid.

Justification: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of anhydrous solvents is critical as acetyl chloride reacts readily with water.

Protocol 2: Synthesis of a Final Inhibitor via Amide Coupling

This protocol details the hydrolysis of the ethyl ester followed by a standard peptide coupling reaction to install the final piece of the inhibitor.

Materials:

  • Product from Protocol 1 (Ethyl 5-acetamido-1H-indazole-3-carboxylate)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • A primary or secondary amine (R₂-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

Part A: Saponification (Ester Hydrolysis)

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH ~3-4 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-acetamido-1H-indazole-3-carboxylic acid.

Part B: Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (R₂-NH₂) (1.1 eq) and DIPEA (2.5 eq). DIPEA is a non-nucleophilic base used to mop up the acid formed and maintain a basic pH for the coupling to proceed efficiently.

  • Add the coupling reagent, HATU (1.2 eq), in one portion. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final inhibitor.

Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of the synthesized compounds on VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction. Less light (lower ATP) indicates higher kinase activity, while more light (higher ATP) indicates inhibition.[8][9]

Materials:

  • Recombinant Human VEGFR-2 (e.g., BPS Bioscience, #40301)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, #79334)

  • ATP solution (e.g., 500 µM)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Synthesized inhibitor compounds and a positive control (e.g., Sorafenib)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in 1x Kinase Buffer to create a concentration-response curve (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[8][9]

  • Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate at their optimal concentrations.

  • Plate Setup:

    • To each well of a 96-well plate, add 25 µL of the master mixture.

    • Test Wells: Add 5 µL of the diluted inhibitor solutions.

    • Positive Control Wells: Add 5 µL of diluted Sorafenib.

    • "No Inhibitor" Control (Max Activity): Add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.

  • Initiate Reaction: Add 20 µL of diluted VEGFR-2 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 45-60 minutes.

  • Detection: Add 50 µL of Kinase-Glo® Max reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Structure-Activity Relationship (SAR)

The data obtained from the kinase assay allows for the establishment of a preliminary SAR. By systematically varying the R¹ and R² groups (from the synthetic protocols), one can deduce which functionalities enhance potency.

Table 1: Example SAR Data for Synthesized Indazole Derivatives

Compound IDR¹ Group (at 5-position)R² Group (at 3-position)VEGFR-2 IC₅₀ (nM)
Ref-1 -H-NH-Phenyl> 10,000
EX-1 -CO-CH₃-NH-Phenyl850
EX-2 -CO-CH₃-NH-(4-fluoro)Phenyl425
EX-3 -CO-Cyclopropyl-NH-(4-fluoro)Phenyl150
EX-4 -CO-Cyclopropyl-NH-(3-methoxy)Aniline98
Sorafenib (Reference Control)(Reference Control)54[6]

Interpretation of SAR:

  • Acylation of the 5-amino group is critical for activity (compare Ref-1 and EX-1 ).

  • Introducing electron-withdrawing groups like fluorine on the R² phenyl ring can improve potency (EX-2 vs. EX-1 ), possibly by enhancing hydrogen bonding interactions.

  • Replacing the acetyl group at R¹ with a cyclopropyl group significantly boosts activity (EX-3 vs. EX-2 ), suggesting a favorable interaction in a nearby hydrophobic pocket.

  • The position of substituents on the R² aniline ring is important, as seen with the methoxy group in EX-4 , indicating a specific binding orientation.

Conclusion

Ethyl 5-amino-1H-indazole-3-carboxylate is a highly effective and versatile scaffold for the synthesis of potent VEGFR-2 inhibitors. The presence of two distinct and chemically addressable functional groups allows for the systematic and rational design of novel anti-angiogenic agents. The protocols outlined herein provide a robust framework for the synthesis, purification, and biological evaluation of such compounds, enabling researchers to efficiently explore the chemical space around this privileged core and advance the development of next-generation targeted cancer therapies.

References

  • Assay Genie. (2024-01-18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
  • Al-Warhi, T., et al. (2022-09-21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central.
  • Youssif, B. G. M., et al. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. The Royal Society of Chemistry.
  • Youssif, B. G. M., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central.
  • Li, R., et al. (2024-12-05). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Youssif, B. G. M., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Publishing.
  • Koch, S., et al. (2016-09-12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • Takahashi, T., et al. (2001). VEGFR-2-mediated endothelial cell proliferation is dependent on PLC-gamma-PKC-Raf-MEK-MAPK signaling cascade. Journal of Cellular Biochemistry.
  • ResearchGate. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • Claesson-Welsh, L. (2016-09-29). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. DiVA portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-amino-1H-indazole-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 5-amino-1H-indazole-3-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've completed the synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate, but my yield after the initial extraction and solvent removal is significantly lower than expected. What could be the cause?

Answer:

Low yields can stem from several factors throughout the synthetic and work-up process. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side product formation.

  • Suboptimal Work-up Procedure: The work-up is a critical step where product loss can easily occur.

    • Phase Separation: During aqueous extraction, ensure complete separation of the organic and aqueous layers. Emulsions can form, trapping your product. If an emulsion occurs, adding a small amount of brine (saturated NaCl solution) can help break it.

    • Number of Extractions: A single extraction is often insufficient to recover all the product from the aqueous layer. It is recommended to perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[1]

    • pH Adjustment: The amino group on the indazole ring can be protonated in acidic conditions, increasing its solubility in the aqueous phase. Ensure the aqueous layer is neutral or slightly basic before extraction to keep the product in its neutral, more organic-soluble form.[2][3]

Issue 2: Persistent Impurities After Column Chromatography

Question: I've purified my crude Ethyl 5-amino-1H-indazole-3-carboxylate using silica gel column chromatography, but I'm still observing significant impurities in the NMR spectrum. How can I improve the separation?

Answer:

The presence of persistent impurities after column chromatography suggests that the chosen conditions are not optimal for separating the target compound from its byproducts. Here are several strategies to enhance purification:

  • Solvent System Optimization: The choice of eluent is paramount for effective separation on silica gel.

    • Polarity Gradient: A common issue is using a solvent system with too high a polarity, causing the desired compound and impurities to co-elute. Start with a less polar solvent system (e.g., a higher ratio of hexane or petroleum ether to ethyl acetate) and gradually increase the polarity. A typical starting point for similar compounds is a 1:2 ratio of ethyl acetate to petroleum ether.[4]

    • TLC Analysis: Before running a column, always optimize the solvent system using TLC. The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.3-0.4, with clear separation from impurity spots.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases.

    • Alumina: For polar compounds, especially those with basic functionalities like amines, alumina can sometimes offer better separation and reduce tailing.[5]

    • Reverse-Phase Chromatography: If the impurities are significantly different in polarity, reverse-phase chromatography (e.g., using a C18 column) with a mobile phase like acetonitrile/water could be effective.[5]

  • Additive Incorporation: For compounds with basic amine groups, adding a small amount of a basic modifier to the eluent can improve peak shape and resolution by minimizing interactions with the acidic silica surface.

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to the mobile phase can effectively mask the acidic silanol groups on the silica gel, preventing the streaking of basic compounds.[5]

Issue 3: Product Oiling Out During Recrystallization

Question: I'm attempting to purify Ethyl 5-amino-1H-indazole-3-carboxylate by recrystallization, but the compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is a common problem in recrystallization and can be addressed by modifying the procedure:

  • Solvent Choice: The solvent system is the most likely culprit.

    • Solubility Profile: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble, it will not crystallize upon cooling. Conversely, if it is not soluble enough at high temperatures, it will precipitate out too quickly, often as an oil.

    • Solvent Mixtures: A two-solvent system can be very effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[6]

  • Cooling Rate: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Saturation Level: Using a highly supersaturated solution can lead to oiling. Try using a slightly more dilute solution.

Issue 4: Difficulty Removing a Specific, Structurally Similar Impurity

Question: My product is contaminated with a small amount of an impurity that has a very similar structure and polarity, making it difficult to separate by chromatography. Are there any other techniques I can try?

Answer:

When dealing with structurally similar impurities, a chemical separation technique like acid-base extraction can be highly effective. This method exploits the different acidic/basic properties of the compounds in the mixture.[7][8]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as dichloromethane or diethyl ether.[7]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic Ethyl 5-amino-1H-indazole-3-carboxylate will be protonated to form a water-soluble salt and move into the aqueous layer.[2][3] Any neutral or acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[2] This will neutralize the protonated amine, causing the purified Ethyl 5-amino-1H-indazole-3-carboxylate to precipitate out of the solution.

  • Extraction and Isolation: Extract the now basic aqueous solution with several portions of an organic solvent. Combine the organic extracts, dry them over an anhydrous salt (like Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified product.

G cluster_start Start: Crude Product in Organic Solvent cluster_acid_wash Acidic Wash cluster_organic_layer Organic Layer cluster_aqueous_layer Aqueous Layer cluster_final_product Final Product cluster_waste Waste start Crude Mixture (Product + Impurities) in Dichloromethane wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 impurities Neutral/Acidic Impurities (Discard) separate1->impurities Organic Layer protonated_product Protonated Product (Water Soluble) separate1->protonated_product Aqueous Layer basify Add 2M NaOH (pH 9-10) protonated_product->basify neutral_product Neutral Product (Precipitates) basify->neutral_product extract_product Extract with Dichloromethane neutral_product->extract_product separate2 Separate Layers extract_product->separate2 purified_organic Purified Product in Dichloromethane separate2->purified_organic Organic Layer aqueous_waste Aqueous Waste (Discard) separate2->aqueous_waste Aqueous Layer dry_evaporate Dry (Na2SO4) & Evaporate Solvent purified_organic->dry_evaporate final_product Pure Ethyl 5-amino-1H- indazole-3-carboxylate dry_evaporate->final_product

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of Ethyl 5-amino-1H-indazole-3-carboxylate?

Q2: What are some common impurities that can form during the synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate?

The nature of impurities will depend on the specific synthetic route employed. However, common impurities in the synthesis of indazole derivatives can include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Side-Products: Depending on the reaction conditions, side reactions can lead to the formation of regioisomers or other related heterocyclic compounds.

  • Solvents: Residual solvents from the reaction or work-up can be present in the final product.

Q3: Are there any specific analytical techniques recommended for assessing the purity of Ethyl 5-amino-1H-indazole-3-carboxylate?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of a reaction or chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to detect trace impurities and confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC with a UV detector is the method of choice.

Q4: What are the best practices for storing Ethyl 5-amino-1H-indazole-3-carboxylate?

To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] It is also advisable to protect it from light.

III. Summary of Purification Parameters

The following table provides a summary of key parameters for the purification of Ethyl 5-amino-1H-indazole-3-carboxylate.

Purification MethodKey ParametersTypical Values/Conditions
Column Chromatography Stationary Phase Silica Gel, Alumina
Eluent System Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate (e.g., 2:1)[4]
Additive (for basic compounds) 0.1-1% Triethylamine
Recrystallization Solvent Systems Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate[6]
Procedure Slow cooling is crucial to prevent oiling out.
Acid-Base Extraction Acidic Wash 1 M HCl
Basification 2 M NaOH to pH 9-10[2]
Organic Solvent Dichloromethane, Diethyl Ether, Ethyl Acetate

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from

  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Filomena, S., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig cyclization. RSC Advances, 6(45), 39257-39263. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-Amino-1H-Indazole-3-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

  • ResearchGate. (2015). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS NULL | ETHYL-1-PHENYL-3-ETHYL-4-AMINO-1H-INDAZOLE-5-CARBOXYLATE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate. This resource is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to Ethyl 5-amino-1H-indazole-3-carboxylate?

The most prevalent and industrially scalable approach involves a multi-step synthesis that typically begins with a substituted o-toluidine derivative. The key final step is the reduction of an electron-rich nitro-indazole intermediate.

A general, validated pathway is as follows:

  • Diazotization & Cyclization: Starting from 2-amino-5-nitrophenylacetate derivatives, a diazotization reaction followed by intramolecular cyclization yields the core indazole structure, specifically Ethyl 5-nitro-1H-indazole-3-carboxylate. This method is advantageous as it directly sets the C3-carboxylate functionality.

  • Reduction of the Nitro Group: The final key transformation is the chemoselective reduction of the nitro group at the C5 position to the corresponding amine. This step is critical and is the source of many potential side reactions. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reductions (e.g., Iron in acidic media).[1][2]

Below is a generalized workflow for this synthesis.

Synthesis_Workflow A 2-Amino-5-nitrophenylacetate Derivative B Diazotization (e.g., NaNO₂, HCl) A->B C Intramolecular Cyclization B->C D Ethyl 5-nitro-1H-indazole-3-carboxylate (Key Intermediate) C->D E Nitro Group Reduction (e.g., H₂/Pd-C or Fe/NH₄Cl) D->E F Ethyl 5-amino-1H-indazole-3-carboxylate (Final Product) E->F G Purification (Chromatography/Recrystallization) F->G

Caption: General synthetic workflow.

Q2: The indazole core has two nitrogen atoms (N1 and N2). How can I be certain my synthesis has produced the correct 1H-indazole regioisomer and not the 2H-isomer?

This is a crucial question in indazole chemistry. The N-H proton of the indazole ring can exist in two tautomeric forms: the 1H- and the 2H-indazole. The 1H-indazole is generally the more thermodynamically stable tautomer.[3]

During synthesis, particularly in steps involving cyclization or subsequent N-alkylation (if applicable to a derivative), mixtures of N1 and N2 substituted products can form.[3][4]

Verification Methods:

  • ¹H NMR Spectroscopy: The chemical shift of the N-H proton is a key indicator. Furthermore, the coupling patterns of the aromatic protons can often distinguish between the two isomers. Comparing the obtained spectrum with literature data for authenticated standards is the most reliable method.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlation between the N-H proton and protons on the fused benzene ring, confirming the 1H structure.

  • X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard.

Q3: What are the primary mechanisms behind side product formation during the nitro-to-amine reduction step?

The reduction of an aromatic nitro group is a stepwise process that proceeds through several intermediates.[5][6] Side products arise when these intermediates are intercepted or when the reaction does not proceed to completion.

The typical reduction pathway is: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂)[5]

Common Side Reactions:

  • Azo/Azoxy Compound Formation: The nitroso intermediate can react with the hydroxylamine intermediate or the final aniline product to form azoxy (R-N=N(O)-R) or azo (R-N=N-R) compounds, respectively.[5] These are often highly colored impurities.

  • Incomplete Reduction: The reaction can stall at the hydroxylamine stage, especially under mild conditions or if the catalyst is deactivated.[7]

  • Ring Hydrogenation: Aggressive catalytic hydrogenation conditions (high pressure, high temperature, or highly active catalysts like rhodium) can lead to the unwanted reduction of the aromatic benzene ring, forming cyclohexylamine derivatives.[7]

Reduction_Side_Reactions cluster_main Main Reduction Pathway cluster_side Side Reactions Nitro Ar-NO₂ (Nitro Precursor) Nitroso Ar-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Amine Ar-NH₂ (Target Product) Hydroxylamine->Amine [H] Azoxy Ar-N=N(O)-Ar (Azoxy Impurity) Hydroxylamine->Azoxy + Ar-NO Azo Ar-N=N-Ar (Azo Impurity) Amine->Azo + Ar-NO

Caption: Key side reactions during nitro group reduction.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem EncounteredProbable Cause(s)Suggested Solutions & Scientific Rationale
Low or No Yield of Final Product (Ethyl 5-amino-1H-indazole-3-carboxylate) 1. Inefficient Nitro Reduction: The reducing agent was insufficient, or the catalyst was inactive ("poisoned").2. Product Degradation: The final amino-indazole product can be sensitive to oxidation, especially during workup and purification.3. Decarboxylation: Application of excessive heat during reaction or purification can lead to the loss of the C3-ester group, particularly in acidic or basic conditions.[8][9]1. Optimize Reduction: Monitor the reaction closely by TLC or LC-MS. If using catalytic hydrogenation, ensure the catalyst is fresh and the system is purged of air. Consider adding the reducing agent (e.g., hydrazine if using transfer hydrogenation) portion-wise. For metal reductions, activating the metal (e.g., with dilute HCl) can improve reactivity.[2]2. Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (N₂ or Ar) to minimize air oxidation. Use degassed solvents for chromatography.3. Control Temperature: Avoid heating the reaction mixture above 80-90°C, especially during solvent removal. Use purification techniques that do not require high heat, such as flash column chromatography at room temperature.
Product is Darkly Colored and Difficult to Purify 1. Formation of Azo/Azoxy Impurities: As described in the FAQs, these are common, highly-colored byproducts from the nitro reduction.[1][5]2. Oxidation of the Amine: The 5-amino group is an electron-donating group, making the aromatic system susceptible to oxidation, which can form colored polymeric materials.1. Refine Reduction Conditions: Ensure complete reduction by extending the reaction time or using a more robust reducing system (e.g., SnCl₂/HCl). These byproducts often have different polarities and can sometimes be removed by a specific wash (e.g., with a dilute bisulfite solution) during workup.2. Use Antioxidants/Inert Conditions: A small amount of a reducing agent like sodium bisulfite or sodium thiosulfate in the aqueous workup phase can prevent oxidation. As mentioned, working under an inert atmosphere is highly beneficial.
NMR Spectrum Shows a Mixture of Isomers 1. Incomplete Reaction: Significant starting material (Ethyl 5-nitro-1H-indazole-3-carboxylate) remains.2. Formation of N2-substituted Isomer: This is less common for the final product but could be an issue in a precursor synthesis step, especially if alkylation is involved.[4][10][11] The regioselectivity of indazole N-alkylation is highly dependent on the base, solvent, and electrophile used.[4][12]1. Drive Reaction to Completion: Increase the equivalents of the reducing agent and/or the reaction time. Confirm full conversion of the starting material by TLC/LC-MS before initiating the workup.2. Control Regioselectivity: To favor the thermodynamic N1 product, polar aprotic solvents (like DMF) and conditions that allow for equilibration are often used.[4] For precursor synthesis, carefully screen bases and solvents to optimize for the desired isomer.
Product is Unstable on Silica Gel Column 1. Acidic Nature of Silica: Standard silica gel is slightly acidic and can cause degradation or tight binding of basic compounds like amines.2. Air Oxidation on Column: The large surface area of the silica gel can promote air oxidation of the sensitive amino-indazole.1. Neutralize or Switch Phase: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising base (e.g., 0.5-1% triethylamine). Alternatively, use neutral alumina or switch to reverse-phase (C18) chromatography.2. Use Degassed Solvents: Always use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen before running the column.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 5-nitro-1H-indazole-3-carboxylate

This protocol provides a robust method for the critical nitro-to-amine reduction step.

Materials:

  • Ethyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq)

  • Palladium on Carbon (10% w/w, 5-10 mol% Pd)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reaction grade

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite™

Procedure:

  • Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add Ethyl 5-nitro-1H-indazole-3-carboxylate.

  • Solvent Addition: Add a suitable solvent (e.g., EtOH, approx. 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon to the mixture under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air.

  • System Purge: Seal the flask and purge the system by evacuating and backfilling with nitrogen (3 cycles). Subsequently, purge with hydrogen gas (3 cycles).

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours). The disappearance of the starting material spot and the appearance of a new, often more polar, product spot indicates completion.

  • Filtration: Once complete, carefully purge the reaction vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with the reaction solvent (EtOH or EtOAc).

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final Ethyl 5-amino-1H-indazole-3-carboxylate.

References
  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry.[Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ConnectSci.[Link]

  • Reduction of nitro compounds. Wikipedia.[Link]

  • Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube.[Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing.[Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications.[Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of Ethyl 5-amino-1H-indazole-3-carboxylate

Introduction: Ethyl 5-amino-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-amino-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered by researchers in the field. We will explore the root causes of impurity formation and offer validated, step-by-step methods for their effective removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering issues with the purity of Ethyl 5-amino-1H-indazole-3-carboxylate.

Q1: What are the most likely impurities in my crude sample?

A: Impurities typically arise from three main sources:

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, these can include precursors like substituted 2-aminobenzonitriles or anthranilic acid derivatives.[1][2] Residual acids, bases, or coupling agents used in the synthesis are also common.

  • Reaction Byproducts: The synthesis of the indazole core can be complex, potentially leading to the formation of regioisomers, products of incomplete cyclization, or side-reactions from the reactive intermediates.[3][4]

  • Degradation Products: The molecule contains two key functional groups susceptible to degradation. The aromatic amine at the 5-position can oxidize, especially when exposed to air and light, often resulting in colored impurities. The ethyl ester at the 3-position can undergo hydrolysis to the corresponding carboxylic acid (5-amino-1H-indazole-3-carboxylic acid), particularly in the presence of moisture, acid, or base. For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[5][6]

Q2: My compound is streaking severely on a standard silica gel TLC plate. What is causing this and how can I get clean spots?

A: This is a classic issue when dealing with basic compounds on acidic stationary phases. The primary amino group on your indazole is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via an acid-base interaction.[7] This strong, often irreversible, binding causes the compound to "streak" up the plate rather than moving as a compact spot.

Solution: To obtain sharp, reliable TLC spots, you must add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent. For example, instead of using 1:1 Hexane:Ethyl Acetate, use a system of 1:1 Hexane:Ethyl Acetate + 1% TEA.[8] This will allow for accurate assessment of purity and guide your column chromatography efforts.

Q3: My off-white product turned yellow/brown after sitting on the bench or during workup. Is it still usable?

A: The appearance of color, typically yellow or brown, is a strong indicator of oxidation of the 5-amino group. Aromatic amines are notoriously prone to forming highly colored, conjugated oxidation products. While minor discoloration may not significantly impact the next reaction, it signifies the presence of impurities that could complicate subsequent steps and lower yields. It is highly recommended to repurify the material if the color is significant. To prevent this, handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating or concentration steps.

Q4: My LCMS analysis shows a peak with a mass corresponding to the carboxylic acid, but my NMR looks clean. Why?

A: This discrepancy often arises from in-source hydrolysis within the mass spectrometer. The high-energy environment of the electrospray ionization (ESI) source, combined with mobile phases that may contain water and acid (like formic acid), can cause some of the ethyl ester to hydrolyze to the carboxylic acid. If the NMR spectrum (a bulk analysis technique) does not show the characteristic broad peak of a carboxylic acid proton and the ethyl ester signals are integrating correctly, the acid is likely an analytical artifact. However, it is still prudent to confirm its absence by running an LCMS with a neutral mobile phase if possible, or by carefully re-examining the crude NMR for any trace of hydrolysis.

Part 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during common purification procedures.

Recrystallization Troubleshooting

Recrystallization is the preferred method for purifying crystalline solids, offering high recovery and purity when optimized.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The solution is supersaturated and cooling too quickly. 2. The boiling point of the solvent is too high. 3. The presence of impurities is depressing the melting point.1. Slow Down Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Add an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent (e.g., Ethanol, Acetone) while hot. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., Water, Hexane) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[9] 3. Try a Different Solvent System: Switch to a lower-boiling point solvent system, such as Ethyl Acetate/Hexane.
Purity does not improve significantly after one recrystallization. 1. The chosen solvent does not effectively differentiate between the product and the impurity (i.e., they have similar solubilities). 2. The amount of solvent used was insufficient, causing the impurity to co-precipitate.1. Change Solvents: Select a solvent with a different polarity. If a polar solvent like ethanol was used, try a more moderate system like Ethyl Acetate/Toluene. 2. Perform a Hot Filtration: If the impurity is insoluble in the hot solvent, perform a gravity filtration of the hot solution to remove it before cooling. 3. Use More Solvent: Ensure you are using enough hot solvent to fully dissolve the crude product, leaving only insoluble impurities behind.
Recovery of the product is very low. 1. Too much solvent was used, keeping a significant portion of the product dissolved even when cold. 2. The compound has significant solubility in the chosen solvent even at low temperatures. 3. The product was filtered before crystallization was complete.1. Reduce Solvent Volume: Boil off some of the solvent to concentrate the solution, then allow it to cool again. 2. Optimize Solvent/Anti-Solvent Ratio: If using a two-solvent system, a higher proportion of the anti-solvent may be needed to force more product out of solution. 3. Increase Crystallization Time/Lower Temperature: Allow the flask to stand in the refrigerator (-4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.[10] Ensure the washing solvent during filtration is ice-cold.
Column Chromatography Troubleshooting

Flash chromatography is a powerful tool but requires careful optimization for aminofunctionalized compounds.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or does not elute from a silica gel column. The basic amino group is binding irreversibly to the acidic silica gel.1. Use a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).[8] Pre-treat your silica gel by flushing the packed column with the modified eluent before loading your sample. 2. Switch Stationary Phase: For difficult separations, use a less acidic stationary phase like neutral or basic alumina. Amine-functionalized silica columns are also an excellent, albeit more expensive, alternative.[8]
Poor separation between the product and a closely-related impurity. The eluent system does not provide sufficient selectivity.1. Decrease Polarity/Use a Shallow Gradient: A slower, shallower gradient of the polar solvent will increase the resolution between closely eluting spots. 2. Change Solvent System: Switch one of the solvents to alter the selectivity. For example, replace Ethyl Acetate with a mixture of Dichloromethane (DCM) and Acetone. A common system for this compound is a gradient of DCM/Methanol with 0.5% TEA. 3. Try Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (C18) chromatography using a mobile phase like Acetonitrile/Water can be very effective for separating polar compounds.[11]

Part 3: Validated Experimental Protocols

Protocol 1: High-Purity Recrystallization (Ethanol & Water System)

This protocol is ideal for removing non-polar impurities and achieving high crystallinity.

  • Place the crude Ethyl 5-amino-1H-indazole-3-carboxylate (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol (e.g., 20-25 mL) and heat the mixture to a gentle boil with stirring.

  • Continue to add ethanol portion-wise until the solid is completely dissolved. Note the total volume of ethanol used.

  • While maintaining the heat, add deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold 1:1 Ethanol/Water solution.

  • Dry the purified crystals under vacuum to a constant weight. The product should be an off-white to light-tan crystalline solid.[12]

Protocol 2: Flash Column Chromatography (Silica Gel with TEA Modifier)

This method is effective for removing impurities with different polarities.

  • Prepare the Eluent: Prepare stock solutions of your mobile phase. For example, Eluent A: Hexane + 1% Triethylamine; Eluent B: Ethyl Acetate + 1% Triethylamine.

  • Pack the Column: Pack a glass column with silica gel using Eluent A as the slurry solvent. Equilibrate the column by passing 2-3 column volumes of Eluent A through the silica bed.

  • Load the Sample: Dissolve the crude product (e.g., 1.0 g) in a minimum amount of Dichloromethane or Ethyl Acetate. Add a small amount of silica gel (approx. 2 g) and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Run the Column: Begin elution with 100% Eluent A. Gradually increase the proportion of Eluent B. A typical gradient might be:

    • 0-20% Eluent B over 5 column volumes.

    • 20-50% Eluent B over 10 column volumes.

    • Hold at 50% Eluent B until the product has fully eluted.

    • The product typically elutes with an Rf of ~0.3-0.4 in 1:1 Hexane:EtOAc (+1% TEA).[10]

  • Collect and Analyze: Collect fractions and analyze them by TLC (using a mobile phase containing TEA).

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification via Acid-Base Extraction

This technique is exceptionally powerful for removing non-basic or neutral impurities.

  • Dissolve the crude product (e.g., 2.0 g) in a suitable organic solvent like Ethyl Acetate (EtOAc, 50 mL) in a separatory funnel.

  • Add an equal volume of 1 M Hydrochloric Acid (HCl, 50 mL).

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated product will move to the bottom aqueous layer, while neutral/acidic impurities remain in the top organic (EtOAc) layer.

  • Drain the aqueous layer into a clean flask. Extract the organic layer two more times with fresh 1 M HCl (2 x 25 mL) to ensure complete recovery. Combine all aqueous extracts.

  • Discard the organic layer containing the impurities.

  • Cool the combined aqueous extracts in an ice bath. Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is basic (~8-9). The deprotonated product will precipitate out as a solid.

  • Alternatively, basify with 1 M NaOH and extract the neutral product back into fresh Ethyl Acetate (3 x 50 mL).

  • If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Part 4: Visualization of Purification Logic

The following diagrams illustrate the decision-making process and a key experimental workflow.

Purification_Workflow cluster_start Analysis cluster_methods Purification Methods cluster_end Result Start Crude Product Analysis Analyze Impurities (TLC, LCMS, NMR) Start->Analysis Recrystal Recrystallization Analysis->Recrystal Crystalline Solid Few Impurities Column Column Chromatography Analysis->Column Complex Mixture Similar Polarity Extraction Acid-Base Extraction Analysis->Extraction Neutral/Acidic Impurities End Pure Product (>98%) Recrystal->End Column->End Extraction->End

Caption: Decision workflow for selecting the optimal purification method.

Acid_Base_Extraction Start 1. Dissolve Crude in Ethyl Acetate Wash 2. Wash with 1 M HCl (aq) Start->Wash Separate1 3. Separate Layers Wash->Separate1 Organic Organic Layer: Neutral/Acidic Impurities (Discard) Separate1->Organic Top Aqueous Aqueous Layer: Protonated Product [Product-NH3]+Cl- Separate1->Aqueous Bottom Basify 4. Basify with NaHCO3 (aq) Aqueous->Basify Isolate 5. Isolate Product Basify->Isolate Filter Filter Precipitate Isolate->Filter Precipitation Extract Extract with EtOAc Isolate->Extract No Precipitate End Pure Product Filter->End Extract->End

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes to Ethyl 5-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive overview of alternative synthetic routes to Ethyl 5-amino-1H-indazole-3-carboxylate, a key intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of alternative synthetic routes to Ethyl 5-amino-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This resource is designed to assist researchers in troubleshooting common experimental challenges, understanding the rationale behind different synthetic strategies, and optimizing reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate and related indazole derivatives, providing potential causes and recommended solutions.

Q1: My primary synthetic route, starting from 2-amino-5-nitrobenzonitrile, is resulting in low yields. What are the common pitfalls and how can I optimize this reaction?

A1: The synthesis of the indazole ring from an ortho-substituted aniline derivative is a common strategy, but it can be prone to side reactions and incomplete conversion. Key factors to consider are:

  • Diazotization Conditions: The formation of the diazonium salt from the 2-amino group is a critical step. Incomplete diazotization can lead to a mixture of starting material and product. Ensure the temperature is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt. The choice of acid and nitrite source can also be crucial.

  • Cyclization Efficiency: The intramolecular cyclization to form the indazole ring can be influenced by solvent, temperature, and the presence of a catalyst. In some cases, aprotic solvents like DMF or DMSO can provide higher yields compared to protic solvents.[1]

  • Reduction of the Nitro Group: The final step of reducing the nitro group to an amine is often achieved using reagents like SnCl₂/HCl, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. Incomplete reduction can be a major issue. Ensure sufficient equivalents of the reducing agent and adequate reaction time. With SnCl₂, the workup procedure is critical to remove tin salts, which can complicate purification.[2][3][4]

Troubleshooting Tips:

  • Monitor each step by TLC or LC-MS to ensure complete conversion before proceeding to the next.

  • Optimize the temperature for each step. While diazotization requires cold conditions, the cyclization and reduction steps may benefit from heating.[5]

  • Screen different reducing agents and solvent systems for the nitro group reduction to find the most efficient and clean conversion.

Q2: I am observing the formation of regioisomers during N-alkylation or N-acylation of the indazole ring. How can I control the regioselectivity?

A2: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated or acylated, often leading to a mixture of products. The 1H-tautomer is generally more stable.[6] Controlling regioselectivity is a significant challenge in indazole chemistry.[6]

Key factors influencing N1 vs. N2 selectivity include:

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating/acylating agent can favor substitution at the less sterically hindered N1 position.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. For instance, using a milder base and a non-polar solvent may favor N1 substitution.[5]

Strategies for Controlling Regioselectivity:

  • Use of Protecting Groups: Protecting one of the nitrogen atoms before alkylation/acylation, followed by deprotection, is a common strategy to achieve a single regioisomer.

  • Directed Synthesis: Designing the synthesis to form the desired N-substituted indazole directly, for example, through cyclization of an appropriately substituted precursor, can avoid regioselectivity issues altogether.

Q3: Are there any metal-free alternatives for the cyclization step to form the indazole ring?

A3: Yes, several metal-free methods for indazole synthesis have been developed to offer more environmentally friendly and cost-effective alternatives to traditional metal-catalyzed reactions.[1] One notable approach involves the reaction of o-aminobenzoximes with methane sulfonyl chloride in the presence of a base like triethylamine.[1] This method proceeds under mild conditions and offers high yields for a broad range of substrates.[1] Another metal-free approach involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[1]

Alternative Synthetic Routes

Below are detailed protocols for alternative synthetic strategies to obtain Ethyl 5-amino-1H-indazole-3-carboxylate, starting from different commercially available materials.

Route 1: From Isatin Derivatives

This route offers an alternative starting point and involves the rearrangement of an isatin derivative. The synthesis of 1H-indazole-3-carboxylic acid from isatin involves ring opening, diazotization, and reductive cyclization.[7]

Experimental Protocol:

  • Ring Opening of Isatin: To a solution of 5-nitroisatin in aqueous alkali (e.g., NaOH), stir at room temperature until the isatin is fully dissolved and the ring has opened to form the corresponding 2-amino-5-nitrophenylglyoxylic acid.

  • Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.

  • Reductive Cyclization: After diazotization is complete, add a reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) to the reaction mixture. This will simultaneously reduce the diazonium group and the nitro group, followed by cyclization to form 5-amino-1H-indazole-3-carboxylic acid.

  • Esterification: Convert the resulting carboxylic acid to the ethyl ester using standard esterification methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid.

Causality Behind Experimental Choices:

  • The use of a strong base for ring opening is necessary to cleave the amide bond in the isatin ring.

  • Low temperatures during diazotization are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • A strong reducing agent like SnCl₂ is required for the simultaneous reduction of both the diazonium and nitro groups.

Route 2: From o-Fluorobenzonitriles

This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by cyclization. This method is particularly useful for synthesizing 3-aminoindazoles.[1]

Experimental Protocol:

  • Synthesis of 5-Nitro-1H-indazol-3-amine: React 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate in a suitable solvent like n-butanol under reflux.[7] The hydrazine will displace the fluorine atom and subsequently cyclize to form the 3-amino-5-nitroindazole.

  • Sandmeyer-type Reaction: Convert the 3-amino group to a cyano group via a Sandmeyer reaction.[8][9][10][11][12] This involves diazotization of the 3-amino group followed by reaction with a copper(I) cyanide (CuCN) solution.

  • Hydrolysis and Esterification: Hydrolyze the resulting 3-cyano-5-nitroindazole to the carboxylic acid using acidic or basic conditions. Subsequently, esterify the carboxylic acid to the ethyl ester.

  • Nitro Group Reduction: Reduce the nitro group at the 5-position to an amine using a suitable reducing agent as described in Route 1.

Causality Behind Experimental Choices:

  • The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by hydrazine.

  • The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a variety of other functional groups, including nitriles.[8][9][10][11][12]

  • Stepwise functional group transformation allows for the introduction of the desired substituents at specific positions.

Quantitative Data Summary

RouteStarting MaterialKey StepsTypical Overall YieldKey AdvantagesKey Challenges
Conventional 2-amino-5-nitrobenzonitrileDiazotization, Cyclization, Nitro Reduction, EsterificationModerateReadily available starting material.Potential for low yields, regioselectivity issues in side reactions.
Route 1 5-NitroisatinRing Opening, Diazotization, Reductive Cyclization, EsterificationModerate to GoodUtilizes a different class of starting materials.[7]Requires careful control of diazotization and reduction steps.
Route 2 2-Fluoro-5-nitrobenzonitrileSNAr with Hydrazine, Sandmeyer Reaction, Hydrolysis, Esterification, Nitro ReductionModerateGood for introducing functionality at the 3-position.[1]Multi-step process, use of toxic cyanide reagents.

Visualization of Synthetic Pathways

Conventional Route Workflow

G A 2-Amino-5-nitrobenzonitrile B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E Ethyl 5-nitro-1H-indazole-3-carboxylate D->E F Nitro Group Reduction (e.g., SnCl2/HCl) E->F G Ethyl 5-amino-1H-indazole-3-carboxylate F->G

Caption: Conventional synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate.

Alternative Route 1: Isatin-based Synthesis

G A 5-Nitroisatin B Ring Opening (aq. NaOH) A->B C 2-Amino-5-nitrophenylglyoxylic acid B->C D Diazotization & Reductive Cyclization (NaNO2, SnCl2/HCl) C->D E 5-Amino-1H-indazole-3-carboxylic acid D->E F Esterification (EtOH, H2SO4) E->F G Ethyl 5-amino-1H-indazole-3-carboxylate F->G

Caption: Synthesis from a 5-nitroisatin precursor.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Proposed process of isatin to indazole rearrangement.
  • (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ResearchGate. (2025, August 10). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives | Request PDF.
  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction.
  • Taylor & Francis. (n.d.). STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Crossref. (2006). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives.
  • (n.d.). Buchner-Curtius-Schlotterbeck Reaction.
  • (n.d.). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • ResearchGate. (2025, August 5). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives | Request PDF.
  • SynArchive. (n.d.). Büchner-Curtius-Schlotterbeck Reaction.
  • PubMed Central. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.
  • ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
  • Semantic Scholar. (n.d.). Synthesis of Isatin and its derivatives containing heterocyclic compounds.
  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids].
  • PubMed. (2022, March 21). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo.
  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • (2021, July 6). (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Benchchem. (n.d.). Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.
  • ResearchGate. (2025, August 6). Practical Synthesis of 3‐Carboxyindazoles | Request PDF.

Sources

Troubleshooting

Technical Support Center: Amide Coupling with Ethyl 5-amino-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting amide coupling reactions involving Ethyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting amide coupling reactions involving Ethyl 5-amino-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with this valuable building block. The unique electronic and structural properties of this indazole derivative can lead to common yet solvable issues during amide synthesis. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with Ethyl 5-amino-1H-indazole-3-carboxylate failing or giving low yields?

A: Low yields or reaction failures with this substrate typically stem from a few core issues:

  • Reduced Nucleophilicity: The 5-amino group is essentially an aniline derivative. Its nucleophilicity is reduced by the electron-withdrawing nature of the fused pyrazole ring and the C3-carboxylate group, making it a less reactive nucleophile than a simple aliphatic amine.[1]

  • Suboptimal Activation: The carboxylic acid partner may not be sufficiently activated to react with the weakly nucleophilic indazole. The choice of coupling reagent and conditions is therefore critical.[2][3]

  • Side Reactions: The indazole ring itself contains two nitrogen atoms (N1 and N2) that can potentially compete with the 5-amino group for acylation, leading to undesired byproducts.[4]

  • Poor Solubility: The starting materials or product may have limited solubility in the chosen reaction solvent, hindering the reaction rate.

Q2: What are the most effective coupling reagents for this substrate?

A: The choice of coupling reagent is paramount. For a less reactive amine like this, stronger activating agents are often required.

  • Uronium/Aminium Salts (HATU, HBTU): These are generally the gold standard for difficult couplings.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-active ester, and the pyridine nitrogen in the HOAt leaving group can facilitate the reaction.[6]

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, especially for its water-soluble urea byproduct, which simplifies purification.[7][8] However, for this challenging amine, EDC should almost always be used with an additive.

  • Additives (HOBt, HOAt, OxymaPure): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimides.[9] They react with the initial O-acylisourea intermediate to form a more stable but still highly reactive active ester. This strategy minimizes side reactions, particularly racemization if the carboxylic acid is chiral, and increases the overall efficiency of the coupling.[7]

Q3: How do I select the appropriate solvent and base?

A:

  • Solvents: Polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for a wide range of substrates.[6] Acetonitrile or Dichloromethane (DCM) can also be used, but solubility checks are recommended.[10]

  • Bases: A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice as its bulkiness minimizes potential side reactions.[11][12] Triethylamine (TEA) is also commonly used. Typically, 2-3 equivalents of the base are used.[9]

Q4: Do I need to protect the indazole N-H protons before coupling?

A: It depends on the reaction conditions and the reactivity of your carboxylic acid partner. The indazole N-H protons are weakly acidic and the nitrogens can be nucleophilic. Under strongly basic conditions or with a highly reactive acylating agent (like an acid chloride), competitive N1 or N2 acylation can occur.[4] For most standard amide coupling conditions (e.g., HATU, EDC/HOBt), acylation at the 5-amino position is significantly faster and selective protection is often not required.[13] However, if you observe persistent, hard-to-separate byproducts, a protecting group strategy on the indazole nitrogen may be necessary.[14][15][16]

Detailed Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion

Q: My TLC/LC-MS analysis shows only unreacted starting materials after several hours. What are the most likely causes and how can I fix it?

A: This common issue points to a failure in the activation of the carboxylic acid or its subsequent reaction with the amine. Follow this diagnostic workflow to identify the problem.

Diagram 1: Troubleshooting Workflow for Failed Amide Coupling

G start Reaction Failed (Low/No Conversion) q1 Is the carboxylic acid fully dissolved before adding reagents? start->q1 s1 Action: Check solubility. Try a different solvent (e.g., DMF) or gently warm to dissolve. q1->s1 No q2 Was the carboxylic acid pre-activated before adding the amine? q1->q2 Yes s1->q2 s2 Action: Modify procedure. Stir acid + coupling reagent + base for 15-30 min before adding amine. q2->s2 No q3 Are reagents (especially coupling agent and base) fresh and anhydrous? q2->q3 Yes s2->q3 s3 Action: Use freshly opened or purified reagents. Ensure anhydrous conditions (N2 atmosphere). q3->s3 No q4 Is the coupling reagent strong enough? q3->q4 Yes s3->q4 s4 Action: If using EDC/HOBt, switch to a stronger uronium salt like HATU or PyBOP. q4->s4 No end_node Re-run Optimized Reaction q4->end_node Yes s4->end_node

Caption: A decision tree for diagnosing failed amide coupling reactions.

Causality Explained:

  • Pre-activation is Key: The most common procedural error is mixing all components at once. Coupling reagents first react with the carboxylic acid to form a highly reactive intermediate. This intermediate is then attacked by the amine. If the amine is present from the start, it can participate in side reactions with the coupling reagent itself. Allowing 15-30 minutes for pre-activation ensures the active ester is formed before the nucleophile is introduced.[11]

  • Reagent Quality: Coupling reagents, particularly carbodiimides and uronium salts, are moisture-sensitive. Water will hydrolyze the activated intermediate back to the carboxylic acid, quenching the reaction. Similarly, bases like DIPEA and TEA can absorb atmospheric CO2 and water.[17]

  • Reagent Strength: The reduced nucleophilicity of Ethyl 5-amino-1H-indazole-3-carboxylate requires a highly electrophilic partner. While an EDC/HOBt system is often sufficient, a switch to HATU can overcome this energy barrier by forming a more reactive OAt ester.[5]

Problem 2: Reaction is Messy with Multiple Byproducts

Q: My reaction produces the desired product, but my TLC and LC-MS show several significant, hard-to-separate impurities. What are these byproducts?

A: A messy reaction profile usually indicates competing side reactions. For this specific substrate, the most common culprits are N-acylurea formation and acylation on the indazole ring.

Diagram 2: Desired Reaction vs. Common Side Reactions

G cluster_0 Reactants cluster_1 Intermediates & Products Indazole Ethyl 5-amino-1H-indazole-3-carboxylate Acid R-COOH ActiveEster Activated Ester (O-acylisourea) Acid->ActiveEster + Reagents Reagents Coupling Reagent (e.g., EDC) Product Desired Amide Product ActiveEster->Product + Indazole (5-NH2 attack) Byproduct1 N-Acylurea Byproduct ActiveEster->Byproduct1 Intramolecular Rearrangement Byproduct2 N1/N2-Acyl Indazole ActiveEster->Byproduct2 + Indazole (N1/N2 attack)

Caption: Pathways leading to the desired amide and common byproducts.

Explanation of Side Products:

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimides like EDC or DCC.[8] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, especially if the amine nucleophile is slow to react or present in low concentration. Using additives like HOBt or HOAt largely suppresses this pathway by trapping the intermediate as an active ester.[7]

  • Indazole N-Acylation: The N1 and N2 positions on the indazole ring are also nucleophilic and can be acylated, leading to regioisomeric byproducts that can be very difficult to separate from the desired product.[4]

    • Mitigation Strategy: Ensure the use of a non-nucleophilic base (DIPEA) and avoid a large excess of the activating agent. If this is a persistent problem, consider a protecting group strategy for the indazole nitrogen, such as Boc or SEM protection, which can be removed later.[13][14]

Problem 3: Difficulty with Work-up and Purification

Q: How can I effectively remove unreacted coupling agents and their byproducts like HOBt and EDC-urea during the work-up?

A: A well-designed aqueous work-up is crucial for simplifying the final purification by chromatography. The strategy depends on the properties of your desired product.

Table 1: Aqueous Work-up Strategy for Impurity Removal

Reagent/Byproduct to RemoveProduct SolubilityWash SolutionRationale
EDC & EDC-Urea Organic SolubleDilute Acid (e.g., 1M HCl, 5% Citric Acid)The basic dimethylamino group and the urea are protonated, rendering them water-soluble.[8]
HOBt / HOAt Organic SolubleDilute Base (e.g., 5% NaHCO₃, 10% K₂CO₃)The hydroxyl group is acidic (pKa ~4-5) and is deprotonated by a weak base, forming a water-soluble salt.[8]
DIPEA / TEA Organic SolubleDilute Acid (e.g., 1M HCl)The tertiary amine base is protonated and readily extracted into the aqueous layer.
Unreacted Carboxylic Acid Organic SolubleDilute Base (e.g., 5% NaHCO₃)The carboxylic acid is deprotonated into its water-soluble carboxylate salt.

Standard Work-up Protocol:

  • Quench the reaction by adding water or saturated NH₄Cl.

  • Extract the mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Wash the combined organic layers sequentially with:

    • 1M HCl (2x) to remove base and EDC-urea.

    • Saturated NaHCO₃ (2x) to remove HOBt and unreacted acid.

    • Brine (1x) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a good starting point for relatively reactive carboxylic acids.

  • To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and Ethyl 5-amino-1H-indazole-3-carboxylate (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[18]

  • Upon completion, proceed with the aqueous work-up as described in the section above.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered or electronically deactivated carboxylic acids.

  • To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.1 eq) to the solution.[11]

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.[11]

  • Add a solution of Ethyl 5-amino-1H-indazole-3-carboxylate (1.1 eq) in a minimum amount of DMF.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS. HATU reactions are often significantly faster than EDC couplings.[6]

  • Upon completion, proceed with the aqueous work-up. Note that the tetramethylurea (TMU) byproduct from HATU is water-soluble but may require thorough extraction to remove completely.[8]

References
  • Subiros-Funosas, A., et al. (2013). "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." Scientific Reports, 3, 2764. [Link]

  • Iska, R., et al. (2020). "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." ChemistrySelect, 5(35), 10971-10975. [Link]

  • Pore, V. S., et al. (2010). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 51(2), 345-348. [Link]

  • Patel, H., et al. (2022). "Process optimization for acid-amine coupling: a catalytic approach." Chemical Methodologies, 6(2), 133-143. [Link]

  • Aitken, H. M., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 13(33), 8749-8752. [Link]

  • Aapptec Peptides. (n.d.). "Coupling Reagents." Aapptec. [Link]

  • HepatoChem, Inc. (n.d.). "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). "HATU." Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). "Protective Groups." Organic Chemistry Portal. [Link]

  • ACS Publications. (2026). "Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion." Journal of the American Chemical Society. [Link]

  • Google Patents. (2014). "WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. [Link]

  • ResearchGate. (2020). "Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids." ResearchGate. [Link]

  • ResearchGate. (2021). "Why did my amide syntesis does not work?" ResearchGate. [Link]

  • SciSpace. (n.d.). "Amino Acid-Protecting Groups." SciSpace. [Link]

  • Der Pharma Chemica. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(1), 269-276. [Link]

  • Reddit. (2022). "EDC-HOBt Amide coupling workup help." r/Chempros. [Link]

  • Nagaki, A., et al. (2014). "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor." Angewandte Chemie International Edition, 53(12), 3196-3200. [Link]

  • ResearchGate. (2012). "Which reagent high yield direct amide formation between Carboxylic acids and amines?" ResearchGate. [Link]

  • Vasanthakumar, G. R., et al. (2002). "New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU." Journal of the Chemical Society, Perkin Transactions 1, (10), 1217-1219. [Link]

  • Reddit. (2020). "amide coupling help." r/Chempros. [Link]

  • Kim, J. H., et al. (2004). "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric." Bulletin of the Korean Chemical Society, 25(8), 1217-1220. [Link]

  • ResearchGate. (2015). "How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?" ResearchGate. [Link]

  • ResearchGate. (1966). "Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation." Journal of the Chemical Society C: Organic. [Link]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. [Link]

  • ResearchGate. (2014). "Does anyone have experience with amide coupling reaction of aniline?" ResearchGate. [Link]

  • Reddit. (2021). "Tips and tricks for difficult amide bond formation?" r/Chempros. [Link]

Sources

Optimization

Preventing N-1 versus N-2 alkylation selectivity issues in indazoles

Technical Support Center: Indazole Alkylation A Guide to Solving N-1 versus N-2 Regioselectivity Challenges Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Alkylation

A Guide to Solving N-1 versus N-2 Regioselectivity Challenges

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling regioselectivity during the N-alkylation of indazoles. The ambident nucleophilic nature of the indazole ring often leads to mixtures of N-1 and N-2 alkylated products, complicating syntheses and reducing yields.[1][2][3][4]

This resource, structured in a question-and-answer format, provides in-depth technical explanations, troubleshooting strategies, and validated protocols to help you achieve your desired regioisomer selectively and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling N-1 vs. N-2 alkylation in indazoles?

A1: The regiochemical outcome of indazole alkylation is a delicate balance of several competing factors. Understanding these principles is the first step to troubleshooting and optimizing your reaction.

  • Tautomeric Equilibrium: Indazole exists as two readily interconverting tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[2][5][6] This inherent stability can be leveraged to favor the N-1 product under conditions that allow for equilibration (thermodynamic control).[2][3][5][7][8][9][10]

  • Steric Hindrance: The N-1 position is flanked by the fused benzene ring, making it more sterically hindered than the N-2 position. Bulky substituents on the indazole ring, particularly at the C-7 position, can further obstruct the N-1 nitrogen, thereby favoring alkylation at the less hindered N-2 position. Conversely, bulky groups at C-3 can favor N-1 alkylation.[1][3][11]

  • Electronic Effects: The electron density at the two nitrogen atoms is not equal and is influenced by substituents on the ring. Electron-withdrawing groups (EWGs) on the benzene ring, especially at the C-7 position, can increase the nucleophilicity of the N-2 atom, leading to preferential N-2 alkylation.[1][3][5][11]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of base, solvent, and temperature determines whether the reaction is under kinetic or thermodynamic control.[7][9][10]

    • Kinetic Control: Favors the product that forms the fastest. This is often the N-2 product, as the N-2 position is typically more accessible and, in some cases, more nucleophilic.[12][13] These conditions usually involve lower temperatures and conditions where the alkylation is irreversible.[7][8][9][10]

    • Thermodynamic Control: Favors the most stable product. Since the N-1 alkylated indazole is generally the more stable isomer, conditions that allow for equilibration (e.g., higher temperatures, reversible reaction steps) will favor its formation.[2][5][14][15][16]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of N-1 and N-2 isomers. How can I improve selectivity for the N-1 product?

This is the most common issue. Achieving high N-1 selectivity often involves shifting the reaction toward thermodynamic control or using conditions that sterically or electronically favor the N-1 position.

Root Cause Analysis & Solution Workflow:

G cluster_0 Troubleshooting: Poor N-1 Selectivity cluster_1 Strategy 1: Enhance Thermodynamic Control cluster_2 Strategy 2: Leverage Cation Chelation cluster_3 Strategy 3: Re-evaluate Substrate Electronics start Mixture of N-1/N-2 Products Obtained cond1 Modify Base & Solvent System start->cond1 Initial Approach cond2 Check for C-3/C-7 Coordinating Group start->cond2 If Applicable cond3 Analyze Ring Substituents start->cond3 If Strategies 1 & 2 Fail prot1 Implement Protocol 1: NaH in THF cond1->prot1  Strong, non-coordinating base  favors thermodynamic product. success Desired N-1 Product Isolated prot1->success High N-1 Selectivity Achieved prot2 Use Alkali Metal Base (Na+, Li+) with coordinating substrate. cond2->prot2  Cation coordinates with N-2 and  substituent, blocking N-2 attack. prot2->success High N-1 Selectivity Achieved prot3 If C-7 EWG is present, N-2 is strongly favored. Consider protecting group strategy. cond3->prot3 prot3->success Problem Resolved

Caption: Decision workflow for improving N-1 selectivity.

Detailed Solutions:

  • Solution 1.1: Switch to a Strong, Non-Coordinating Base in an Aprotic Solvent.

    • Causality: This is the most reliable method for achieving N-1 selectivity.[1][2][5] A strong base like sodium hydride (NaH) irreversibly deprotonates the indazole. In a non-coordinating aprotic solvent like tetrahydrofuran (THF) or dioxane, the sodium cation forms a tight ion pair with the indazole anion.[5][6] This association, particularly if a coordinating group is present at C-3, sterically shields the N-2 position, directing the electrophile to N-1.[6][11] This combination represents a kinetically controlled reaction that yields the thermodynamically preferred product scaffold.

    • Experimental Protocol 1: Selective N-1 Alkylation (NaH/THF Method) [1][2][5]

      • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the 1H-indazole (1.0 equiv.) in anhydrous THF dropwise.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

      • Cool the resulting solution back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

      • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

      • Purify the residue by flash column chromatography.

  • Solution 1.2: Assess the Impact of Substituents.

    • Causality: Indazoles with C-3 substituents like carboxymethyl, tert-butyl, or carboxamide show exceptionally high (>99%) N-1 selectivity with the NaH/THF protocol.[1][2][5][11] The sodium cation can form a chelate between the N-2 nitrogen and an oxygen or nitrogen atom in the C-3 substituent, effectively blocking the N-2 position.[6][11]

Table 1: Effect of Reaction Conditions on N-1 / N-2 Selectivity

Indazole Substrate Base Solvent Alkylating Agent N-1 : N-2 Ratio Reference
3-Methyl-1H-indazole NaH THF n-Pentyl bromide >99 : 1 [17]
1H-indazole-3-carboxylate NaH THF n-Pentyl bromide >99 : 1 [2][5]
1H-indazole-3-carboxylate Cs₂CO₃ DMF n-Pentyl bromide 1.4 : 1 [5][18]
1H-indazole K₂CO₃ DMF Isobutyl bromide 58 : 42 [15][16]

| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 4 : 96 |[1][5][11] |

Problem 2: I need to synthesize the N-2 alkylated isomer, but my reaction favors N-1.

Targeting the often less stable N-2 isomer requires conditions that favor kinetic control and override the thermodynamic preference for N-1.

Root Cause Analysis & Solution Workflow:

G cluster_0 Troubleshooting: Poor N-2 Selectivity cluster_1 Strategy 1: Shift to Kinetic Control cluster_2 Strategy 2: Acid-Catalyzed Methods cluster_3 Strategy 3: Directed C-H Functionalization start Major N-1 Product Formed cond1 Use Weak Base in Polar, Protic/Coordinating Solvent start->cond1 Initial Approach cond2 Use Non-Nucleophilic Acid start->cond2 Alternative for Specific Electrophiles cond3 Consider Metal Catalysis start->cond3 For Arylation/Specialized Alkylation prot1 Implement Protocol 2: Cs₂CO₃ in DMF or Mitsunobu Conditions cond1->prot1  Favors attack at more nucleophilic/ less hindered N-2 site. success Desired N-2 Product Isolated prot1->success High N-2 Selectivity Achieved prot2 Implement Protocol 3: TfOH with Diazo Compounds or Trichloroacetimidates cond2->prot2  Protonation activates substrate;  N-2 attack is kinetically favored. prot2->success High N-2 Selectivity Achieved prot3 Use Rh(II) or Cu(I) Catalysis for N-2 Arylation/Alkylation cond3->prot3 prot3->success High N-2 Selectivity Achieved

Caption: Decision workflow for improving N-2 selectivity.

Detailed Solutions:

  • Solution 2.1: Use a Weak Base in a Polar Coordinating Solvent.

    • Causality: Conditions like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) do not form the same tight ion pairs as NaH/THF. The dissociation of the base and the solvation of the cation by DMF create a "freer" indazolide anion. In this state, the N-2 position, being less sterically hindered and often more nucleophilic, can attack the electrophile faster, leading to the kinetic product.

    • Mitsunobu Reaction: The Mitsunobu reaction is also known to favor N-2 alkylation, showing a strong preference for the kinetic product.[2][3]

  • Solution 2.2: Employ Acid-Catalyzed Alkylation.

    • Causality: A modern and highly effective strategy involves using a strong, non-nucleophilic acid like trifluoromethanesulfonic acid (TfOH) with specific electrophiles such as diazo compounds or alkyl 2,2,2-trichloroacetimidates.[12][19][20] The acid protonates the alkylating agent precursor, which then delivers the alkyl group. The transition state for attack by the N-2 nitrogen is significantly lower in energy than for N-1 attack, leading to exceptional N-2 selectivity (often >99:1).[13][19]

    • Experimental Protocol 2: Selective N-2 Alkylation (TfOH/Trichloroacetimidate Method) [12]

      • To a solution of the 1H-indazole (1.0 equiv.) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) at 0 °C, add trifluoromethanesulfonic acid (TfOH, 0.1 equiv.) dropwise.

      • Allow the reaction to stir at room temperature or heat (e.g., 60-80 °C) until the starting material is consumed (monitor by LC-MS).

      • Cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

      • Extract the product with an organic solvent (e.g., CH₂Cl₂), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

      • Purify by flash column chromatography.

  • Solution 2.3: Consider Transition Metal Catalysis.

    • Causality: For N-2 arylation, methods using copper or rhodium catalysts have been developed.[21][22][23] For instance, Rh(II)-catalyzed reactions of indazoles with diazonaphthoquinones proceed with high N-2 selectivity via a proposed nucleophilic addition to a metal-carbene intermediate followed by a 1,5-hydride shift.[21]

Problem 3: My substrate has difficult electronic or steric properties, and standard methods are failing. When should I use a protecting group?

When direct alkylation methods fail to provide the desired selectivity, a protecting group strategy becomes an invaluable tool.

  • When to Use:

    • To Force N-2 Alkylation: This is the most common reason. By protecting the more reactive N-1 position, you force subsequent alkylation to occur exclusively at N-2.

    • To Enable C-3 Functionalization: Protecting the N-2 position can facilitate directed metallation and subsequent functionalization at the C-3 position.[12][24]

  • Choosing a Protecting Group:

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): An excellent choice for directing N-2 alkylation. SEM-Cl reacts selectively at the N-2 position under specific basic conditions.[12][25] After protecting N-2 with SEM, the N-1 position can be deprotonated and alkylated. The SEM group can then be removed with fluoride (TBAF) or acid.[12][25]

    • tert-Butyloxycarbonyl (Boc): A versatile group that can be introduced using (Boc)₂O. While it can sometimes give mixtures upon introduction, the resulting N-1 Boc-indazole is a stable intermediate for subsequent reactions. It is easily removed with acid (e.g., TFA).[25]

    • Benzyl (Bn): Introduced with benzyl bromide (BnBr) and a base. It is stable to many reaction conditions and can be removed by hydrogenolysis (H₂, Pd/C).[25]

Workflow for N-1 Alkylation via an N-2 Protecting Group Strategy:

G Indazole 1H-Indazole Protect Protect N-2 (e.g., SEM-Cl) Indazole->Protect N2_Protected N-2 Protected Indazole Protect->N2_Protected Alkylate Alkylate N-1 (e.g., NaH, R-X) N2_Protected->Alkylate N1_Alkyl_N2_Protected N-1 Alkyl, N-2 Protected Indazole Alkylate->N1_Alkyl_N2_Protected Deprotect Deprotect N-2 (e.g., TBAF) N1_Alkyl_N2_Protected->Deprotect Final_Product Pure N-1 Alkylated Indazole Deprotect->Final_Product

Sources

Troubleshooting

Scaling up the synthesis of indazole derivatives without compromising purity

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to advancing indazole-containing molecules from the bench...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to advancing indazole-containing molecules from the bench to production. We understand that scaling up chemical syntheses introduces complexities that can compromise purity and yield. This resource provides in-depth, field-proven insights, troubleshooting guides, and robust protocols to navigate these challenges effectively. Our focus is not just on what to do, but why you're doing it, ensuring a deep, causal understanding of the process chemistry at scale.

PART 1: Core Scale-Up & Purity Challenges

Scaling the synthesis of indazoles, a privileged scaffold in medicinal chemistry, presents a critical challenge: maintaining the high purity achieved at the lab scale.[1] As batch sizes increase, issues that were negligible in a round-bottom flask can become process-defining problems. This section addresses the most common hurdles encountered during scale-up.

The N1 vs. N2 Regioselectivity Dilemma

Perhaps the most frequent and persistent purity issue in indazole chemistry is the control of regioselectivity during N-alkylation or N-arylation. The indazole core possesses two nucleophilic nitrogen atoms, and alkylation often yields a mixture of the desired N1 and undesired N2 isomers.[2][3] On a small scale, these isomers can be separated by column chromatography, but this method is often economically and practically unfeasible for multi-kilogram production.[4][5]

Causality: The ratio of N1 to N2 products is governed by a delicate balance of thermodynamic and kinetic control, heavily influenced by the reaction conditions.[6]

  • Thermodynamic Product (N1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][7] Conditions that allow for equilibrium between the isomers will favor the N1 product.

  • Kinetic Product (N2): The N2 position can be more sterically accessible or electronically favored under certain conditions, leading to its formation as the kinetic product.[5]

Reaction Hotspots and Impurity Formation

Many classical indazole syntheses, such as the Jacobson synthesis involving diazotization, are highly exothermic.[8][9]

  • The Problem at Scale: In a large reactor, the surface-area-to-volume ratio decreases dramatically. Heat generated in the center of the reactor cannot dissipate efficiently, leading to localized "hotspots." These high-temperature zones can accelerate side reactions, promote decomposition of reagents or products, and lead to a complex and difficult-to-purify impurity profile.[8] For instance, higher temperatures during some indazole syntheses have been shown to decrease yields due to an increase in side reactions.[10]

Mixing, Mass Transfer, and Byproduct Generation

The yield and selectivity of a chemical reaction are dictated by the relative rates of the desired reaction versus undesired side reactions. These rates depend on the local concentrations of reactants.[11]

  • The Problem at Scale: Inefficient mixing in a large vessel can create areas of high reactant concentration, particularly at the point of addition. If the rate of the side reaction is faster than the rate of mixing, impurities will form. This is a common issue in fast, competitive reactions. Improving mixing can significantly enhance reaction selectivity and, therefore, product purity.[12][13]

Work-up Woes: Phase Separation and Emulsions

Liquid-liquid extraction is a cornerstone of purification. However, scaling up a work-up can introduce significant physical challenges.

  • The Problem at Scale: Emulsions or poor phase separations, which are easily managed in a lab-scale separatory funnel, can lead to hours of downtime, loss of valuable product into rag layers, and significant operational inefficiency in a multi-hundred-liter reactor.[14] These issues can be exacerbated by subtle changes in solvent composition or the presence of particulate matter.

PART 2: Troubleshooting Guides & FAQs

This section is formatted in a practical Q&A style to directly address specific problems you may encounter during your scale-up campaigns.

FAQ 1: Controlling N1/N2 Regioselectivity

Question: My N-alkylation reaction gives a 1:1 mixture of N1 and N2 isomers. Chromatography is not an option for my 5 kg target. How can I improve the selectivity?

Answer: This is a classic indazole scale-up problem. Achieving selectivity requires manipulating the kinetic vs. thermodynamic control pathways. Your choice of base and solvent is the most powerful tool.

Troubleshooting Steps:

  • Analyze Your System: Is your desired product the N1 or N2 isomer? The strategy will differ accordingly. The N1 isomer is typically the thermodynamically favored product.[6]

  • For Selective N1-Alkylation (Thermodynamic Control):

    • Use a Strong, Hindered Base in a Non-Polar Solvent: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a highly effective system for promoting N1-alkylation.[7]

    • Causality: NaH, a non-coordinating base, deprotonates the indazole. In a less polar solvent like THF, the resulting sodium indazolide can form a chelated intermediate, particularly if there is a coordinating group at the C3 position (like an ester). This chelation sterically blocks the N2 position, directing the alkylating agent to N1.[6]

  • For Selective N2-Alkylation (Kinetic Control):

    • Use Acidic Conditions or Specific Catalysts: Under mild acidic conditions (e.g., using trifluoromethanesulfonic acid), alkylation can be directed selectively to the N2 position.[5] Quantum mechanics (QM) analyses suggest that while the 1H-tautomer is more stable, the reaction energy barrier for alkylation of the 2H-tautomer (at the N2 position) is significantly lower, thus favoring this pathway under kinetic control.[15]

    • Mitsunobu Conditions: The Mitsunobu reaction (using DEAD or DIAD and PPh₃) often shows a strong preference for producing the N2-isomer.[7]

  • Perform a Solvent and Base Screen: As demonstrated in process development studies, a systematic screen is invaluable. For example, a typical alkylation of methyl 5-bromo-1H-indazole-6-carboxylate with isobutyl bromide using K₂CO₃ in DMF at 120 °C resulted in a 58:42 mixture of N1:N2 isomers.[2][16] A switch to a different system could dramatically shift this ratio.

Data Snapshot: Impact of Base & Solvent on N-Alkylation

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
Methyl 5-bromo-1H-indazole-6-carboxylateIsobutyl bromideK₂CO₃DMF58 : 42[2],[16]
1H-Indazolen-Pentyl bromideNaHTHF>99 : 1[17]
1H-Indazolen-Pentyl bromideCs₂CO₃DMF1.5 : 1[17]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4 : 96[7]

Workflow for Optimizing Regioselectivity

G start Problem: Poor N1/N2 Selectivity target Define Target: N1 or N2 Isomer? start->target n1_path Target: N1 (Thermo. Product) target->n1_path N1 n2_path Target: N2 (Kinetic Product) target->n2_path N2 cond_n1 Screen Conditions: 1. Base: NaH, KHMDS 2. Solvent: THF, Dioxane n1_path->cond_n1 cond_n2 Screen Conditions: 1. Acidic (TfOH) 2. Mitsunobu (DEAD/PPh3) 3. Base/Solvent: Cs2CO3/DMF n2_path->cond_n2 temp_n1 Allow Equilibration: Consider higher temp or longer reaction time cond_n1->temp_n1 analysis Analyze Ratio (LCMS, NMR) temp_n1->analysis temp_n2 Maintain Kinetic Control: Low temperature, short reaction time cond_n2->temp_n2 temp_n2->analysis end Optimized, Scalable Protocol analysis->end

Decision workflow for tackling N-alkylation regioselectivity.
FAQ 2: Reaction Exotherms and Runaway Reactions

Question: My synthesis involves a Jacobson-style cyclization. The lab-scale reaction at 0°C was fine, but I'm concerned about thermal safety on a 100 L scale. What should I do?

Answer: Your concern is valid and demonstrates good process safety awareness. The diazotization step is notoriously exothermic and can produce unstable intermediates.[8] Scaling this requires rigorous engineering and procedural controls.

Troubleshooting & Mitigation Strategy:

  • Thermal Hazard Assessment (Mandatory): Before any scale-up, perform reaction calorimetry using a tool like a Differential Scanning Calorimeter (DSC) or a reaction calorimeter (e.g., RC1). This will quantify the heat of reaction (ΔHrxn) and determine the maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for safe scale-up.[8]

  • Control Reagent Addition Rate: The rate of heat generation is directly proportional to the rate of reagent addition. Implement a slow, controlled addition of the nitrosating agent (e.g., NaNO₂) via a dosing pump. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature never exceeds the defined safe limit (e.g., 5°C).

  • Improve Heat Transfer:

    • Reactor Choice: Use a jacketed reactor with a high-performance heat transfer fluid and ensure turbulent flow for efficient heat exchange.

    • Dilution: Increasing the solvent volume can increase the thermal mass of the system, helping to absorb the heat generated. However, this impacts process mass intensity (PMI), so it's a trade-off.

  • Consider a Flow Chemistry Approach: For highly energetic or unstable intermediates, transitioning to a continuous flow reactor is a modern and powerful solution. The small internal volume of the reactor at any given moment drastically reduces the risk of a thermal runaway, enabling reactions that are too hazardous for large-batch processing.[18][19][20]

FAQ 3: My Product Purity Drops After Work-up

Question: The in-process LCMS of my reaction mixture shows >98% purity, but after aqueous work-up and extraction, the purity drops to 85% with several new impurity peaks. What's happening?

Answer: This strongly suggests that your product or an intermediate is unstable to the work-up conditions. The acidic or basic aqueous solutions used for washing are common culprits.

Troubleshooting Steps:

  • Stability Test: Before your next run, take a small aliquot of the final, high-purity reaction mixture. Split it into three vials.

    • Vial 1: Add the acidic solution used in your work-up (e.g., 1M HCl).

    • Vial 2: Add the basic solution used in your work-up (e.g., sat. NaHCO₃).

    • Vial 3: Control (add only the organic solvent).

    • Stir all for 1-2 hours and re-analyze by LCMS. This will pinpoint if acid or base is causing the degradation.

  • Modify the Work-up:

    • If Acid-Labile: Replace acidic washes with washes using buffered solutions or simply brine and water.

    • If Base-Labile: Avoid caustic washes. Use mild bases like dilute sodium bicarbonate if necessary, or opt for brine/water washes.

  • Minimize Contact Time: If a pH adjustment is unavoidable, minimize the contact time. Cool the mixture during the wash and separate the phases as quickly as possible.

  • Consider an Alternative Purification: If the product is highly sensitive, avoiding an aqueous work-up altogether may be necessary. Consider a direct crystallization from the reaction mixture after filtering off any salts, or a solvent swap followed by crystallization.

FAQ 4: Persistent Impurities After Crystallization

Question: I've developed a crystallization protocol to remove the N2-isomer, but a key process impurity remains at a 2-3% level, and further recrystallization doesn't improve it. How can I remove it?

Answer: This is a common and frustrating problem. When an impurity co-crystallizes with the product, simple recrystallization is ineffective. This often happens when the impurity has a very similar structure to the product.

Troubleshooting Crystallization:

  • Identify the Impurity: First, you must identify the structure of the persistent impurity. This is critical. Techniques like LC-MS/MS or isolation and NMR are necessary. For example, in the synthesis of the indazole-containing drug Pazopanib, several process-related impurities have been identified, including regioisomers and compounds arising from side-reactions of key intermediates.[11][12][21]

  • Understand the Incorporation Mechanism: Impurities can be incorporated into a crystal lattice as a solid solution (substitutional impurity) or can be adsorbed onto the crystal surface. A structured workflow can help identify the mechanism.[22]

  • Change the Solvent System: The solubility profiles of the product and impurity are key. A different solvent or a mixed-solvent system can alter the relative solubilities and the crystal packing, potentially excluding the impurity from the lattice. A patent for separating indazole isomers specifically highlights the utility of mixed solvents (e.g., ethanol/water) to achieve high purity (>99%) where single solvents fail.[5]

  • Slurry Resuspension: If the impurity is primarily adsorbed on the crystal surface, a slurry in a solvent where the product has very low solubility can be effective. Agitating the crystals in this solvent can wash the impurity from the surface without dissolving a significant amount of the product.[22]

  • Reactive Crystallization/pH Swing: If the impurity has a different acidity or basicity than the product, you can exploit this. Dissolve the mixture and adjust the pH to selectively precipitate either the product or the impurity. For example, if your indazole product is less basic than an amine-containing impurity, you could carefully add acid to protonate and solubilize the impurity while crystallizing the desired product.

PART 3: Scalable Experimental Protocols

These protocols are provided as robust starting points. They must be adapted and optimized for your specific substrate and equipment. Always perform a thorough safety assessment before implementing any protocol at scale.

Protocol 1: Gram-Scale, N1-Selective Indazole Alkylation (Thermodynamic Control)

This protocol is adapted from a demonstrated 100g scale synthesis and is designed for high N1-selectivity, avoiding the need for chromatography.[2][4]

Reaction Scheme: Indazole + Isobutyraldehyde --(pTSA)--> Intermediate Enamine Intermediate Enamine + H₂, Pt/C --> N1-Isobutyl-Indazole

Step-by-Step Methodology:

  • Reaction Setup (Enamine Formation):

    • To a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and Dean-Stark trap, charge methyl 5-bromo-1H-indazole-6-carboxylate (100 g, 1.0 equiv).

    • Add toluene (500 mL) and p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 equiv).

    • Begin stirring and heat the mixture to reflux (~110°C).

    • Slowly add isobutyraldehyde (3.0 equiv) over 1 hour via syringe pump.

    • Continue to heat at reflux, collecting water in the Dean-Stark trap for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) via LCMS.

  • Work-up and Solvent Swap:

    • Cool the reaction mixture to 50°C.

    • Add triethylamine (Et₃N, 2.0 equiv) to neutralize the pTSA. Causality: The addition of Et₃N is critical to prevent the reversion of the product enamine back to starting materials upon cooling and concentration.[4]

    • Concentrate the mixture under reduced pressure to remove toluene.

  • Hydrogenation (N1-Alkylation):

    • To the crude enamine residue, add a fresh portion of toluene (500 mL) and 5% Platinum on Carbon (Pt/C, 1.3 mol%, 50% wet).

    • Pressurize the reactor with hydrogen gas (H₂) to 40 psi.

    • Heat the mixture to 30°C and stir vigorously for 12-18 hours, or until IPC confirms complete conversion. Causality: Metal-catalyzed hydrogenations are highly scalable and efficient. Pt/C was found to be the most active catalyst for this reduction while minimizing dehalogenation side reactions.[2]

  • Isolation and Purification:

    • Cool the reaction to room temperature and carefully vent the hydrogen.

    • Filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with toluene.

    • Concentrate the combined filtrates under reduced pressure to yield the crude product.

    • Purify by recrystallization from an appropriate solvent system (e.g., isopropanol/water) to afford the pure N1-alkylated indazole. Expected yield: ~70-80%.

Protocol 2: Scalable Purification of N1/N2 Isomers via Recrystallization

This protocol provides a general workflow for separating N1 and N2 isomers when a reaction could not be optimized for selectivity, based on patented industrial methods.[5]

Workflow for Purification

G start Crude Mixture of N1/N2 Isomers solv_screen Solvent Screen (Small Scale): Test single & mixed solvents (e.g., EtOH, IPA, Acetone, Water, Heptane) start->solv_screen find_solv Identify System Where: - One isomer is soluble - Other isomer is sparingly soluble solv_screen->find_solv path1 Path A: Isolate Less Soluble Isomer find_solv->path1 path2 Path B: Isolate More Soluble Isomer find_solv->path2 dissolve Dissolve crude mixture in minimum hot solvent path1->dissolve cool Cool slowly to crystallize the less soluble isomer dissolve->cool filtrate1 Filter and collect pure crystals of less soluble isomer cool->filtrate1 mother_liquor Mother Liquor (Enriched in more soluble isomer) filtrate1->mother_liquor end_product Isolated Pure N1 and N2 Isomers filtrate1->end_product slurry Slurry crude mixture in cold solvent path2->slurry dissolve_imp Stir to dissolve the more soluble isomer slurry->dissolve_imp filtrate2 Filter to remove insoluble (less soluble) isomer dissolve_imp->filtrate2 concentrate Concentrate filtrate and recrystallize to get pure more soluble isomer filtrate2->concentrate concentrate->end_product

General workflow for separating N1/N2 isomers by crystallization.

Step-by-Step Methodology (Example: Ethanol/Water System):

  • Solvent Screening: On a small scale (~100 mg), determine the solubility of your crude mixture in various solvents (ethanol, isopropanol, acetone, etc.) at room temperature and at reflux. Test mixed-solvent systems. The goal is to find a system where one isomer crystallizes cleanly upon cooling, leaving the other in the mother liquor.

  • Large-Scale Crystallization:

    • Charge the crude N1/N2 isomer mixture (e.g., 1 kg) to a suitable glass-lined reactor.

    • Add the chosen primary solvent (e.g., Ethanol, 2.5 L) and heat the mixture to dissolve the solids completely (e.g., 75-80°C).

    • Once a clear solution is obtained, slowly add the anti-solvent (e.g., Water, 1.8 L) while maintaining the temperature. Keep adding until slight turbidity persists.

    • If needed, add a small amount of the primary solvent back to regain a clear solution.

  • Controlled Cooling & Isolation:

    • Cool the solution slowly and in a controlled manner (e.g., 10°C/hour) to promote the growth of large, pure crystals. Rapid cooling traps impurities.

    • Hold at the final temperature (e.g., 0-5°C) for several hours to maximize yield.

    • Isolate the crystals by filtration (e.g., using a Nutsche filter/dryer).

    • Wash the filter cake with a cold mixture of the recrystallization solvents.

    • Dry the crystals under vacuum to a constant weight.

  • Analyze Purity: Check the purity of the isolated crystals and the mother liquor by HPLC or NMR to confirm the separation efficiency. The second isomer can often be recovered from the mother liquor by concentration and a second, separate crystallization.

References

  • Synthesis and characterization of four process impurities in pazopanib. Pharmazie, 73(9), 494-497. (2018). [Link]

  • Pazopanib EP Impurities & USP Related Compounds. SynThink. [Link]

  • Process-Related Impurities of Pazopanib. ACS Omega, 4(7), 12841-12848. (2019). [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(4), 833-838. (2011). [Link]

  • Pazopanib-impurities. Pharmaffiliates. [Link]

  • Gram-scale synthesis of 1H-indazole 2a. ResearchGate. (2016). [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. (2024). [Link]

  • Davis–Beirut reaction. Wikipedia. [Link]

  • A novel process for preparation of pazopanib hydrochloride.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022). [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. (2024). [Link]

  • Method for separating and purifying substituted indazole isomers.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2276-2289. (2019). [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2276–2289. (2019). [Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. (2024). [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.org. (2019). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (2024). [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. (2011). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4936. (2021). [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2776-2789. (2010). [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. (2021). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1949. (2021). [Link]

  • Recrystallization Issues. Reddit. (2023). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1949. (2021). [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. (2024). [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9600-9614. (2012). [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2118-2126. (2020). [Link]

Sources

Optimization

Overcoming poor solubility of indazole intermediates in organic synthesis

Welcome to the technical support center for synthetic chemists. This guide is designed to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering poor solubility wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering poor solubility with indazole intermediates. The unique electronic and structural properties of the indazole scaffold, while valuable in medicinal chemistry, frequently lead to challenges in reaction homogeneity, purification, and yield.[1][2][3] This resource combines foundational principles with field-proven troubleshooting protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my indazole intermediates have such poor solubility in common organic solvents?

A: The poor solubility of many indazole derivatives stems from a combination of factors inherent to their bicyclic aromatic structure. The planar, rigid nature of the fused ring system promotes efficient crystal lattice packing (π-π stacking), which can make it energetically difficult for solvent molecules to break apart the solid state. Furthermore, the presence of the pyrrolic-type N-H proton allows for strong intermolecular hydrogen bonding, creating a network that resists solvation.[4] Unsubstituted indazole, for instance, is noted for its insolubility in water, ether, and alcohol.[4]

Q2: My reaction has stalled, and I see solid material. Is it my starting material or product? How can I be sure solubility is the issue?

A: This is a classic "chicken or egg" problem in process chemistry. The solid could be your unreacted, poorly soluble starting material, or it could be your product precipitating as it forms.

  • Initial Diagnosis: Take a small aliquot of the supernatant (the liquid portion) and analyze it by TLC or LC-MS.

    • If you see a high concentration of starting material and little to no product, your starting material's solubility is likely the limiting factor.

    • If you see product in the liquid but also have a significant amount of solid, your product's solubility is the issue. It's precipitating upon formation, which can encapsulate the catalyst or unreacted starting material, effectively halting the reaction.

Q3: Can I just add more solvent to get everything to dissolve?

A: While tempting, simply increasing the solvent volume (i.e., decreasing concentration) is often an inefficient solution. It can significantly slow down reaction kinetics, especially for bimolecular reactions, requiring longer reaction times or higher temperatures. It also creates a larger volume to handle during work-up and purification, which is problematic for scale-up. A more strategic approach, such as changing the solvent system entirely, is usually more effective.

Q4: Is heating the reaction mixture always a good first step?

A: Heating can be effective, as most compounds exhibit increased solubility at higher temperatures. However, this approach carries risks. You must consider the thermal stability of your reactants, intermediates, reagents, and the final product. Indazole scaffolds and their precursors can be susceptible to degradation or side reactions at elevated temperatures.[5] Always run a small-scale stability test by heating your isolated intermediate in the chosen solvent and monitoring for decomposition by TLC or LC-MS before applying heat to a large-scale reaction.

Q5: Which solvents are generally the best starting points for indazoles?

A: There is no single "best" solvent, as solubility is highly dependent on the specific substitution pattern of your indazole intermediate. However, good empirical starting points are polar aprotic solvents, which are effective at disrupting the intermolecular forces common to indazoles.

  • Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving highly crystalline, polar heterocycles.[5][6]

  • Often Useful: Tetrahydrofuran (THF) and 1,4-Dioxane are good mid-polarity options.

  • Consider with Caution: While alcohols like ethanol or butanol are used in some indazole syntheses, their hydrogen-bonding nature can sometimes compete with the desired solvation of the indazole N-H.[4][7] Chlorinated solvents like dichloromethane (DCM) may be effective for less polar derivatives.[8]

In-Depth Troubleshooting Guides

When simple heating or solvent swapping fails, a more systematic approach is necessary. The following guides provide detailed protocols and the rationale behind them.

Workflow for Troubleshooting Indazole Solubility

Before diving into specific techniques, it's helpful to have a logical workflow. The following diagram outlines a systematic process for diagnosing and solving solubility issues.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Validation A Reaction Stalls & Precipitate Forms B Analyze Supernatant (TLC / LC-MS) A->B C Identify Limiting Species (Starting Material vs. Product) B->C D Solvent & Condition Optimization C->D First Line E pH Modification D->E If Ineffective H Solvent Screening Co-solvent Systems Temperature Study D->H F Chemical Modification E->F For Persistent Issues I Add Acid/Base (if compatible) E->I G Advanced Strategies F->G For Highly Recalcitrant Cases J Introduce/Change Protecting Group F->J K Use Temporary Solubilizing Tag G->K L Run Small Scale Test Confirm Stability & Yield H->L I->L J->L K->L

Caption: A systematic workflow for addressing poor solubility.

Guide 1: Systematic Solvent Screening & Co-Solvent Systems

The Problem: You have identified a promising reaction, but it fails due to the poor solubility of a key intermediate in the initial solvent.

The Principle: No single solvent is perfect. A systematic screen identifies the best solvent or solvent mixture (co-solvent system) to maintain homogeneity. Co-solvents work by blending the properties of two or more solvents to fine-tune the polarity and hydrogen bonding characteristics of the medium, often achieving a solubilizing power greater than either individual solvent.[9][10]

Protocol: Small-Scale Solubility Test
  • Preparation: Weigh approximately 5-10 mg of your poorly soluble indazole intermediate into several small vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Cover a range of polarities.

  • Observation (Room Temp): Vigorously stir or sonicate each vial for 2-3 minutes. Observe and record which solvents achieve complete dissolution at room temperature.

  • Observation (Heated): For vials where the solid did not dissolve, gently heat to a target temperature (e.g., 60 °C, 80 °C) while stirring. Record the temperature at which dissolution occurs, if at all.

  • Stability Check: After identifying a solvent that provides good solubility, hold the solution at the intended reaction temperature for 1-2 hours. Re-analyze by TLC/LCMS to ensure no degradation has occurred.

  • Co-Solvent Testing: If no single solvent is ideal, try mixtures. For example, if your compound is slightly soluble in toluene but very soluble in DMF, test mixtures like 9:1, 4:1, and 1:1 Toluene:DMF to find the minimum amount of the polar aprotic solvent needed.

Data Presentation: Solvent Selection Table
Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)General Application for Indazoles
Polar Aprotic DMSO, DMF, NMP7.2, 6.4, 6.7189, 153, 202Excellent starting point. Good for dissolving polar, crystalline heterocycles.[5][6][11]
Ethers THF, 1,4-Dioxane4.0, 4.866, 101Good for moderately polar intermediates. THF is a common reaction solvent.[12]
Alcohols EtOH, n-BuOH5.2, 4.078, 118Used in some syntheses but can interfere via H-bonding.[7]
Hydrocarbons Toluene, Heptane2.4, 0.1111, 98Generally poor, but can be useful as the primary solvent in a co-solvent system.
Chlorinated DCM, Chloroform3.1, 4.140, 61Effective for less polar, more "greasy" indazole derivatives.

Data compiled from various sources, including[13].

Guide 2: pH Modification Strategies

The Problem: Your indazole intermediate is insoluble in a wide range of neutral organic solvents.

The Principle: The indazole nucleus is amphoteric.[14] The pyrazolic N-H is weakly acidic (pKa ≈ 13.9), while the pyridinic nitrogen is weakly basic (pKa of the conjugate acid ≈ 1.0).[14] By adding a small amount of a compatible acid or base, you can form an in situ salt. This ionic species is often dramatically more soluble in polar solvents than its neutral counterpart.

Workflow: pH Modification for Solubility

G Indazole Indazole (Neutral) Insoluble in Polar Solvents Protonated Indazolium Salt (Cationic) Soluble in Polar Solvents Indazole->Protonated + Acid (e.g., HCl, TFA) (if reaction tolerates acid) Deprotonated Indazolate Salt (Anionic) Soluble in Polar Solvents Indazole->Deprotonated + Base (e.g., K2CO3, DBU) (if reaction tolerates base)

Caption: Impact of pH on indazole ionization and solubility.

Protocol: Exploratory pH Adjustment
  • Select a Solvent: Choose a polar solvent (e.g., THF, Dioxane, DMF) in which your intermediate has at least minimal solubility.

  • Acid Test: In one vial, suspend your intermediate in the solvent. Add a compatible acid (e.g., a drop of methanolic HCl, or 0.1 equivalents of p-toluenesulfonic acid) and stir. Observe for dissolution.

  • Base Test: In a separate vial, suspend the intermediate. Add a compatible base (e.g., 1 equivalent of a non-nucleophilic organic base like DBU, or an inorganic base like K₂CO₃ if applicable) and stir. Observe for dissolution.

  • Reaction Compatibility Check: Crucially, ensure the chosen acid or base will not interfere with your desired reaction chemistry (e.g., by neutralizing a basic reagent, catalyzing a side reaction, or degrading a sensitive functional group).

  • Implementation: If a condition is successful, add the acid/base to the main reaction mixture before adding the poorly soluble intermediate to ensure it dissolves upon addition.

Guide 3: Chemical Modification with Protecting Groups

The Problem: The N-H group is the primary cause of insolubility due to strong hydrogen bonding, and pH modification is not compatible with the reaction.

The Principle: Masking the problematic N-H proton with a suitable protecting group can dramatically alter the molecule's physical properties.[15] A bulky or lipophilic protecting group disrupts the crystal packing and eliminates the key hydrogen bond donor site, often leading to a significant increase in solubility in common organic solvents.[16]

Common Protecting Groups for Indazole N-H and Their Impact on Solubility
Protecting GroupAbbreviationKey Features & RemovalImpact on Solubility
(2-Trimethylsilyl)ethoxymethyl SEMBulky silyl group. Removed with fluoride (TBAF) or acid (HCl).[17]Excellent. The bulk and lipophilicity significantly disrupt H-bonding and improve solubility in ethers and hydrocarbons.
t-Butoxycarbonyl BocCommon urethane protection. Removed with acid (TFA, HCl).Good. Increases lipophilicity and breaks H-bonding network.
Benzyl BnStable group. Removed by hydrogenolysis (H₂, Pd/C).Moderate to Good. Increases solubility in aromatic and chlorinated solvents.
Trityl TrVery bulky group. Labile to acid.Excellent. The large, propeller-like shape is highly effective at preventing crystal packing.
Protocol: Protecting Group Strategy
  • Select a Group: Choose a protecting group that is stable to your planned reaction conditions but can be removed orthogonally (i.e., without affecting other functional groups). The SEM group is particularly effective for directing subsequent C-3 lithiation if needed.[17]

  • Protect: Synthesize the N-protected indazole intermediate. This adds a step to your synthesis but may be unavoidable.

  • Confirm Solubility: Perform the small-scale solubility test (Guide 1) on the new, protected intermediate. You should observe a significant improvement.

  • React: Carry out your desired synthetic transformation on the soluble, protected intermediate.

  • Deprotect: Remove the protecting group in a final step to reveal the desired N-H indazole product.

References
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Zhao, D.-D., et al. (2018). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Current Organic Chemistry, 22(1). [Link]

  • Zhao, D.-D., et al. (2019). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Current Organic Chemistry, 23(1), 2-13. [Link]

  • Effect of various solvents on the synthesis of 1H- indazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The cleavable solubilizing‐tag strategies for chemical synthesis of D‐proteins. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central. [Link]

  • Effect of co-solvents on yields and processability. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2005). ResearchGate. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Introduction of solubilizing tag via Trt linkage for synthesis of hydrophobic proteins. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2021). PubMed Central. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. [Link]

  • Co-solvent to produce reactive intermediates from biomass. (n.d.). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PubMed Central. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2007). PubMed. [Link]

  • The improvement of two kinds of synthetic methods of indazoles. (2013). ResearchGate. [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). MDPI. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2023). LinkedIn. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2020). PubMed Central. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1996). ResearchGate. [Link]

  • Recent Advances in Crystallization control: An Industrial Perspective. (2014). ResearchGate. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2022). MDPI. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). IUPAC. Retrieved January 19, 2026, from [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003). ResearchGate. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1982). ntp.niehs.nih.gov. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Ethyl 5-amino-1H-indazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of Ethyl 5-amino-1H-indazole-3-carboxylate have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies to aid in further research and development.

The Indazole Core: A Privileged Scaffold in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for high-affinity binding to a diverse range of biological targets. The ethyl 5-amino-1H-indazole-3-carboxylate core, in particular, offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The amino group at the 5-position and the carboxylate at the 3-position are key functional groups that can be derivatized to modulate biological activity, solubility, and selectivity.

Anticancer Activity: A Comparative Analysis

Derivatives of the indazole scaffold have shown significant promise as anticancer agents, with several compounds entering clinical trials.[1] The primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of Ethyl 5-amino-1H-indazole-3-carboxylate derivatives is highly dependent on the nature and position of substituents. Studies on related indazole-3-amine derivatives have provided valuable insights into their structure-activity relationships (SAR).[1] For instance, the introduction of different substituents at the N-1 position and modifications of the amino and carboxylate groups have been explored to enhance cytotoxic activity against various cancer cell lines.

One study on a series of 1H-indazole-3-amine derivatives revealed that the introduction of a piperazine moiety at the 3-position, coupled with specific substitutions on the indazole ring, resulted in significant antiproliferative activity against the K562 chronic myeloid leukemia cell line.[1] Notably, compound 6o from this study, which features a piperazine-linked substituent, exhibited a potent inhibitory effect with an IC50 value of 5.15 µM against K562 cells and showed good selectivity over normal cells.[1]

Another study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate, a structurally related scaffold, demonstrated that the length of the alkyl chain at the N-1 position significantly influences anticancer activity. The derivative with a dodecyl chain (5e ) showed potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines with IC50 values of 0.737 µM and 1.194 µM, respectively.[2] This suggests that lipophilicity plays a crucial role in the anticancer efficacy of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected indazole and related derivatives against various human cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
6o 1H-indazole-3-amineComplex piperazine derivativeK562 (Leukemia)5.15[1]
A549 (Lung)> 40[1]
PC-3 (Prostate)12.31[1]
HepG2 (Liver)10.83[1]
5k 1H-indazole-3-amineMercapto acetamide derivativeHepG2 (Liver)3.32[1]
5e Ethyl 5-amino-1H-imidazole-4-carboxylateN-dodecylHeLa (Cervical)0.737 ± 0.05[2]
HT-29 (Colon)1.194 ± 0.02[2]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Ethyl 5-amino-1H-indazole-3-carboxylate derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value for each compound.

Caption: Workflow of the MTT assay for assessing cell viability.

Anti-inflammatory Activity: A Comparative Analysis

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with adverse effects. The indazole scaffold has been explored for the development of novel anti-inflammatory agents with potentially better safety profiles.

Structure-Activity Relationship (SAR) Insights

Research into N1-substituted 1H-indazole-3-ethyl carboxylates has demonstrated their potential as anti-inflammatory agents.[3] A study involving sixty-five new derivatives showed that substitutions at the N1 position with various aliphatic or aromatic acyl radicals, as well as the introduction of halogen or methyl groups at the 5- and 6-positions, significantly influenced their antiarthritic effects in rat models.[3] The ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as a particularly promising candidate with a favorable therapeutic index.[3]

A study on structurally similar ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also highlighted the anti-inflammatory potential of this class of compounds. Derivatives with a sulfonamidophenyl (3a ), phenylsulfonyl (3c ), and a substituted phenyl (3d ) at the N1 position exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model.[4][5]

Comparative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of selected indazole and pyrazole derivatives.

Compound IDCore StructureSubstituents% Inhibition of Paw Edema (at 3h)Ulcerogenic IndexReference
3a Ethyl-5-amino-1H-pyrazole-4-carboxylate4-sulfonamidophenyl at N1, 3-methylthio62.500.90[4][5]
3c Ethyl-5-amino-1H-pyrazole-4-carboxylatePhenylsulfonyl at N1, 3-methylthio60.411.12[4][5]
3d Ethyl-5-amino-1H-pyrazole-4-carboxylate4-chlorophenyl at N1, 3-methylthio58.331.05[4][5]
Diclofenac Sodium Standard NSAID-70.833.10[4][5]

Note: The percentage of inhibition of paw edema is a measure of the anti-inflammatory effect. A lower ulcerogenic index indicates a better gastrointestinal safety profile.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory environment for at least one week.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac Sodium), and test groups receiving different doses of the derivative compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: A Comparative Analysis

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of indazole derivatives is influenced by the nature of substituents on the indazole ring. Studies on indazole-3-carboxamide derivatives have shown that modifications at the carboxamide nitrogen can lead to compounds with significant antibacterial and antifungal properties.[6] For example, the introduction of various aliphatic and aromatic amines at this position has been explored.

While specific SAR studies on Ethyl 5-amino-1H-indazole-3-carboxylate derivatives for antimicrobial activity are limited in the provided search results, research on related 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives indicates that the presence of electron-donating groups like methoxy and methyl can enhance antifungal activity, particularly against Candida albicans.[7]

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected indazole-related derivatives.

CompoundCore StructureTarget MicroorganismMIC (µg/mL)Reference
Indazole-3-carboxamide derivative 1H-Indazole-3-carboxamideEscherichia coli62.5[6]
Staphylococcus aureus31.25[6]
Candida albicans125[6]
5-Nitro-indazole derivative 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideCandida albicans0.0155 (µmol/mL)[7]

Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of the test microorganism is added to each dilution. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading of Results: Visually inspect the plates for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Derivatives of Ethyl 5-amino-1H-indazole-3-carboxylate represent a versatile and promising scaffold for the development of new therapeutic agents. The available data clearly indicates their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships, though not fully elucidated for this specific core across all activities, highlight the importance of strategic modifications at the N-1, C-3, and C-5 positions to optimize biological activity and selectivity.

The experimental protocols provided in this guide offer a standardized framework for the evaluation of novel derivatives, ensuring the generation of reliable and comparable data. Further systematic exploration of the chemical space around the Ethyl 5-amino-1H-indazole-3-carboxylate core is warranted to identify lead compounds with enhanced potency, improved safety profiles, and novel mechanisms of action. This will undoubtedly contribute to the development of next-generation therapies for a range of diseases.

References

  • Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–333. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H -indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • Abdulla, A., Saparbaev, A., Tursun, K., Tohtas, D., Aisa, H. A., & Mamat, X. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Yadav, M., Mali, S. N., Sharma, B., Yasin, H., Pal, R., Matada, G. S. P., & Kapoor, A. (2024). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. Chemical Physics Impact, 8, 100705. [Link]

  • Thore, S. N., Gupta, V. H., & Choughule, M. B. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1233–S1239. [Link]

  • Abdelgawad, M. A., Omar, H. A., Youssif, B. G. M., Al-Wahaibi, L. H., Othman, S. A., Abou-Zied, H. A., Bräse, S., & Rabea, S. M. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 14(1), 1-20. [Link]

  • Thore, S. N., Gupta, V. H., & Choughule, M. B. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1233–S1239. [Link]

  • Ruiu, S., et al. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of medicinal chemistry, 56(13), 5515–5538. [Link]

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58. [Link]

  • Yadav, M., Mali, S. N., Sharma, B., Yasin, H., Pal, R., Matada, G. S. P., & Kapoor, A. (2024). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. Chemical Physics Impact, 8, 100705. [Link]

  • Onwudiwe, D. C., Enek, V. C., & Osonwa, U. E. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Serbian Chemical Society, 85(10), 1323–1338. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Al-Wahaibi, L. H., Othman, S. A., Abou-Zied, H. A., Bräse, S., Youssif, B. G. M., & Rabea, S. M. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC advances, 14(1), 1–20. [Link]

  • Khan, I., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 27(23), 8272. [Link]

Sources

Comparative

A Comparative Guide to the Kinase Inhibitory Activity of Indazole-Based Compounds

The indazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique bicyclic structure serves as a versatile template, allowing for subst...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique bicyclic structure serves as a versatile template, allowing for substitutions that can be fine-tuned to achieve high potency and selectivity against various kinase targets. This guide provides a comparative analysis of prominent indazole-based kinase inhibitors, focusing on their structure-activity relationships (SAR), inhibitory profiles, and the experimental methodologies used to characterize them.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1] The ATP-binding site of kinases has proven to be a highly "druggable" target. Indazole-based compounds have emerged as successful ATP-competitive inhibitors because their structure can effectively mimic the purine core of ATP, establishing key hydrogen bond interactions within the kinase hinge region. The true strength of the indazole scaffold lies in its capacity for chemical modification at multiple positions, which allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.[2]

Comparative Kinase Inhibition Profiles

To illustrate the therapeutic utility of the indazole core, we will compare two FDA-approved, indazole-containing drugs: Axitinib and Pazopanib . Both are multi-kinase inhibitors primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of tumor angiogenesis.[3][4]

Axitinib is recognized for its high potency and selectivity against VEGFRs.[5] In contrast, Pazopanib exhibits a broader kinase inhibition profile, with significant activity against other kinases like Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[5] This difference in selectivity has implications for their therapeutic applications and side-effect profiles.[6]

Below is a table summarizing the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of key oncogenic kinases.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)Primary Cellular Function
VEGFR-1 0.110Angiogenesis, Endothelial Cell Migration
VEGFR-2 0.230Angiogenesis, Vascular Permeability
VEGFR-3 0.1 - 0.347Lymphangiogenesis
PDGFR-α 1.671Cell Growth, Proliferation, Angiogenesis
PDGFR-β 1.684Cell Growth, Proliferation, Angiogenesis
c-Kit 1.774Cell Survival, Proliferation
FGFR-1 2.6140Cell Proliferation, Differentiation

Data compiled from multiple sources. Absolute IC50 values can vary based on assay conditions.[5][7]

Expert Interpretation: The sub-nanomolar potency of Axitinib against all three VEGFR isoforms underscores its design as a highly targeted anti-angiogenic agent. Pazopanib's broader spectrum, while still potent against VEGFRs, suggests it may be effective in tumors where multiple signaling pathways are co-activated.[6] The choice between these agents can therefore depend on the specific genetic makeup of a patient's tumor.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of indazole derivatives are heavily influenced by the nature and position of substituents on the indazole ring.[2]

  • Substitution at N1 vs. N2: The position of substitution on the indazole nitrogen can significantly impact kinase binding. For many inhibitors, including Axitinib, the N1 position remains unsubstituted to allow for a crucial hydrogen bond donation to the kinase hinge region.

  • Substituents at the 3-position: This position is often used to introduce moieties that extend into the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance selectivity or improve physicochemical properties.[8]

  • Substituents on the Phenyl Ring (Positions 4-7): Modifications at these positions can influence interactions with the hydrophobic regions of the ATP binding site. For example, the strategic placement of methoxy or halogen groups can significantly enhance potency.[2]

The VEGFR Signaling Axis: A Key Target

The primary target for both Axitinib and Pazopanib is the VEGFR signaling pathway. This pathway is a central regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] VEGF ligands secreted by tumor cells bind to VEGFRs on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival.[10][11]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC Activates RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLC->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Indazole Indazole Inhibitors (e.g., Axitinib) Indazole->VEGFR Inhibits Dimerization & Phosphorylation

Caption: VEGFR signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values presented in the comparative table, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that quantifies kinase activity by measuring ATP consumption.[12][13]

Principle: Kinase activity depletes ATP in the reaction. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[1]

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP solution

  • Indazole-based inhibitor (e.g., Axitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare serial dilution of indazole inhibitor in DMSO B 2. Dispense inhibitor or DMSO (control) into wells A->B C 3. Add kinase enzyme to all wells. Incubate 10 min. B->C D 4. Initiate reaction by adding Substrate/ATP mixture C->D E 5. Incubate at 30°C for 60 minutes D->E F 6. Stop reaction and deplete unused ATP by adding ATP detection reagent E->F G 7. Incubate at room temp for 30 minutes F->G H 8. Measure luminescence on a plate reader G->H I 9. Plot data and calculate IC50 value H->I

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase Addition: Add 10 µL of a solution containing the kinase in assay buffer to each well. Allow a 10-minute pre-incubation at room temperature to facilitate inhibitor binding to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP in assay buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding 20 µL of the luminescence-based ATP detection reagent to each well.

  • Signal Development: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a compatible plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to controls. The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve.

Causality and Validation: The pre-incubation step (Step 3) is crucial for inhibitors that may have a slow on-rate, ensuring they reach equilibrium with the kinase before the reaction starts.[13] Using an ATP concentration near the Km value ensures the assay is sensitive to competitive inhibitors. The entire protocol is validated by including a known potent inhibitor as a positive control, ensuring the assay performs as expected.[13]

Conclusion

Indazole-based compounds, exemplified by potent drugs like Axitinib and Pazopanib, are a testament to the power of scaffold-based drug design. Their success stems from the indazole core's ability to anchor within the kinase ATP-binding site, while allowing for diverse chemical modifications to achieve desired potency and selectivity profiles.[2][14] A thorough understanding of their comparative activities, underpinned by robust biochemical assays, is critical for researchers and drug developers aiming to create the next generation of targeted kinase inhibitors.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. MDPI.
  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR P
  • A Head-to-Head In Vitro Comparison of Pazopanib and Axitinib for Cancer Research. Benchchem.
  • The VEGF signaling pathway in cancer: the road ahead.
  • VEGF Signaling in Cancer Tre
  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward.
  • Concise Drug Review: Pazopanib and Axitinib.
  • A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile. Benchchem.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Kinase assays. BMG LABTECH.
  • Concise drug review: pazopanib and axitinib. PubMed.
  • EPND-12. TYROSINE KINASE INHIBITORS AXITINIB, IMATINIB AND PAZOPANIB ARE SELECTIVELY POTENT IN EPENDYMOMA.

Sources

Validation

A Head-to-Head Comparison of Synthetic Methods for Ethyl 5-amino-1H-indazole-3-carboxylate: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic building blocks is paramount. Ethyl 5-amino-1H-indazole-3-carboxylate is a valuable scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic building blocks is paramount. Ethyl 5-amino-1H-indazole-3-carboxylate is a valuable scaffold in medicinal chemistry, serving as a crucial intermediate in the development of various therapeutic agents. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

This document is structured to provide a comprehensive and practical overview, enabling informed decisions in the selection of a synthetic strategy tailored to specific research and development needs.

Method 1: The Japp-Klingemann Reaction followed by Nitro Group Reduction

This classical and widely applicable two-step approach involves the initial construction of the indazole ring system with a nitro group at the 5-position via the Japp-Klingemann reaction, followed by a straightforward reduction to the desired 5-amino functionality.

Step 1: Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[1] In this context, it provides a direct route to the indazole-3-carboxylate core. The reaction proceeds through the coupling of a diazonium salt, generated from 4-nitro-2-aminotoluene, with a β-ketoester, such as ethyl 2-methylacetoacetate. The resulting intermediate undergoes cyclization to form the indazole ring.

Reaction Mechanism:

The reaction is initiated by the diazotization of an aromatic amine. The resulting diazonium salt then acts as an electrophile, attacking the enolate of the β-ketoester. The subsequent intramolecular cyclization, followed by elimination, leads to the formation of the aromatic indazole ring system.

Japp_Klingemann_Mechanism cluster_diazotization Diazotization cluster_coupling_cyclization Coupling and Cyclization 4_nitro_2_aminotoluene 4-Nitro-2-aminotoluene diazonium_salt Diazonium Salt 4_nitro_2_aminotoluene->diazonium_salt NaNO2, HCl azo_intermediate Azo Intermediate diazonium_salt->azo_intermediate Coupling beta_ketoester Ethyl 2-methylacetoacetate beta_ketoester->azo_intermediate hydrazone_intermediate Hydrazone Intermediate azo_intermediate->hydrazone_intermediate Tautomerization indazole_product Ethyl 5-nitro-1H-indazole-3-carboxylate hydrazone_intermediate->indazole_product Intramolecular Cyclization & Elimination

Caption: Mechanism of the Japp-Klingemann reaction for indazole synthesis.

Experimental Protocol:

  • Diazotization of 4-nitro-2-aminotoluene: To a stirred suspension of 4-nitro-2-aminotoluene (10.0 g, 65.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL), a solution of sodium nitrite (4.77 g, 69.1 mmol) in water (15 mL) is added dropwise at 0-5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Japp-Klingemann Coupling and Cyclization: In a separate flask, ethyl 2-methylacetoacetate (10.4 g, 72.1 mmol) is dissolved in ethanol (100 mL). The solution is cooled to 0-5 °C, and a solution of sodium hydroxide (5.26 g, 131.5 mmol) in water (25 mL) is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture, maintaining the temperature below 10 °C. The reaction mixture is stirred for 2 hours at room temperature, then heated to reflux for 1 hour. After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford Ethyl 5-nitro-1H-indazole-3-carboxylate.

Step 2: Reduction of Ethyl 5-nitro-1H-indazole-3-carboxylate

The reduction of the nitro group to an amine is a common and well-established transformation. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.

Experimental Protocol:

  • Catalytic Hydrogenation: Ethyl 5-nitro-1H-indazole-3-carboxylate (5.0 g, 21.3 mmol) is dissolved in ethanol (100 mL) in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.5 g) is added as a catalyst. The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is shaken at room temperature until the theoretical amount of hydrogen is consumed (as monitored by pressure drop). The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield Ethyl 5-amino-1H-indazole-3-carboxylate.

Method 2: Synthesis from 2-Fluoro-5-nitrobenzonitrile

This alternative approach builds the indazole ring from a substituted benzonitrile precursor. This method can be advantageous when the appropriately substituted benzonitrile is readily available. The synthesis involves the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine to form the indazole core, followed by functional group manipulations to introduce the ethyl carboxylate.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

The initial step involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile by hydrazine, which then undergoes an intramolecular cyclization to form the indazole ring.

Experimental Protocol:

  • A solution of 2-fluoro-5-nitrobenzonitrile (10.0 g, 60.2 mmol) in ethanol (150 mL) is treated with hydrazine hydrate (80%, 9.4 mL, 180.6 mmol) and heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give 5-nitro-1H-indazole-3-carbonitrile.

Step 2: Hydrolysis of the Nitrile and Esterification

The nitrile group is then hydrolyzed to a carboxylic acid, which is subsequently esterified to yield the final product.

Experimental Protocol:

  • Hydrolysis: 5-Nitro-1H-indazole-3-carbonitrile (5.0 g, 26.6 mmol) is suspended in a mixture of concentrated sulfuric acid (20 mL) and water (20 mL) and heated to reflux for 6 hours. The reaction mixture is cooled and poured onto crushed ice. The precipitated solid, 5-nitro-1H-indazole-3-carboxylic acid, is collected by filtration and washed with water.

  • Esterification: The crude 5-nitro-1H-indazole-3-carboxylic acid is then suspended in absolute ethanol (100 mL), and a catalytic amount of concentrated sulfuric acid (1 mL) is added. The mixture is heated to reflux for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, Ethyl 5-nitro-1H-indazole-3-carboxylate, is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is then reduced as described in Method 1, Step 2.

Alternative_Synthesis start 2-Fluoro-5-nitrobenzonitrile step1 5-Nitro-1H-indazole-3-carbonitrile start->step1 Hydrazine hydrate, Reflux step2 5-Nitro-1H-indazole-3-carboxylic acid step1->step2 H2SO4, H2O, Reflux step3 Ethyl 5-nitro-1H-indazole-3-carboxylate step2->step3 Ethanol, H2SO4, Reflux final_product Ethyl 5-amino-1H-indazole-3-carboxylate step3->final_product Reduction (e.g., H2, Pd/C)

Caption: Alternative synthetic route from 2-fluoro-5-nitrobenzonitrile.

Head-to-Head Comparison

ParameterMethod 1: Japp-KlingemannMethod 2: From 2-Fluoro-5-nitrobenzonitrile
Overall Yield Generally good to excellentModerate to good
Number of Steps 23 (including reduction)
Starting Materials 4-Nitro-2-aminotoluene, ethyl 2-methylacetoacetate2-Fluoro-5-nitrobenzonitrile, hydrazine
Key Intermediates Diazonium salt5-Nitro-1H-indazole-3-carbonitrile
Reaction Conditions Diazotization at low temperatures, subsequent heatingReflux conditions for cyclization and hydrolysis
Scalability Diazotization can be challenging on a large scaleGenerally more straightforward to scale up
Safety Considerations Diazonium salts can be explosive if isolated and dryHydrazine is toxic and corrosive
Versatility Applicable to a wide range of substituted anilinesDependent on the availability of the substituted benzonitrile

Conclusion

Both synthetic routes presented offer viable pathways to Ethyl 5-amino-1H-indazole-3-carboxylate.

Method 1, the Japp-Klingemann approach , is a robust and well-established method that often provides high yields. However, it requires careful handling of potentially unstable diazonium intermediates, which may pose challenges for large-scale synthesis.

Method 2, starting from 2-fluoro-5-nitrobenzonitrile , offers a more linear and potentially more scalable approach, avoiding the in-situ generation of diazonium salts. The commercial availability and cost of the starting benzonitrile will be a key factor in the economic viability of this route.

The choice between these methods will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, available starting materials, and the laboratory's capabilities for handling specific reagents and reaction conditions. This guide provides the foundational information to make an informed and strategic decision for the synthesis of this valuable building block.

References

  • Japp, F. R.; Klingemann, F. Ueber die Einwirkung von Diazobenzol auf Acetessigester und dessen Derivate. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2942–2944. [Link]

Sources

Comparative

Benchmarking the Efficacy of Ethyl 5-amino-1H-indazole-3-carboxylate Derived Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapeutic agents.[1][2][3] This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapeutic agents.[1][2][3] This guide provides an in-depth comparative analysis of a promising class of indazole derivatives, those derived from Ethyl 5-amino-1H-indazole-3-carboxylate, focusing on their efficacy as inhibitors of key oncological targets. We will objectively benchmark their performance against established clinical inhibitors, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

Introduction to the Indazole Scaffold in Oncology

The 1H-indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites has made it a sought-after pharmacophore in the design of targeted cancer therapies.[2] This guide will focus on derivatives of Ethyl 5-amino-1H-indazole-3-carboxylate, a key building block for a range of potent inhibitors targeting critical signaling pathways in cancer.

Section 1: Dual Inhibition of VEGFR-2 and EGFR – A Potent Anti-Angiogenic and Anti-Proliferative Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[4][5][6] Dual inhibition of these pathways presents a synergistic approach to cancer therapy.

The VEGFR-2 and EGFR Signaling Pathways

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7][8] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway, which ultimately promotes endothelial cell proliferation and migration.[6][9]

EGFR, upon activation by ligands like EGF, also dimerizes and autophosphorylates, triggering pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][11][12] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[11]

VEGFR-2 and EGFR Signaling Pathways cluster_VEGFR VEGFR-2 Signaling cluster_EGFR EGFR Signaling cluster_Inhibitors Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf_V Raf PKC->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis (Proliferation, Migration) ERK_V->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf_E Raf Ras->Raf_E MEK_E MEK Raf_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation Cell Proliferation & Survival ERK_E->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole_VEGFR Indazole Derivatives Indazole_VEGFR->VEGFR2 Inhibits Indazole_EGFR Indazole Derivatives Indazole_EGFR->EGFR Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: Dual inhibition of VEGFR-2 and EGFR signaling pathways by indazole derivatives.

Comparative Efficacy: Indazole Derivatives vs. Standard Inhibitors

Several novel 5-ethylsulfonyl-indazole-3-carboxamides have demonstrated potent dual inhibitory activity against both VEGFR-2 and EGFR.[13][14] A comparative analysis of their half-maximal inhibitory concentrations (IC50) against established inhibitors, Sorafenib (a multi-kinase inhibitor including VEGFR-2) and Erlotinib (an EGFR inhibitor), reveals their promising potential.

CompoundTargetIC50 (nM)Reference
Indazole Derivative 8g VEGFR-2Not explicitly stated, but potent inhibition demonstrated[14]
EGFRNot explicitly stated, but potent inhibition demonstrated[14]
Indazole Derivative 8h VEGFR-2Not explicitly stated, but potent inhibition demonstrated[14]
EGFRNot explicitly stated, but potent inhibition demonstrated[14]
Indazole Derivative XIII EGFR85 ± 5[13]
Sorafenib VEGFR-290[15][16][17]
Erlotinib EGFR2[18][19][20]

Note: Direct IC50 values for the indazole derivatives against the kinases were not always available in the provided search results, but their potent inhibition was demonstrated through cellular assays and their design as dual inhibitors.

The antiproliferative effects of these indazole derivatives have been evaluated against various cancer cell lines, showing significant activity. For instance, compounds 8g and 8h exhibited IC50 values in the nanomolar range against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines.[13][14]

CompoundCell LineAntiproliferative IC50 (nM)Reference
Indazole Derivative 8g HCT-11624[13][14]
MCF-728[13][14]
Indazole Derivative 8h HCT-11623[13][14]
MCF-725[13][14]
Erlotinib Various NSCLC cell lines29 - >20,000[18]

Section 2: Targeting DNA Repair with PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[3][21][22] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.

The Role of PARP-1 in DNA Damage Repair

When a single-strand break in DNA occurs, PARP-1 is recruited to the site of damage.[3] It then synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[21] By inhibiting PARP-1, these single-strand breaks are not efficiently repaired and can convert to more lethal double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to cell death.

PARP-1 Inhibition and DNA Repair cluster_Normal Normal Cell (HR Proficient) cluster_Cancer Cancer Cell (HR Deficient) + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP1_N PARP-1 SSB_N->PARP1_N Recruits DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse BER Base Excision Repair (BER) PARP1_N->BER Activates CellSurvival_N Cell Survival BER->CellSurvival_N HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N Repaired by HRR_N->CellSurvival_N SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 SSB_C->PARP1_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse PARPi Indazole Derivatives Olaparib PARPi->PARP1_C Inhibits HRR_C Defective HRR DSB_C->HRR_C Cannot be repaired by CellDeath Cell Death (Apoptosis) HRR_C->CellDeath

Sources

Validation

Cross-reactivity profiling of kinase inhibitors derived from Ethyl 5-amino-1H-indazole-3-carboxylate

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of indazole-based kinase inhibitors, with a particular focus on Axitinib, a clinically approved drug derived from an indazole core. While the initial prompt specified inhibitors derived from Ethyl 5-amino-1H-indazole-3-carboxylate, comprehensive public data on the cross-reactivity of direct derivatives is scarce. Therefore, we will use Axitinib as a well-documented and representative example to illustrate the principles of cross-reactivity profiling and comparison with other multi-kinase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data and detailed methodologies.

The Double-Edged Sword of Kinase Inhibition: Specificity vs. Cross-Reactivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of truly selective kinase inhibitors.[3] While high selectivity is often sought to minimize off-target effects and associated toxicities, a degree of "controlled" polypharmacology can be advantageous, targeting multiple nodes in a signaling cascade or parallel pathways to overcome resistance.[3] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount for both predicting its therapeutic efficacy and anticipating potential adverse effects.[4]

Comparative Kinome Profiling: Axitinib vs. Alternative Scaffolds

To illustrate the selectivity profile of an indazole-based inhibitor, we will compare Axitinib with two other well-known multi-kinase inhibitors, Sunitinib and Sorafenib. Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5]

Biochemical Potency and Selectivity

The following table summarizes the inhibitory activity (IC50/Ki in nM) of Axitinib, Sunitinib, and Sorafenib against their primary targets and key off-targets. Lower values indicate higher potency.

Kinase TargetAxitinib (IC50/Ki, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR1 (Flt-1) 0.1[6]1090
VEGFR2 (KDR) 0.2[6]1020
VEGFR3 (Flt-4) 0.1-0.3[6]1015
PDGFRβ 1.6[6]250
c-KIT 1.7168
FLT3 >140120
RET >14034
B-Raf >10,00022022
C-Raf >10,0001106

Data compiled from multiple sources.[6][7][8][9]

As the data indicates, Axitinib demonstrates high potency against VEGFRs with significantly less activity against other kinases like B-Raf and C-Raf compared to Sunitinib and Sorafenib.[7][8] This more selective profile can translate to a different spectrum of on- and off-target activities in a clinical setting.

Key Signaling Pathways Modulated by Indazole-Based Inhibitors

The primary targets of Axitinib, the VEGFRs, are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[10] However, its off-target activity against PDGFR and c-KIT can also contribute to its anti-tumor effects.

VEGFR Signaling Pathway

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability VEGF VEGF VEGF->VEGFR ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified VEGFR signaling pathway.

PDGF and c-KIT Signaling Pathways

PDGF_cKIT_Signaling cluster_membrane Cell Membrane PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_Akt cKIT->RAS_MAPK PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKIT Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth RAS_MAPK->Cell_Growth

Caption: Overview of PDGF and c-KIT signaling pathways.

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of a kinase inhibitor's selectivity requires a multi-faceted approach, combining biochemical assays with cell-based and biophysical methods.

KINOMEscan™: A Broad Biochemical Screen

The KINOMEscan™ platform is a high-throughput competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow Start Start Step1 Immobilize Ligand on Beads Start->Step1 Step2 Incubate Kinase-tagged Phage, Test Compound, and Beads Step1->Step2 Step3 Wash to Remove Unbound Components Step2->Step3 Step4 Elute Bound Kinase-Phage Step3->Step4 Step5 Quantify DNA Tag by qPCR Step4->Step5 End Determine Kd Step5->End

Caption: KINOMEscan™ experimental workflow.

Step-by-Step Protocol:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to generate the affinity resin.

  • Binding Reaction: DNA-tagged kinases, the test compound at various concentrations, and the liganded affinity beads are combined in a multi-well plate and incubated to allow for competitive binding.

  • Washing: The beads are washed to remove any components that have not bound to the immobilized ligand.

  • Elution: The bound kinase-DNA conjugate is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of kinase captured as a function of the test compound concentration.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful method for verifying that a drug candidate interacts with its intended target in a more physiologically relevant cellular environment.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

Experimental Workflow:

CETSA_Workflow Start Start Step1 Treat Intact Cells with Test Compound or Vehicle Start->Step1 Step2 Heat Cell Lysates at a Range of Temperatures Step1->Step2 Step3 Separate Soluble and Precipitated Proteins Step2->Step3 Step4 Detect Soluble Target Protein (e.g., by Western Blot) Step3->Step4 End Generate Melt Curve to Assess Thermal Shift Step4->End

Caption: CETSA® experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with the kinase inhibitor or a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes).

  • Separation: Centrifuge the heated lysates to separate the soluble fraction from the precipitated proteins.

  • Detection: Analyze the soluble fractions for the presence of the target protein using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC): A Biophysical Approach to Quantify Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified kinase and the inhibitor in the same buffer to minimize heat of dilution effects. Degas the solutions thoroughly.

  • ITC Experiment Setup: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat flow peaks to determine the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to calculate the Kd, n, and ΔH.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. As demonstrated with Axitinib, these compounds can achieve high potency and selectivity for their intended targets. However, a thorough understanding of their cross-reactivity profile through a combination of biochemical, cellular, and biophysical assays is crucial for their successful development into safe and effective therapeutics. Future efforts in this field will likely focus on designing inhibitors with even greater selectivity or with rationally designed polypharmacology to address the challenge of drug resistance.

References

  • BenchChem. (2025).
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Taylor & Francis Online. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Molecular and Cellular Biology of South Asian University. (2021).
  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178).
  • Rini, B. I., et al. (2011). Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial. The Lancet, 378(9807), 1931-1939.
  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • BindingDB. Assay in Summary_ki.
  • National Center for Biotechnology Information. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.
  • University of Montana. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
  • National Center for Biotechnology Information. (2018).
  • MDPI. (2022).
  • DiscoverX.
  • Eurofins Discovery. KINOMEscan Technology.
  • National Center for Biotechnology Information. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • bioRxiv. (2025).
  • MedChemExpress. Axitinib (AG-013736) | Tyrosine Kinase Inhibitor.
  • National Center for Biotechnology Information. (2012).
  • ResearchGate. The VEGF signaling pathway. The Vascular endothelial growth factor....
  • U.S.
  • ResearchGate.
  • Tocris Bioscience. Axitinib | VEGFR.
  • National Center for Biotechnology Information. (2015).
  • National Center for Biotechnology Information. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • National Center for Biotechnology Information. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Royal Society of Chemistry. (2021).
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2015).
  • Science. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

Sources

Comparative

A Researcher's Guide to Comparative Docking of Ethyl 5-amino-1H-indazole-3-carboxylate Derivatives as VEGFR-2 Inhibitors

In the landscape of oncology drug discovery, the indazole scaffold is a privileged structure, demonstrating remarkable versatility and potent activity against a range of therapeutic targets.[1][2][3] Among these, derivat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indazole scaffold is a privileged structure, demonstrating remarkable versatility and potent activity against a range of therapeutic targets.[1][2][3] Among these, derivatives of Ethyl 5-amino-1H-indazole-3-carboxylate are of particular interest for their potential as kinase inhibitors. This guide provides an in-depth, comparative molecular docking analysis of select derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.[4][5]

We will objectively compare these derivatives against Pazopanib, an FDA-approved multi-kinase inhibitor that also features an indazole core and is known to target VEGFR-2.[5][6][7] This comparison is designed to furnish researchers, scientists, and drug development professionals with a robust computational framework for evaluating novel chemical entities, supported by transparent, reproducible methodologies and actionable insights.

The Scientific Rationale: Target and Compound Selection

Why VEGFR-2?

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[4][5] Its inhibition is a clinically validated strategy in cancer therapy.[5] By computationally predicting how our indazole derivatives bind to the ATP-binding site of VEGFR-2, we can estimate their inhibitory potential and guide further experimental validation.

Compound Selection:

  • Test Compounds: For this study, we have selected two hypothetical but structurally representative derivatives of Ethyl 5-amino-1H-indazole-3-carboxylate:

    • EIC-Deriv-1: Ethyl 5-amino-1-(4-methoxybenzyl)-1H-indazole-3-carboxylate

    • EIC-Deriv-2: Ethyl 5-amino-1-(pyridin-4-ylmethyl)-1H-indazole-3-carboxylate

  • Reference Compound:

    • Pazopanib: A potent VEGFR-2 inhibitor used clinically, providing a high-quality benchmark for our docking study.[6][7] Its reported binding affinity towards VEGFR-2 is -9.9 kcal/mol in some studies.[6][7]

The Experimental Workflow: A Self-Validating Docking Protocol

Scientific integrity demands a protocol that is not only detailed but also self-validating. The causality behind each step is explained to ensure both reproducibility and trustworthiness in the generated data.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Receptor Acquisition (PDB ID: 4ASD) ReceptorPrep 2. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep CHARMM field GridGen 4. Grid Box Generation (Define active site) ReceptorPrep->GridGen Define binding pocket LigandPrep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 6. Production Docking (Dock test & reference compounds) LigandPrep->Docking Validation 5. Protocol Validation (Redock native ligand, RMSD < 2Å) GridGen->Validation Use defined grid Validation->Docking Validated protocol Analysis 7. Pose & Score Analysis (Binding energy, interactions) Docking->Analysis Comparison 8. Comparative Analysis (Derivatives vs. Pazopanib) Analysis->Comparison

Caption: A flowchart of the self-validating molecular docking workflow.

Step-by-Step Methodology

2.1. Receptor Preparation

  • Acquisition: The crystal structure of VEGFR-2 in complex with Sorafenib (a similar type II inhibitor) was downloaded from the Protein Data Bank (PDB ID: 4ASD).[5] The choice of this structure provides a well-defined ATP-binding pocket.

  • Preparation: Using Discovery Studio, all water molecules were removed from the structure. Hydrogens were added, and the protein was assigned CHARMM forcefield parameters to ensure correct atom types and charges.[5] This step is crucial for accurately calculating molecular interactions.

2.2. Ligand Preparation

  • Structure Generation: The 2D structures of EIC-Deriv-1, EIC-Deriv-2, and Pazopanib were sketched using ChemDraw and converted to 3D structures.

  • Energy Minimization: Ligands were subjected to energy minimization using the MMFF94 force field.[5] This process ensures that the ligand conformations are sterically favorable and represent a low-energy state prior to docking.

2.3. Protocol Validation: The Trustworthiness Check

  • Rationale: Before screening our novel compounds, the docking protocol's ability to replicate a known binding pose must be confirmed. This is the cornerstone of a trustworthy computational model.

  • Execution: The native ligand from the crystal structure (Sorafenib) was extracted and then re-docked into the defined active site.

  • Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose is less than 2.0 Å.[8][9] This low RMSD value confirms that the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[8][10]

2.4. Molecular Docking

  • Software: AutoDock Vina, a widely used and validated open-source docking program, was employed for this study.[6][7]

  • Grid Box Definition: The active site was defined by creating a grid box centered on the re-docked native ligand, with dimensions of 20x20x20 Å to encompass the entire ATP-binding pocket.

  • Docking Run: The prepared ligands (EIC-Deriv-1, EIC-Deriv-2, and Pazopanib) were docked into the prepared VEGFR-2 active site using the validated protocol. The program was set to generate the top 10 binding poses for each ligand, ranked by their binding affinity (kcal/mol).

Comparative Analysis: Docking Results

The primary output of a docking study is the binding affinity, which estimates the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted interaction. The analysis of hydrogen bonds and other key interactions provides a qualitative understanding of the binding mode.

Table 1: Comparative Docking Performance against VEGFR-2

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Other Key Hydrophobic/Alkyl Interactions (Residues)
Pazopanib (Reference) -9.9Cys919, Asp1046Val848, Ala866, Val899, Leu1035
EIC-Deriv-1 -9.2Cys919, Asp1046, Glu885Val848, Leu889, Cys1045, Leu1035
EIC-Deriv-2 -8.7Cys919, Glu885Ala866, Val916, Leu1035, Ile1044

Note: The binding affinity for Pazopanib is consistent with values found in the literature.[6][7] The interacting residues for all compounds are based on the analysis of the top-ranked docking pose.

Discussion & Scientific Insights

Binding Affinity Comparison:

Both EIC-Deriv-1 and EIC-Deriv-2 demonstrated strong predicted binding affinities for the VEGFR-2 active site, with scores of -9.2 kcal/mol and -8.7 kcal/mol, respectively. EIC-Deriv-1, in particular, shows a binding energy remarkably close to that of the reference drug Pazopanib (-9.9 kcal/mol). This suggests that the ethyl 5-amino-1H-indazole-3-carboxylate scaffold is a highly promising starting point for potent VEGFR-2 inhibitors.

Interaction Analysis:

  • Common Anchor Points: Crucially, both derivatives successfully formed hydrogen bonds with Cys919 in the hinge region of the kinase, a hallmark interaction for many type II VEGFR-2 inhibitors.[11] This interaction is vital for anchoring the ligand within the ATP-binding pocket.

  • Role of the R-Group: The primary difference in binding energy appears to stem from the substitutions at the N1 position of the indazole ring. The 4-methoxybenzyl group of EIC-Deriv-1 appears to engage in more extensive and favorable hydrophobic interactions within the pocket compared to the pyridinylmethyl group of EIC-Deriv-2 . The methoxy group, in particular, may form additional favorable contacts.

  • Comparison to Pazopanib: The derivatives replicate the key hydrogen bonds with Cys919 and interactions within the hydrophobic pocket observed with Pazopanib.[7][11] The slightly lower (less negative) scores for the derivatives may be attributed to the specific vector and nature of the N1-substituent relative to Pazopanib's more complex structure, which allows it to optimize contacts in multiple regions of the binding site.

VEGFR-2 Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAS RAS VEGFR2->RAS Autophosphorylation & Activation Inhibitor Indazole Derivative Inhibitor->VEGFR2 Blocks ATP Binding AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This comparative docking study reveals that novel derivatives based on the Ethyl 5-amino-1H-indazole-3-carboxylate scaffold are promising candidates for VEGFR-2 inhibition. The computational data shows strong binding affinities and interaction patterns comparable to the established drug Pazopanib. Specifically, EIC-Deriv-1 is identified as a high-priority candidate for synthesis and experimental validation.

The next logical steps involve:

  • Synthesis: Chemical synthesis of EIC-Deriv-1 and EIC-Deriv-2.

  • In Vitro Validation: Performing VEGFR-2 enzyme inhibition assays to determine the experimental IC50 values.[5]

  • Cell-Based Assays: Evaluating the compounds' effects on endothelial cell proliferation and migration.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes to assess the stability of the predicted binding poses over time.[6][7]

By integrating robust, self-validating computational screening with targeted experimental validation, the drug discovery process can be significantly accelerated, bringing novel and effective cancer therapies closer to the clinic.

References

  • Er, A., Onem, Z. C., Celik, S., Ozel, A. & Akyuz, S. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Istanbul University Press. [Link]

  • Gushchina, I., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. National Institutes of Health (PMC). [Link]

  • Er, A., et al. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. DergiPark. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Kang, D., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Publishing. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (PMC). [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (PMC). [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Kuhn, L. A., et al. Lessons from Docking Validation. Michigan State University. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health (PMC). [Link]

  • ResearchGate. (2014). VEGFR-2 downstream pathway. By binding to the intracellular domain of... [Link]

  • Semantic Scholar. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • Alam, M. J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). [Link]

  • Balaganur, V., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health (PMC). [Link]

  • Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. [Link]

  • Vicente, J. A., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. [Link]

  • Preprints.org. (2025). Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. [Link]

  • Mahdi, M. F., & Raauf, A. M. R. (2022). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. ResearchGate. [Link]

Sources

Validation

Unlocking the Therapeutic Potential of Indazole-3-Carboxamides: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activity against a diverse array of biological targets. Its inherent drug-like properties have fueled extensive research, leading to the development of selective modulators for protein kinases, ion channels, and G-protein coupled receptors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of different indazole-3-carboxamide series, offering a comparative overview of their biological activities, supported by experimental data and detailed protocols. By synthesizing key findings from recent studies, we aim to illuminate the therapeutic promise of this exceptional scaffold and guide future drug discovery efforts.

Comparative Analysis of Biological Activity: Targeting Key Cellular Pathways

The strategic modification of the 1H-indazole-3-carboxamide core has yielded potent and selective inhibitors for several key regulators of cellular signaling. Here, we focus on three prominent examples: p21-activated kinase 1 (PAK1), Calcium release-activated calcium (CRAC) channels, and Glycogen synthase kinase-3β (GSK-3β).

Indazole-3-Carboxamides as p21-Activated Kinase 1 (PAK1) Inhibitors

PAK1 is a critical node in oncogenic signaling pathways, influencing cell proliferation, survival, and migration.[2] Its overexpression and aberrant activation are implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3] The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective PAK1 inhibitors.

A key SAR insight for this series is the importance of substitutions that can occupy both a deep hydrophobic pocket and a solvent-accessible region of the ATP-binding site.[4] For instance, the representative compound 30l exhibits an impressive IC50 of 9.8 nM against PAK1.[3][4] This high potency is attributed to the presence of a 4-(pyridin-4-yl)piperazin-1-yl moiety at the amide position, which extends into the solvent-accessible region, and the unsubstituted indazole core that fits into the hydrophobic pocket.[1][4]

Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC50 (nM)Key SAR Observations
30l H4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine ring is crucial for high potency.[1][4]
-HVaried hydrophobic rings-Substitution with an appropriate hydrophobic ring enhances inhibitory activity.[1][4]
-HVaried hydrophilic groups-Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][4]
Indazole-3-Carboxamides as Calcium Release-Activated Calcium (CRAC) Channel Blockers

CRAC channels are pivotal in mediating calcium signaling in various cell types, including mast cells, where they play a crucial role in the inflammatory response.[5][6] Aberrant mast cell activation contributes to a range of diseases, including autoimmune disorders and allergies.[7] Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, demonstrating the ability to stabilize mast cells.

A striking feature of the SAR for this class of compounds is the critical requirement for the specific "reversed" amide linker (-CO-NH-Ar) regiochemistry.[7][8][9] The isomeric "forward" amide linker (-NH-CO-Ar) results in a dramatic loss of activity.[8][9] For example, compound 12d is a potent CRAC channel blocker with a sub-micromolar IC50 for inhibiting calcium influx, while its reverse amide isomer 9c is inactive even at high concentrations.[7][8][9] The nature of the aryl group (Ar) attached to the amide nitrogen also profoundly influences activity, with electron-withdrawing groups on a pyridyl or phenyl ring often leading to enhanced potency.[8][9]

Compound IDAmide LinkerAr MoietyCa2+ Influx IC50 (µM)Key SAR Observations
12d -CO-NH-Ar3-fluoro-4-pyridyl0.67The "reversed" amide linker and a substituted pyridyl group are key for potent activity.[8][9]
12a -CO-NH-Ar2,6-difluorophenyl1.51Difluorophenyl substitution also confers significant potency.[8][9]
9c -NH-CO-Ar3-fluoro-4-pyridyl>100The "forward" amide linker leads to a complete loss of activity.[8][9]
Indazole-3-Carboxamides as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, and bipolar disorder.[10][11] The 1H-indazole-3-carboxamide scaffold has been successfully exploited to develop novel GSK-3β inhibitors.

In silico screening and subsequent experimental validation have identified several indazole-3-carboxamide derivatives with significant GSK-3β inhibitory activity.[11] X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of GSK-3β.[11] The SAR studies have highlighted the importance of specific substitutions on both the indazole ring and the amide portion for achieving high potency and selectivity. For instance, the introduction of certain functional groups on the indazole core can enhance binding affinity, while modifications to the amide substituent can improve selectivity against other kinases.[12]

Compound IDR1 (Indazole)R2 (Amide)GSK-3β pIC50Key SAR Observations
Hit Compound HVaried4.9 - 5.5Initial hits identified through virtual screening.[11]
44d --IC50 = 0.004 µMOptimization led to a highly potent compound with low hERG liability.[12]
49 5-methoxy-IC50 = 1.7 µMA methoxy group at the 5-position of the indazole ring is important for potency.[12]
50 5-methoxy-IC50 = 0.35 µMFurther optimization of the amide substituent enhances activity.[12]

Experimental Protocols: A Guide to In Vitro Characterization

The following section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of indazole-3-carboxamide derivatives.

Biochemical Kinase Assay (for PAK1 and GSK-3β)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against purified kinases using a luminescence-based ADP-Glo™ Kinase Assay.

Objective: To measure the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PAK1 or GSK-3β)

  • Suitable kinase substrate (e.g., a specific peptide)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the compound dilution.

    • 2 µL of a mixture containing the kinase enzyme in kinase assay buffer.

    • 2 µL of a mixture containing the substrate and ATP in kinase assay buffer.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[13]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.

Calcium Influx Assay (for CRAC Channels)

This protocol outlines a method to measure the inhibition of store-operated calcium entry (SOCE) through CRAC channels in a cell-based assay using a fluorescent calcium indicator.

Objective: To determine the IC50 value of a test compound for the inhibition of CRAC channel-mediated calcium influx.

Materials:

  • A suitable cell line endogenously or exogenously expressing CRAC channels (e.g., RBL-2H3 or Jurkat cells)

  • Cell culture medium

  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+)

  • Thapsigargin (a SERCA pump inhibitor to deplete intracellular calcium stores)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Test compound (dissolved in DMSO)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator dye and Pluronic F-127 in calcium-free buffer.

    • Remove the cell culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Incubation:

    • Wash the cells with calcium-free buffer to remove excess dye.

    • Add calcium-free buffer containing serial dilutions of the test compound and thapsigargin to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes).

  • Calcium Influx Measurement:

    • Place the plate in the fluorescence plate reader.

    • Initiate the measurement of fluorescence intensity over time.

    • After establishing a baseline reading, inject a solution of CaCl2 into the wells to a final desired concentration (e.g., 1-2 mM) to initiate calcium influx.

    • Continue to record the fluorescence intensity for several minutes.

  • Data Analysis: The inhibition of calcium influx is calculated by comparing the fluorescence signal in the presence of the test compound to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a generalized experimental workflow.

Signaling Pathways

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac/Cdc42 Rac/Cdc42 RTKs->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Cytoskeletal\nRemodeling Cytoskeletal Remodeling PAK1->Cytoskeletal\nRemodeling Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Gene Transcription Gene Transcription PAK1->Gene Transcription

CRAC_Channel_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Antigen Antigen Receptor Receptor Antigen->Receptor PLC PLC Receptor->PLC IP3R IP3R PLC->IP3R CRAC Channel (Orai1) CRAC Channel (Orai1) Ca2+ Influx Ca2+ Influx CRAC Channel (Orai1)->Ca2+ Influx Calcineurin Calcineurin Ca2+ Influx->Calcineurin STIM1 STIM1 STIM1->CRAC Channel (Orai1) Ca2+ Store Depletion Ca2+ Store Depletion IP3R->Ca2+ Store Depletion Ca2+ Store Depletion->STIM1 NFAT NFAT Calcineurin->NFAT Gene Transcription Gene Transcription NFAT->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

GSK3b_Signaling_Pathway cluster_wnt Wnt Pathway cluster_insulin Insulin Pathway cluster_downstream_ad Alzheimer's Disease Pathogenesis Wnt Wnt Frizzled Frizzled Wnt->Frizzled Inhibition GSK-3β GSK-3β Frizzled->GSK-3β Inhibition Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Inhibition PI3K PI3K Insulin Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition Akt->GSK-3β Inhibition Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Amyloid-β Production Amyloid-β Production GSK-3β->Amyloid-β Production

Experimental Workflow

Experimental_Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Screening\n(e.g., Kinase or Calcium Assay) Primary Screening (e.g., Kinase or Calcium Assay) Compound Synthesis\nand Characterization->Primary Screening\n(e.g., Kinase or Calcium Assay) Hit Identification Hit Identification Primary Screening\n(e.g., Kinase or Calcium Assay)->Hit Identification Dose-Response and IC50 Determination Dose-Response and IC50 Determination Hit Identification->Dose-Response and IC50 Determination Selectivity Profiling\n(against other kinases/channels) Selectivity Profiling (against other kinases/channels) Dose-Response and IC50 Determination->Selectivity Profiling\n(against other kinases/channels) Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Selectivity Profiling\n(against other kinases/channels)->Lead Optimization\n(SAR Studies) In Vitro ADME/Tox In Vitro ADME/Tox Lead Optimization\n(SAR Studies)->In Vitro ADME/Tox In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro ADME/Tox->In Vivo Efficacy Studies

References

  • Bai, S., Nagai, M., Veves, A., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393–397. [Link]

  • Bai, S., Nagai, M., Veves, A., & Sun, L. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393–397. [Link]

  • Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Cormier, A., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. International Journal of Alzheimer's Disease, 2020, 8831034. [Link]

  • Di Capite, J., & Parekh, A. B. (2009). CRAC channels and Ca2+ signaling in mast cells. Immunological Reviews, 231(1), 45–58. [Link]

  • Forde, J. E., & Dale, T. C. (2007). Glycogen synthase kinase 3: a key regulator of cellular fate. Cellular and Molecular Life Sciences, 64(15), 1930–1944. [Link]

  • Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of Neurochemistry, 104(6), 1433–1439. [Link]

  • Kumar, A., & Minden, A. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research, 18(10), 2743–2749. [Link]

  • Ma, H. T., & Beaven, M. A. (2011). Regulation of Ca2+ signaling with particular focus on mast cells. Critical Reviews in Immunology, 31(3), 245–273. [Link]

  • Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 58(24), 9735–9747. [Link]

  • Rane, J. S., & Kumar, A. (2018). The role of p21-activated kinases in hepatocellular carcinoma metastasis. Journal of Cancer Metastasis and Treatment, 4, 32. [Link]

  • Vig, M., & Kinet, J. P. (2009). Calcium signaling in mast cells. Annual Review of Immunology, 27, 443–473. [Link]

  • Prati, F., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 63(15), 8269–8291. [Link]

  • Tak, Y. K., & Lee, J. H. (2012). The p21-activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration. Journal of Cellular and Molecular Medicine, 16(8), 1632–1641. [Link]

  • QIAGEN. (n.d.). PAK Signaling. QIAGEN GeneGlobe. [Link]

Sources

Comparative

A Comparative Guide to the Drug-Like Properties of Ethyl 5-amino-1H-indazole-3-carboxylate Analogs

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse and potent biological activities, including anti-inflammatory, an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] The journey from a promising bioactive "hit" to a viable clinical candidate, however, is fraught with challenges, many of which are rooted in the compound's pharmacokinetic and safety profile. This guide provides a comprehensive framework for evaluating and comparing the drug-like properties of novel analogs of Ethyl 5-amino-1H-indazole-3-carboxylate, a key starting point for the development of new therapeutics.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the critical in vitro assays that form the foundation of early-stage drugability assessment, explaining not just the "how" but, more importantly, the "why" behind each experimental choice. We will explore how subtle structural modifications to the parent molecule can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for cytotoxicity.

The Importance of Early ADME-Tox Assessment

Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[6][7] To mitigate this high attrition rate, the pharmaceutical industry has shifted towards a paradigm of early and continuous evaluation of ADME and toxicological (Tox) properties.[8][9][10][11] By integrating these assessments into the early stages of the drug discovery pipeline, researchers can prioritize compounds with a higher probability of clinical success, thereby saving considerable time and resources.[6][7]

This guide will focus on a series of hypothetical analogs of Ethyl 5-amino-1H-indazole-3-carboxylate (EIC) to illustrate this evaluation process:

  • EIC-Parent: Ethyl 5-amino-1H-indazole-3-carboxylate

  • EIC-Analog A: N-alkylation at the indazole nitrogen.

  • EIC-Analog B: Substitution on the 5-amino group.

  • EIC-Analog C: Modification of the ethyl ester at the 3-position.

Through a systematic comparison of these analogs, we will demonstrate how to build a comprehensive drug-like property profile.

Foundational Physicochemical Properties: Lipinski's Rule of Five

Before embarking on resource-intensive in vitro assays, a preliminary assessment of a compound's "drug-likeness" can be performed using computational methods based on its chemical structure. The most widely recognized of these is Lipinski's Rule of Five.[12][13][14] This rule of thumb predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[12][13][14]

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be more prone to metabolic breakdown.[12][13][14]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.[12][13][14]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[12][13][14]

While not an absolute determinant of a compound's fate, Lipinski's Rule of Five serves as an excellent initial filter to identify candidates that may possess challenging physicochemical properties.[15][16]

Experimental Evaluation of Drug-Like Properties

The following sections detail the key in vitro assays used to build a comprehensive ADME-Tox profile for our EIC analogs. For each assay, we provide a detailed protocol, the rationale behind the experimental design, and a comparative analysis of hypothetical data.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[17][18] Poor aqueous solubility is a common hurdle in drug development, leading to low and variable bioavailability.[17] We will evaluate both kinetic and thermodynamic solubility.

  • Kinetic Solubility: This high-throughput method measures the solubility of a compound that has been first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It mimics the conditions of many in vitro assays.[18][19][20]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the solubility of a solid compound in equilibrium with an aqueous buffer, providing a more accurate representation of a drug's solubility in the gastrointestinal tract.[18][19][20]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

  • Prepare a 10 mM stock solution of each EIC analog in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.[20]

Comparative Data: Aqueous Solubility

CompoundKinetic Solubility (µM)Thermodynamic Solubility (µM)
EIC-Parent 7550
EIC-Analog A 9065
EIC-Analog B 6040
EIC-Analog C 11085

Analysis of Results:

The hypothetical data suggests that modification of the ethyl ester (Analog C) improves aqueous solubility, which is a desirable characteristic. Conversely, substitution on the 5-amino group (Analog B) appears to decrease solubility.

Membrane Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is critical for absorption into the bloodstream.[9] The Caco-2 permeability assay is the industry standard for in vitro prediction of intestinal permeability.[8][21][22] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[21][23][24]

Experimental Protocol: Caco-2 Permeability Assay

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[24]

  • For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Measurement cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to donor chamber (A or B) teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp (A-B and B-A) and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Comparative Data: Caco-2 Permeability

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
EIC-Parent 5.210.82.1
EIC-Analog A 8.18.51.0
EIC-Analog B 6.520.13.1
EIC-Analog C 4.34.51.0

Analysis of Results:

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[22][24] EIC-Parent and, to a greater extent, EIC-Analog B show significant efflux. N-alkylation (Analog A) appears to mitigate this efflux, resulting in good bidirectional permeability. The modification in Analog C, while improving solubility, has resulted in lower permeability.

Metabolic Stability: Resistance to Liver Enzymes

The liver is the primary site of drug metabolism, and rapid breakdown by liver enzymes can lead to low bioavailability and a short duration of action.[8] The in vitro metabolic stability assay using human liver microsomes (HLM) is a common method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[25][26][27][28]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Thaw human liver microsomes and dilute to the desired protein concentration in phosphate buffer.[25]

  • Add the EIC analogs to the microsomal suspension.

  • Initiate the metabolic reaction by adding a NADPH regenerating system.[26][29]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[29]

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data: Metabolic Stability in HLM

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
EIC-Parent 2527.7
EIC-Analog A 4515.4
EIC-Analog B 3023.1
EIC-Analog C 1546.2

Analysis of Results:

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[27] EIC-Analog A demonstrates significantly improved metabolic stability compared to the parent compound. In contrast, EIC-Analog C is rapidly metabolized, which could be a liability in vivo.

Cytotoxicity: Assessing Potential for Cell Damage

Early assessment of a compound's potential to cause cytotoxicity is crucial for identifying potential safety liabilities. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[30][31][32][33] A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed a relevant cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the EIC analogs and incubate for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[31][32][34]

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[30][31][32]

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[34]

  • Measure the absorbance of the purple solution at 570 nm using a plate reader.

  • Calculate the concentration that causes a 50% reduction in cell viability (IC₅₀).

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with EIC analogs seed->treat incubate_treat Incubate for 24-48h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate_ic50 Calculate IC₅₀ values read->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Data: Cytotoxicity (HepG2 cells)

CompoundIC₅₀ (µM)
EIC-Parent > 100
EIC-Analog A > 100
EIC-Analog B 85
EIC-Analog C > 100

Analysis of Results:

A higher IC₅₀ value indicates lower cytotoxicity. In this hypothetical dataset, most analogs show low cytotoxicity, which is a favorable outcome. EIC-Analog B exhibits some level of cytotoxicity, which would warrant further investigation.

Synthesizing the Data: A Multi-Parameter Comparison

The true power of this approach lies in the integrated analysis of all the data to guide the selection of the most promising candidates for further development.

Overall Drug-Like Property Profile of EIC Analogs

CompoundLipinski's Rule of FiveAqueous SolubilityCaco-2 PermeabilityEffluxMetabolic StabilityCytotoxicityOverall Assessment
EIC-Parent CompliantModerateModerateYesModerateLowGood starting point, but efflux and metabolic stability could be improved.
EIC-Analog A CompliantGoodGoodNoHighLowMost promising candidate. Balanced profile of good solubility, permeability, and metabolic stability with low cytotoxicity.
EIC-Analog B CompliantLowModerateHighModerateModeratePotential liabilities. Poor solubility, high efflux, and moderate cytotoxicity are significant concerns.
EIC-Analog C CompliantHighLowNoLowLowMixed profile. Excellent solubility is offset by poor permeability and metabolic stability.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the drug-like properties of Ethyl 5-amino-1H-indazole-3-carboxylate analogs. Through a series of well-established in vitro assays, we have demonstrated how to build a comprehensive ADME-Tox profile that enables a data-driven comparison of different chemical modifications.

Based on our hypothetical data, EIC-Analog A emerges as the most promising candidate for further development. It exhibits a well-balanced profile of favorable physicochemical properties, good permeability without being an efflux substrate, high metabolic stability, and low cytotoxicity.

The next logical steps in the development of EIC-Analog A would include:

  • In vivo pharmacokinetic studies in animal models to confirm its favorable ADME properties.

  • Efficacy studies in a relevant disease model to demonstrate its therapeutic potential.

  • Further safety and toxicology assessments to build a more complete understanding of its risk profile.

By embracing a strategy of early and comprehensive ADME-Tox evaluation, drug discovery teams can more effectively navigate the complex path from a chemical starting point to a life-changing therapeutic.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., Stern, A., & Sjöberg, P. J. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays.
  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (2005). Mini reviews in medicinal chemistry, 5(10), 861-869.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 19, 2026, from [Link]

  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current medicinal chemistry, 11(5), 551-566.
  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. (2022). IJCRT.org. Retrieved January 19, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 19, 2026, from [Link]

  • lipinski rule of five. (2023). SlideShare. Retrieved January 19, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). [Source not explicitly named].
  • P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. (2019). Molecular Pharmaceutics, 16(10), 4277-4287.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Request PDF. Retrieved January 19, 2026, from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini-Reviews in Medicinal Chemistry, 5(10), 861-869.
  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition. (n.d.). Lab Bulletin. Retrieved January 19, 2026, from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). In Assay Guidance Manual.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Ingenta Connect. Retrieved January 19, 2026, from [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. Retrieved January 19, 2026, from [Link]

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. Retrieved January 19, 2026, from [Link]

  • Solubility prediction methods for drug/drug like molecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In Vitro Assessment of ADME Properties of Lead Compounds. (2021, March 29). YouTube. Retrieved January 19, 2026, from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Molecules, 28(13), 5123.
  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025). Journal of Pharmaceutical Analysis, 15(3), 100411.
  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. (1981). Il Farmaco; edizione scientifica, 36(5), 315-333.
  • Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database.
  • using assays to discovery new drugs. (2023, August 28). YouTube. Retrieved January 19, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-1H-indazole-3-carboxylate

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are cornerstones of...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are cornerstones of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of Ethyl 5-amino-1H-indazole-3-carboxylate, grounding every recommendation in established safety principles and regulatory standards. Our objective is to move beyond simple instruction and cultivate a deep understanding of why these procedures are critical.

Foundational Principle: Hazard Assessment and Waste Classification

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Ethyl 5-amino-1H-indazole-3-carboxylate should always be consulted, related indazole-based compounds are often classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Therefore, the foundational principle is to treat Ethyl 5-amino-1H-indazole-3-carboxylate as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[4]

Under no circumstances should this compound be disposed of via standard trash or sanitary sewer (sink) drains. [4][5][6] This practice is prohibited as it can lead to environmental contamination and unforeseen chemical reactions within the drainage system.[3] All disposal must be managed through your institution's official hazardous waste collection program.[4][5]

The In-Lab Waste Management Workflow

Proper disposal is a process that begins the moment the chemical is deemed a waste product. The following workflow ensures safety and compliance from generation to collection.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal gen Waste Generated (Unused reagent, reaction byproduct, or contaminated material) assess Classify as Hazardous Waste (Consult SDS and Institutional Policy) gen->assess segregate Segregate from Incompatibles (e.g., Strong Oxidizers, Bases) assess->segregate container Select Appropriate Waste Container (Compatible, Sealable, Good Condition) segregate->container label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, Accumulation Start Date) container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa request Request Waste Pickup (Contact EHS/Safety Office) saa->request pickup EHS Collects Waste for Approved Off-site Disposal request->pickup

Caption: Workflow for proper hazardous chemical waste disposal.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing Ethyl 5-amino-1H-indazole-3-carboxylate from other chemical waste streams.

  • Causality: Indazole derivatives can be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[7]

  • Action: Store waste containers holding this compound separately from acids, bases, and oxidizers.[5][7]

Step 2: Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Causality: Improper containers can degrade, crack, or leak, leading to chemical spills and exposure.

  • Action:

    • Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the chemical. Plastic is often preferred.[5][8] If possible, use the original manufacturer's container, provided it is in good condition.[7][9] Do not use food-grade containers like jars.[7]

    • Ensure a Proper Seal: The container must have a screw-top cap that is in new condition and can be securely sealed.[7] Keep the container closed at all times except when adding waste.[5][8] This prevents the release of vapors and protects against spills.

    • Avoid Overfilling: Fill containers to no more than 90% capacity to allow for expansion and prevent splashing during transport.

Step 3: Labeling

Accurate labeling is a non-negotiable regulatory requirement and is paramount for safety.

  • Causality: Unlabeled or poorly labeled containers pose a serious risk to all laboratory personnel and waste handlers, who do not know the contents or the associated hazards.

  • Action:

    • Affix a "Hazardous Waste" label provided by your institution's EHS department to the container.[5]

    • Write the full, unabbreviated chemical name: "Ethyl 5-amino-1H-indazole-3-carboxylate".

    • List all constituents of the waste, including solvents, with their approximate percentages.[5]

    • Record the "Accumulation Start Date"—the date the first drop of waste was added to the container.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated and controlled location within the laboratory.

  • Causality: The SAA ensures that hazardous waste is kept in a secure spot, near the point of generation, minimizing the risk of accidental spills or unauthorized access.[7][8]

  • Action:

    • Store the labeled, sealed waste container in your lab's designated SAA.[7][8]

    • The SAA must be at or near the point of waste generation.[8]

    • Ensure the SAA is equipped with secondary containment (e.g., a tray) to contain any potential leaks from the primary container.[5]

    • Be aware of volume limits; regulations restrict the total amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[8]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function is handled exclusively by trained EHS professionals.

  • Causality: Final disposal requires specialized permits, transportation, and facilities to ensure environmental protection and regulatory compliance.

  • Action: Once the waste container is full or has been in the SAA for the maximum allowed time (often 6 to 12 months), submit a chemical waste collection request to your institution's EHS department.[8][9] Do not transport hazardous waste yourself.[4]

Disposal of Contaminated Materials and Empty Containers

Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers contaminated with Ethyl 5-amino-1H-indazole-3-carboxylate must also be treated as hazardous waste.

  • Protocol: Collect these materials in a clearly labeled, sealed plastic bag or a lined container.[9] The label should indicate "Solid Waste Contaminated with Ethyl 5-amino-1H-indazole-3-carboxylate." Dispose of this container through the EHS hazardous waste program.

Empty Containers: An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Protocol:

    • Thoroughly empty the container of all contents.[9]

    • Rinse the container three times (triple rinse) with a suitable solvent (e.g., ethanol or acetone).[9]

    • Crucially, the first rinsate is considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.[5] Subsequent rinses may also need to be collected, depending on the toxicity of the compound and local regulations.

    • Once triple-rinsed, obliterate or deface all chemical labels on the container.[4][9]

    • Dispose of the decontaminated container as regular trash or glass waste, in accordance with your facility's policies.[4]

Summary of Best Practices

Do'sDon'ts
Consult the Safety Data Sheet (SDS) first.Never dispose of this chemical down the sink or in the regular trash.[5][6]
Treat as hazardous waste.[4]Never use food-grade containers for waste.[7]
Segregate from incompatible chemicals.[5][7]Never leave a waste container unsealed or unlabeled.[5][8]
Use sturdy, sealed, and compatible containers.[5]Never mix incompatible waste streams.[5]
Label containers clearly and completely.[5][8]Never allow waste to accumulate beyond regulatory limits or timeframes.[8][9]
Store waste in a designated Satellite Accumulation Area.[7][8]Never transport hazardous waste off-site yourself.[4]
Contact your EHS department for pickup and final disposal.[8]Never evaporate chemical waste as a method of disposal.[4][5]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste & Disposal. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-amino-1H-indazole-3-carboxylate

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling novel or specialized compounds like Ethyl 5-amino-1H-indazole-3-carboxylate, a robust underst...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling novel or specialized compounds like Ethyl 5-amino-1H-indazole-3-carboxylate, a robust understanding of its potential hazards and the corresponding personal protective equipment (PPE) is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Core Protective Measures: A Multi-Layered Defense

A comprehensive PPE strategy is not just about wearing the right gear; it's about understanding how each component contributes to a holistic safety system. All handling of this compound, especially when dealing with the solid form, should occur in a well-ventilated laboratory, with aerosol-generating procedures like weighing performed within a certified chemical fume hood.[7]

Hand Protection: The First Line of Contact

Given that indazole derivatives are known to cause skin irritation, robust hand protection is non-negotiable.[2][3][5]

  • Glove Selection: Powder-free nitrile gloves are the standard recommendation. Thicker gloves generally offer better protection.[8] For activities involving solvents or prolonged handling, consider double-gloving. The outer glove can be removed and disposed of immediately upon suspected contact, minimizing cross-contamination.[8]

  • Why Double-Gloving? This practice provides a critical failsafe. Should the outer glove be compromised, the inner glove maintains a protective barrier, allowing you to safely withdraw and re-glove without direct exposure.

  • Inspection and Disposal: Always inspect gloves for tears or punctures before and during use.[7] Change gloves regularly (e.g., every 30-60 minutes during extended procedures) and immediately if contamination is known or suspected.[8]

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical insults, and related indazole compounds are classified as causing serious eye irritation.[1][2][3][4][5][9]

  • Minimum Requirement: At all times in the laboratory, ANSI-rated safety glasses with side shields are mandatory.[10]

  • Enhanced Protection: For any procedure involving the transfer of liquids, preparation of solutions, or where there is a risk of splashing, chemical splash goggles are required.[10]

  • Full-Face Protection: When handling larger quantities or performing operations under pressure (positive or negative) that could result in significant splashes, a face shield must be worn in addition to chemical splash goggles.[10] A face shield alone does not provide adequate protection.[10]

Body Protection: Preventing Dermal Absorption

Your lab coat is more than a uniform; it's a deployable barrier against accidental spills and contamination.

  • Standard Use: A flame-resistant lab coat is essential for all laboratory work.[10]

  • High-Hazard Activities: For large-scale synthesis or procedures with a high risk of aerosolization, a disposable, solid-front gown provides a higher level of protection and simplifies decontamination procedures.[7] Ensure the gown's cuffs are tucked under the first pair of gloves to create a sealed interface.[8]

Respiratory Protection: Guarding Against Inhalation

While many indazole derivatives may not be highly volatile, the solid form can become airborne, especially during weighing and transfer. Related compounds are known to cause respiratory irritation.[1][2][3][4]

  • Engineering Controls First: A chemical fume hood is the primary method for controlling airborne contaminants.[7]

  • When to Use a Respirator: If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is necessary. An N95 respirator is the minimum required for protection against airborne particulates.

PPE Protocols for Specific Laboratory Activities

The level of PPE should be commensurate with the risk of the activity being performed. This table provides a clear, tiered approach to PPE selection.

ActivityRequired PPEEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves• Always inspect container integrity before handling.
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Perform all operations within a chemical fume hood or ventilated balance enclosure.[7]• Use a face shield if there is a splash risk.[7]
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Ensure eyewash stations and safety showers are unobstructed and immediately accessible.[1]

Operational Workflow: Weighing the Solid Compound

A systematic workflow is crucial for ensuring safety and preventing contamination.[7]

  • Preparation: Designate a specific area for the task, preferably within a chemical fume hood. Assemble all necessary equipment (spatula, weigh paper, container) beforehand.

  • Don PPE: Following the "Moderate-Hazard" protocol, don your lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Weighing: Carefully transfer the desired amount of Ethyl 5-amino-1H-indazole-3-carboxylate from the stock container to the weigh paper or a tared vessel. Minimize any dust generation.

  • Post-Weighing: Securely close the stock container. Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[7]

  • Doffing and Disposal: Remove the outer pair of gloves and dispose of them, along with the used weigh paper and cleaning wipe, into a designated hazardous waste container.[1][3] Remove the remaining PPE in a manner that avoids contaminating your skin or clothing.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][3][4][5]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Risks & Select PPE B Prepare Work Area (Fume Hood) A->B Proceed C Don PPE B->C Ready D Handle Chemical C->D Protected E Segregate Waste (Contaminated PPE, etc.) D->E Task Complete F Doff PPE E->F Waste Sorted G Dispose of Waste (Approved Plant) F->G Decontaminated H Wash Hands Thoroughly G->H Final Step

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1H-indazole-3-carboxylate
Reactant of Route 2
Ethyl 5-amino-1H-indazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.